Product packaging for Sarafloxacin hydrochloride(Cat. No.:CAS No. 1352879-52-7)

Sarafloxacin hydrochloride

Cat. No.: B1147236
CAS No.: 1352879-52-7
M. Wt: 429.87
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sarafloxacin hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₁₀D₈ClF₂N₃O₃ and its molecular weight is 429.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₀H₁₀D₈ClF₂N₃O₃ B1147236 Sarafloxacin hydrochloride CAS No. 1352879-52-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3.ClH/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24;/h1-4,9-11,23H,5-8H2,(H,27,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWODGJQLCISLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98105-99-8 (Parent)
Record name Sarafloxacin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8045939
Record name Sarafloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91296-87-6
Record name Sarafloxacin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91296-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sarafloxacin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SARAFLOXACIN HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sarafloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SARAFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I36JP4Q9DF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sarafloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarafloxacin hydrochloride is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular interactions with bacterial type II topoisomerases. Detailed experimental protocols for assessing enzyme inhibition are provided, alongside a summary of available quantitative data on its inhibitory activity and a discussion of resistance mechanisms. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter for researchers, scientists, and drug development professionals.

Introduction

Sarafloxacin, a member of the quinolone class of antibiotics, exerts its bactericidal effects by targeting essential bacterial enzymes involved in DNA replication and maintenance.[1][2][3] Specifically, sarafloxacin inhibits DNA gyrase (topoisomerase II) and topoisomerase IV.[2][3][4][5][6][7] This inhibition disrupts critical cellular processes, leading to bacterial cell death. This guide will delve into the intricacies of this mechanism, providing the technical details necessary for advanced research and development.

Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

The primary molecular targets of this compound are two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3][4][5][6][7] These enzymes are vital for managing DNA topology during replication, transcription, and repair.

The Role of DNA Gyrase and Topoisomerase IV
  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for compacting the bacterial chromosome and facilitating the initiation of DNA replication.[8] It is the primary target of fluoroquinolones in many Gram-negative bacteria.

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells. It is often the main target of fluoroquinolones in Gram-positive bacteria.

Formation of the Ternary Complex

Sarafloxacin does not simply inhibit the catalytic activity of these enzymes. Instead, it acts as a molecular "poison" by stabilizing a covalent intermediate between the topoisomerase and the cleaved DNA strand. This results in the formation of a stable ternary complex, consisting of the drug, the enzyme, and the bacterial DNA.[9] This complex physically obstructs the progression of replication forks and transcription machinery, leading to double-strand DNA breaks and ultimately triggering a cascade of events that result in bacterial cell death.

The formation of this ternary complex is a key aspect of the bactericidal activity of fluoroquinolones. The drug intercalates into the DNA at the site of cleavage and interacts with both the DNA and the enzyme, preventing the re-ligation of the broken DNA strands.

cluster_0 Bacterial Cell Sarafloxacin Sarafloxacin Hydrochloride DNA_Gyrase DNA Gyrase (Topoisomerase II) Sarafloxacin->DNA_Gyrase Topo_IV Topoisomerase IV Sarafloxacin->Topo_IV Ternary_Complex Sarafloxacin-Enzyme-DNA Ternary Complex DNA_Gyrase->Ternary_Complex Binds to DNA Topo_IV->Ternary_Complex Binds to DNA DNA Bacterial DNA DNA->Ternary_Complex Replication_Block Replication Fork Stalling Ternary_Complex->Replication_Block DSB Double-Strand Breaks Replication_Block->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Figure 1: Mechanism of action of this compound.

Quantitative Analysis of Inhibitory Activity

The efficacy of this compound can be quantified by determining its inhibitory concentrations against purified enzymes (IC50) and its minimum inhibitory concentrations (MIC) against various bacterial strains.

Enzyme Inhibition Data
FluoroquinoloneDNA Gyrase IC50 (µg/mL)Topoisomerase IV IC50 (µg/mL)
Sitafloxacin1.381.42
Gatifloxacin5.604.24
Tosufloxacin11.63.89
Sparfloxacin25.719.1
Ciprofloxacin27.89.30
Levofloxacin28.18.49
Table 1: Comparative IC50 values of various fluoroquinolones against Enterococcus faecalis DNA gyrase and topoisomerase IV.[1]
Minimum Inhibitory Concentration (MIC) Data

MIC values represent the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. Sarafloxacin has demonstrated a broad spectrum of activity.

Bacterial SpeciesStrainMIC Range (µg/mL)
Escherichia coliATCC 259220.008 - 0.03
Pseudomonas aeruginosaATCC 278530.12 - 1
Enterococcus faecalisATCC 292120.5 - 2
Staphylococcus aureusATCC 292130.06 - 0.25
Anaerobic Bacteria (various)Clinical Isolates0.5 - 2
Table 2: MIC values of this compound against selected bacterial strains.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (e.g., from E. coli)

  • Relaxed pBR322 plasmid DNA

  • 5X DNA gyrase assay buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM ATP, 2.5 mg/mL yeast tRNA)

  • This compound stock solution (in DMSO or water)

  • Sterile, nuclease-free water

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:

    • 4 µL of 5X DNA gyrase assay buffer

    • 1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)

    • 1 µL of this compound at various concentrations (or vehicle control)

    • x µL of sterile water to bring the volume to 19 µL

  • Add 1 µL of purified DNA gyrase to each reaction tube.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction by adding 4 µL of DNA loading dye containing SDS and proteinase K.

  • Load the samples onto a 1% agarose gel in TAE buffer.

  • Perform electrophoresis at a constant voltage until the DNA bands are adequately separated.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

cluster_workflow DNA Gyrase Supercoiling Assay Workflow Start Prepare Reaction Mix (Buffer, Relaxed DNA, Sarafloxacin) Add_Enzyme Add DNA Gyrase Start->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Loading Dye with SDS/Proteinase K) Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Stain and Visualize DNA Gel_Electrophoresis->Visualize

Figure 2: Workflow for DNA gyrase supercoiling inhibition assay.
Topoisomerase IV Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

  • Purified bacterial topoisomerase IV (e.g., from S. aureus)

  • Kinetoplast DNA (kDNA)

  • 5X Topoisomerase IV assay buffer (e.g., 200 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl2, 5 mM DTT, 5 mM ATP)

  • This compound stock solution

  • Sterile, nuclease-free water

  • Agarose and TAE buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Set up reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:

    • 4 µL of 5X Topoisomerase IV assay buffer

    • 1 µL of kDNA (e.g., 200 ng)

    • 1 µL of this compound at various concentrations (or vehicle control)

    • x µL of sterile water to bring the volume to 19 µL

  • Add 1 µL of purified topoisomerase IV to each reaction tube.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 4 µL of DNA loading dye containing SDS.

  • Load the samples onto a 1% agarose gel in TAE buffer.

  • Perform electrophoresis.

  • Stain and visualize the DNA.

  • Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and the persistence of the high-molecular-weight kDNA network at the top of the gel.

Mechanisms of Resistance

Bacterial resistance to sarafloxacin, as with other fluoroquinolones, primarily arises from two main mechanisms:

  • Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are a major cause of resistance.[3][6] Specific point mutations within the quinolone-resistance determining region (QRDR) of these genes can reduce the binding affinity of sarafloxacin to the enzyme-DNA complex, thereby diminishing its inhibitory effect. Common mutations include substitutions at serine-83 and aspartate-87 in GyrA and serine-80 and glutamate-84 in ParC (E. coli numbering).[6]

  • Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport sarafloxacin out of the cell, reducing its intracellular concentration to sub-inhibitory levels.

cluster_resistance Mechanisms of Sarafloxacin Resistance Resistance Bacterial Resistance to Sarafloxacin Target_Mutation Target-Site Mutations (gyrA, parC) Resistance->Target_Mutation Efflux_Pump Increased Efflux Pump Activity Resistance->Efflux_Pump Reduced_Binding Reduced Drug Binding to Ternary Complex Target_Mutation->Reduced_Binding Reduced_Concentration Decreased Intracellular Drug Concentration Efflux_Pump->Reduced_Concentration Survival Bacterial Survival Reduced_Binding->Survival Reduced_Concentration->Survival

Figure 3: Primary mechanisms of bacterial resistance to Sarafloxacin.

Conclusion

This compound is a potent bactericidal agent that functions by inhibiting bacterial DNA gyrase and topoisomerase IV. Its mechanism of action, centered on the stabilization of a drug-enzyme-DNA ternary complex, leads to the cessation of DNA replication and ultimately cell death. Understanding the nuances of this mechanism, the quantitative measures of its efficacy, and the pathways of resistance is critical for the continued development of effective antimicrobial strategies. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Sarafloxacin hydrochloride chemical structure and properties.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sarafloxacin hydrochloride is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting essential bacterial enzymes involved in DNA replication, leading to cell death.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is the hydrochloride salt of sarafloxacin. Its chemical structure is characterized by a quinolone core with fluorine, piperazinyl, and fluorophenyl substituents.

  • IUPAC Name: 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid;hydrochloride[4]

  • CAS Number: 91296-87-6[4]

  • Molecular Formula: C₂₀H₁₈ClF₂N₃O₃[4]

  • SMILES: C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Weight 421.8 g/mol [4]
Appearance Pale yellow solid[5]
Melting Point >240°C (decomposes)[5]
pKa (Strongest Acidic) 5.74[6]
pKa (Strongest Basic) 8.68[6]
Solubility
   WaterSoluble[7]
   DMSO8.33 mg/mL[8]
   Dimethylformamide (DMF)~5 mg/mL[1]
   PBS (pH 7.2)~0.5 mg/mL[1]
UV/Vis. λmax 280, 318, 330 nm[1]

Mechanism of Action

This compound exerts its antibacterial effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA.[9] This action inhibits the re-ligation of the cleaved DNA strands, leading to double-strand breaks in the bacterial chromosome.[9] The accumulation of these breaks disrupts DNA replication and repair, ultimately triggering cell death.[9] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[10]

Sarafloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Sarafloxacin Sarafloxacin Hydrochloride DNA_Gyrase DNA Gyrase (GyrA/GyrB) Sarafloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) Sarafloxacin->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Regulates Supercoiling DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Stabilizes Cleavage Complex Topo_IV->DNA Decatenates Daughter Chromosomes Topo_IV->DS_Breaks Stabilizes Cleavage Complex Replication DNA Replication & Transcription DNA->Replication Replication->DS_Breaks Blocked by Complex Cell_Death Cell Death DS_Breaks->Cell_Death

Mechanism of action of this compound.

Antimicrobial Spectrum

This compound is effective against a wide range of bacteria. Below is a table summarizing the Minimum Inhibitory Concentration (MIC) values for sarafloxacin against various bacterial strains.

Bacterial SpeciesStrainMIC (µg/mL)Source(s)
Escherichia coliO781[11]
Bacteroides spp.Clinical Isolates0.5 - 2[1]
Fusobacterium spp.Clinical Isolates0.5 - 2[1]
Eubacterium spp.Clinical Isolates0.5 - 2[1]
Actinomyces spp.Clinical Isolates0.5 - 2[1]
Peptococcus spp.Clinical Isolates0.5 - 2[1]
Peptostreptococcus spp.Human Isolates0.125 (MIC₅₀)[12]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Sarafloxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of the sarafloxacin stock solution in MHB across the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted antibiotic. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[13]

MIC_Determination_Workflow Start Start Prep_Stock Prepare Sarafloxacin Stock Solution Start->Prep_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate with MHB Prep_Stock->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) Prep_Inoculum->Inoculate Incubate Incubate at 35-37°C for 18-24 hours Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination by broth microdilution.
High-Performance Liquid Chromatography (HPLC) Analysis

This method is for the determination of sarafloxacin in a sample.

Materials and Equipment:

  • HPLC system with a fluorescence or UV detector

  • C18 column (e.g., µ-Bondapak C18, 3.9 mm x 300 mm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid

  • Triethylamine

  • This compound standard

Procedure:

  • Sample Preparation: Dissolve the sample containing sarafloxacin in a mixture of acetonitrile and water (1:1 v/v).[14] For biological samples like tissue, an extraction with a bufferized solvent followed by solid-phase extraction may be necessary.[15]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile, methanol, and 2 mmol/L phosphoric acid (adjusted to pH 3.5 with triethylamine) in a ratio of 30:5:65 (v/v/v).[14]

  • HPLC Conditions:

    • Flow rate: 1 mL/min[14]

    • Column temperature: 15°C[14]

    • Detection: UV at 278 nm or fluorescence detection.[14]

  • Analysis: Inject the prepared sample and standard solutions into the HPLC system.

  • Quantification: Compare the peak area of sarafloxacin in the sample to a calibration curve generated from the sarafloxacin standards.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of this compound on a murine cell line.

Materials:

  • This compound

  • Murine cell line (e.g., L929)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24 or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic effect of this compound.

Conclusion

This compound is a potent fluoroquinolone antibiotic with a well-defined mechanism of action and a broad spectrum of activity. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Adherence to detailed experimental protocols is crucial for obtaining reliable and reproducible results in the evaluation of its antimicrobial and cytotoxic properties.

References

The Antibacterial Spectrum of Sarafloxacin Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarafloxacin hydrochloride is a synthetic fluoroquinolone antibiotic developed exclusively for veterinary use. It exhibits potent bactericidal activity against a wide range of clinically significant Gram-negative and Gram-positive bacteria. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, including its mechanism of action, in vitro activity against key veterinary pathogens, and detailed experimental protocols for susceptibility testing. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this antimicrobial agent.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.[4]

The inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, which in turn results in the cessation of DNA replication and transcription, ultimately leading to bacterial cell death.[2][3][5] This dual-targeting mechanism contributes to the broad-spectrum activity of sarafloxacin.

G cluster_bacterium Bacterial Cell Sarafloxacin Sarafloxacin Hydrochloride DNA_Gyrase DNA Gyrase (Topoisomerase II) Sarafloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Sarafloxacin->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication DNA Replication & Transcription Blocked DNA_Gyrase->Replication Topo_IV->DNA Acts on Topo_IV->Replication DNA->Replication Death Bacterial Cell Death Replication->Death

Figure 1: Mechanism of action of this compound.

In Vitro Antibacterial Spectrum

This compound has demonstrated a broad spectrum of activity against a variety of bacterial pathogens, with a particular focus on those affecting poultry. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of sarafloxacin against selected microorganisms. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.

Table 1: In Vitro Activity of this compound Against Avian Mycoplasma Species
MicroorganismNumber of Isolates/StrainsMIC (µg/mL)Reference
Mycoplasma gallisepticum5 isolates and 2 reference strains0.37[6]
Mycoplasma synoviae6 isolates and 1 reference strain1.76[6]
Table 2: In Vitro Activity of this compound Against Escherichia coli
MicroorganismSerotypeMIC (µg/mL)NotesReference
Escherichia coliO78≤0.125Infections with MICs ≥0.125 µg/mL may require higher doses.[7][8]
Escherichia coli(Associated with colibacillosis)Susceptible: ≤0.06Interpretive criteria based on NCCLS methods.[1]
Escherichia coli(Associated with colibacillosis)Resistant: ≥0.25Interpretive criteria based on NCCLS methods.[1]
Table 3: Quality Control Ranges for this compound Susceptibility Testing

The following MIC ranges for ATCC® reference strains are recommended for quality control in susceptibility testing, as established by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).[1]

Quality Control StrainATCC® NumberMIC Range (µg/mL) (Broth Microdilution)
Escherichia coli259220.008 - 0.03
Pseudomonas aeruginosa278530.12 - 1
Enterococcus faecalis292120.5 - 2
Staphylococcus aureus292130.06 - 0.25

Experimental Protocols for Susceptibility Testing

The determination of the in vitro activity of this compound is performed using standardized methods such as broth microdilution and agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11][12]

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.

G cluster_workflow Broth Microdilution Workflow A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate microtiter plate wells with bacterial suspension A->C B Prepare serial two-fold dilutions of Sarafloxacin HCl in Mueller-Hinton Broth B->C D Incubate at 35°C for 16-20 hours C->D E Examine for visible bacterial growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Figure 2: Broth microdilution susceptibility testing workflow.

Methodology:

  • Inoculum Preparation: A standardized inoculum is prepared by suspending colonies from a pure, overnight culture in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13][14] This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of this compound are prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (broth with inoculum but no antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.[14]

  • Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.[13]

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium, which is then spot-inoculated with a standardized bacterial suspension.

G cluster_workflow Agar Dilution Workflow A Prepare Mueller-Hinton agar plates with serial dilutions of Sarafloxacin HCl C Spot-inoculate agar plates with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Examine for bacterial growth at inoculation spots D->E F Determine MIC: Lowest concentration with no visible growth E->F

Figure 3: Agar dilution susceptibility testing workflow.

Methodology:

  • Preparation of Agar Plates: A series of Mueller-Hinton agar plates are prepared, each containing a specific concentration of this compound. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method and diluted to a final concentration of approximately 1 x 10⁴ CFU per spot.[14]

  • Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar.[15]

Conclusion

This compound is a potent fluoroquinolone with a broad spectrum of antibacterial activity against key veterinary pathogens, particularly those affecting the poultry industry. Its mechanism of action through the inhibition of DNA gyrase and topoisomerase IV provides a solid basis for its bactericidal effects. The provided MIC data and standardized experimental protocols offer a valuable resource for the continued research and development of this important veterinary antimicrobial agent. Adherence to standardized susceptibility testing methods is crucial for generating reliable and comparable data to guide therapeutic use and monitor for the emergence of resistance.

References

The Pharmacokinetics and Metabolism of Sarafloxacin Hydrochloride in Fish: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Sarafloxacin hydrochloride, a fluoroquinolone antibiotic, has been utilized in aquaculture to manage bacterial diseases such as furunculosis, vibriosis, and enteric redmouth.[1] Its efficacy is intrinsically linked to its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted by the fish—and its metabolism within the host. This technical guide provides a comprehensive overview of the current scientific understanding of sarafloxacin's behavior in various fish species. It is intended for researchers, scientists, and drug development professionals in the field of aquaculture and veterinary medicine. This document synthesizes key quantitative data, details common experimental protocols, and visualizes the processes involved.

Pharmacokinetic Profile

The pharmacokinetic properties of sarafloxacin have been investigated in several fish species, revealing variability influenced by the species, water temperature, and route of administration.[2] Generally, sarafloxacin exhibits good tissue penetration, but its oral bioavailability can be limited.[1][2]

Intravenous Administration

Intravenous (IV) administration studies provide baseline data on the distribution and elimination of a drug, bypassing absorption. In Atlantic salmon (Salmo salar) at 8.5°C, a 10 mg/kg body weight IV dose resulted in an elimination half-life (T₁/₂β) of 22.58 hours in allogynogenetic silver crucian carp at 24-26°C.[2] The volume of distribution (Vd(area)) in these carp was 5.95 L/kg, indicating extensive distribution of the drug throughout the body's tissues.[2]

Oral Administration

Oral administration, typically through medicated feed, is the most practical method for treating fish populations in aquaculture.[3][4] However, the oral bioavailability of sarafloxacin in fish is relatively low and can be variable, ranging from 4% to 24%.[1]

Following a single oral dose of 10 mg/kg in allogynogenetic silver crucian carp, the maximum plasma concentration (Cmax) was 0.79 µg/mL, with an elimination half-life of 46.68 hours and an area under the curve (AUC) of 16.58 µg·h/mL.[2] The bioavailability was calculated to be 29.15% in this species.[2] In Yellow River carp (Cyprinus carpio haematopterus) receiving a 20 mg/kg oral dose at 24°C, the absorption rate constant (Ka) was estimated at 14.889 h⁻¹, the apparent volume of distribution (V) was 31.573 L/kg, and the clearance (CL) was 2.885 L/h/kg.[5]

In gilthead seabream (Sparus aurata L.) treated with 10 mg/kg/day for 5 days, sarafloxacin concentrations in muscle plus skin reached 193.0 µg/kg at 25°C and 42.0 µg/kg at 18°C.[6] The elimination half-lives were 17.8 hours at 25°C and 32.5 hours at 18°C, demonstrating the significant impact of water temperature on drug elimination.[6]

Tissue Distribution and Residue Depletion

Whole-body autoradiography and liquid scintillation counting have been used to study the distribution of ¹⁴C-labeled this compound in Atlantic salmon, rainbow trout, cod, and turbot.[2] These studies show that after oral administration, the highest concentrations of radioactivity are typically found in the intestines.[1] High levels of radioactivity were also detected in major organs and tissues, with traces remaining in the kidney and skin during the excretion phase.[2] In gilthead seabream, the liver showed the highest concentrations, and the vertebrae appeared to act as a drug reservoir.[6][7]

Residue depletion is a critical consideration for food safety. In Atlantic salmon maintained at 5°C and 15°C and treated with 10 mg/kg of sarafloxacin for 5 days, residues in muscle and skin fell below the 50 µg/kg limit of determination at 75 degree-days post-treatment.[1] However, at 83 degree-days, residues in the muscle of fish at the colder temperature were up to 166 µg/kg, while they were below the limit of determination in the warmer water group, again highlighting the effect of temperature on depletion.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound in different fish species from various studies.

Table 1: Pharmacokinetic Parameters of Sarafloxacin in Fish after a Single 10 mg/kg Dose

SpeciesRouteTemperature (°C)Cmax (µg/mL)Tmax (h)T₁/₂β (h)AUC (µg·h/mL)Bioavailability (F%)Reference
Allogynogenetic Silver Crucian CarpIV24-26--22.5856.86-[2]
Allogynogenetic Silver Crucian CarpOral24-260.79-46.6816.5829.15[2]
Atlantic SalmonIV8.5-----[2]
Atlantic SalmonOral8.50.606-24--4-24[1][2]
Rainbow TroutOral-0.16----[2]
TurbotOral12.10.22----[2]
CodOral7.92.18----[2]
Eel (Anguilla anguilla)Oral242.641230.1356.7-[8]

Table 2: Tissue Residue Concentrations of Sarafloxacin in Fish

SpeciesTissueDose & DurationTemperature (°C)Peak Concentration (µg/g)Time to PeakReference
Gilthead SeabreamLiver10 mg/kg/day for 5 days25335.2-[6]
Gilthead SeabreamMuscle + Skin10 mg/kg/day for 5 days25193.0-[6]
Gilthead SeabreamLiver10 mg/kg/day for 5 days1849.8-[6]
Gilthead SeabreamMuscle + Skin10 mg/kg/day for 5 days1842.0-[6]
Eel (Anguilla anguilla)Liver15 mg/kg single dose2413.3912 h[8]
Eel (Anguilla anguilla)Kidney15 mg/kg single dose245.5312 h[8]
Eel (Anguilla anguilla)Muscle15 mg/kg single dose241.8224 h[8]

Metabolism of Sarafloxacin

Information on the specific metabolic pathways of sarafloxacin in fish is limited. However, studies using radiolabelled sarafloxacin in salmon and trout indicated that the parent sarafloxacin was the only detectable residue in the extractable fraction of muscle and skin.[1] This suggests that sarafloxacin undergoes limited metabolism in these tissues. Approximately 25% of the labeled residues were not readily extractable, indicating the presence of bound residues whose nature has not been determined.[1] The primary route of excretion for sarafloxacin in fish is believed to be via the urine.[1] In some animals, difloxacin is known to be metabolized to sarafloxacin.[9]

Experimental Protocols

The methodologies employed in pharmacokinetic studies of sarafloxacin in fish generally follow a consistent framework.

Animal Husbandry and Acclimation

Fish of a specific species and weight range are typically acclimated to laboratory conditions for a period before the experiment.[2] This includes maintaining them in tanks with controlled water temperature, quality, and photoperiod.

Drug Administration
  • Intravenous (IV) Administration: For IV studies, fish are often cannulated to allow for precise dosing and repeated blood sampling.[2] A solution of this compound is injected directly into the bloodstream.

  • Oral Administration: The most common method for oral administration is via medicated feed.[1] this compound is incorporated into feed pellets, sometimes using fish oil as a vehicle.[2] Alternatively, for single-dose studies, oral gavage may be used where the drug is administered directly into the stomach.[8]

Sample Collection
  • Blood Sampling: Blood samples are collected at predetermined time points from a caudal vessel or cannula.[5] Plasma is separated by centrifugation and stored frozen until analysis.

  • Tissue Sampling: At specified times, fish are euthanized, and various tissues (e.g., muscle, skin, liver, kidney) are collected.[6] Samples are typically homogenized and stored frozen.

Analytical Methodology

The quantification of sarafloxacin in plasma and tissue samples is predominantly performed using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[2][6] This method offers high sensitivity and specificity for determining sarafloxacin concentrations. Sample preparation often involves extraction with a solvent like acidified ethanol, followed by a clean-up step using Solid-Phase Extraction (SPE) to remove interfering substances.[10]

Visualizations

Experimental Workflow

G cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_analysis Analysis acclimation Fish Acclimation (Controlled Temperature & Conditions) dosing_prep Drug Formulation (e.g., Medicated Feed) acclimation->dosing_prep admin Drug Administration (Oral or IV) dosing_prep->admin sampling Serial Sampling (Blood & Tissues) admin->sampling extraction Sample Preparation (Extraction & SPE Cleanup) sampling->extraction hplc Quantification (HPLC with Fluorescence) extraction->hplc pk_model Pharmacokinetic Modeling (e.g., Two-Compartment Model) hplc->pk_model result Data Interpretation pk_model->result

Caption: Workflow for a typical pharmacokinetic study of sarafloxacin in fish.

Sarafloxacin Disposition and Metabolism Pathway

G cluster_absorption Absorption (Oral) cluster_distribution Distribution cluster_metabolism_excretion Metabolism & Excretion oral Oral Administration (Medicated Feed) gi_tract Gastrointestinal Tract oral->gi_tract plasma Systemic Circulation (Plasma) gi_tract->plasma Absorption tissues Tissues (Muscle, Liver, Kidney, Skin) plasma->tissues Distribution metabolism Limited Metabolism (Parent Drug Dominant) plasma->metabolism excretion Primary Excretion (Urine) plasma->excretion Direct Renal Clearance tissues->plasma Redistribution bound Bound Residues (Uncharacterized) tissues->bound metabolism->excretion

Caption: Proposed disposition and metabolic pathway of sarafloxacin in fish.

Conclusion

The pharmacokinetics of this compound in fish are characterized by good tissue distribution but often low and variable oral bioavailability. Water temperature is a critical factor influencing both the rate of absorption and elimination, which has significant implications for dosing regimens and withdrawal period calculations in aquaculture. While sarafloxacin appears to undergo limited metabolism in fish, the presence of unextractable bound residues warrants further investigation. The experimental protocols for studying its pharmacokinetics are well-established, relying on sensitive analytical techniques like HPLC. A thorough understanding of these pharmacokinetic and metabolic characteristics is essential for the responsible and effective use of sarafloxacin in treating bacterial diseases in fish, ensuring both therapeutic success and food safety.

References

Sarafloxacin Hydrochloride: A Comprehensive Toxicological Profile and Safety Assessment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafloxacin hydrochloride is a synthetic fluoroquinolone antibiotic developed for veterinary use, primarily in poultry, to control bacterial infections. As with any veterinary drug, a thorough understanding of its toxicological profile is paramount to ensure the safety of the target animals, the environment, and ultimately, human consumers of animal products. This technical guide provides a comprehensive overview of the toxicological data for this compound, detailing its acute, sub-chronic, and chronic effects, as well as its potential for mutagenicity, carcinogenicity, and reproductive and developmental toxicity. The guide also delves into the ecotoxicological profile of the compound and outlines the general workflow for its safety assessment. All quantitative data is presented in structured tables, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the core concepts.

Toxicological Profile

The toxicological evaluation of this compound has been conducted across various species and through a range of studies to determine its potential adverse effects.

Acute, Sub-chronic, and Chronic Toxicity

The acute toxicity of sarafloxacin is low. In sub-chronic and chronic studies, the primary target organs identified were the liver and kidneys.

Table 1: Acute Toxicity of Sarafloxacin

SpeciesRoute of AdministrationLD50 (mg/kg body weight)
RatOral>8,000[1]
MouseOral>8,000[1]

Table 2: Sub-chronic and Chronic Toxicity of Sarafloxacin

Study DurationSpeciesNOAEL (mg/kg body weight/day)Key Findings
90-dayDog5At higher doses, effects included facial swelling, erythema, and decreased serum globulin concentrations.[2]
2-yearRat-No evidence of carcinogenicity.[2]
78-weekMouse-No evidence of carcinogenicity.[2]
Genotoxicity and Mutagenicity

A battery of in vitro and in vivo tests has been conducted to assess the genotoxic potential of sarafloxacin.

Table 3: Genotoxicity of Sarafloxacin

AssayTest SystemMetabolic ActivationResult
Ames testS. typhimuriumWith and withoutNegative
In vitro mammalian cell gene mutation assayChinese hamster ovary (CHO) cellsWith and withoutNegative
In vitro chromosomal aberration testChinese hamster ovary (CHO) cellsWith and withoutNegative
In vivo mouse micronucleus testMouse bone marrowN/ANegative
Carcinogenicity

Long-term carcinogenicity studies in both rats and mice have shown no evidence of a carcinogenic potential for sarafloxacin.

Reproductive and Developmental Toxicity

A three-generation reproductive toxicity study in rats was conducted to evaluate the effects of sarafloxacin on reproductive performance and offspring development.

Table 4: Reproductive and Developmental Toxicity of Sarafloxacin

Study TypeSpeciesNOAEL (mg/kg body weight/day)Key Findings
Three-generation studyRat75 (parental toxicity)At higher doses, red contents in the gastrointestinal tract and/or red foci in the stomach were observed in F0 animals. Increased absolute and relative liver weights were seen in F1 female parental animals at intermediate and high doses.
275 (reproductive performance)No adverse effects on reproductive parameters were observed at any dose level.
75 (offspring toxicity)No treatment-related effects on offspring viability, growth, or development were observed.

Ecotoxicological Profile

The environmental fate and effects of this compound are of concern due to its potential release into the environment through animal excreta.

Table 5: Ecotoxicity of this compound

OrganismTest TypeEndpointValueClassification
Aquatic organismsAcute toxicityLC50/EC50Data not specifiedVery toxic to aquatic life with long lasting effects[3]
Soil organisms--Data not specified-

Experimental Protocols

While specific, detailed protocols for the sarafloxacin studies are not publicly available, the methodologies would have followed internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

90-Day Oral Toxicity Study in Dogs (based on OECD Guideline 409)

Groups of beagle dogs would be administered this compound daily via oral gavage for 90 days. A control group would receive the vehicle only. Dose levels would be selected based on a preliminary range-finding study. Clinical signs, body weight, food consumption, and ophthalmoscopy would be monitored throughout the study. Hematology, clinical biochemistry, and urinalysis would be performed at baseline and at specified intervals. At the end of the study, a full necropsy would be conducted, and organs would be weighed and examined histopathologically.

Long-Term Carcinogenicity Study in Rodents (based on OECD Guideline 451)

Groups of rats and mice would be administered this compound in their diet for up to two years. Dose levels would be chosen to include a high dose that produces minimal toxicity without significantly altering lifespan, a low dose, and an intermediate dose. Clinical observations, body weight, and food consumption would be recorded regularly. At the termination of the study, all animals would undergo a complete gross necropsy, and a comprehensive list of tissues and organs would be examined microscopically for evidence of neoplasia.

In Vivo Micronucleus Test in Rodent Bone Marrow (based on OECD Guideline 474)

Rodents, typically rats or mice, would be treated with this compound, usually by oral gavage, at three dose levels. A positive and a negative control group would be included. Bone marrow would be collected at appropriate time points after the last administration. The bone marrow cells would be stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs). The frequency of micronucleated PCEs would be determined by microscopic analysis.[4][5][6][7]

Three-Generation Reproductive Toxicity Study in Rats (based on OECD Guideline 416)

Male and female rats (P generation) would be administered this compound in their diet prior to and during mating, gestation, and lactation. The F1 offspring would be randomly selected to become the parents of the F2 generation and would be maintained on the same diet. The study would continue until the F3 generation is weaned. Parameters evaluated would include reproductive performance of the parental generations (e.g., fertility, gestation length) and the viability, growth, and development of the offspring.[8][9][10][11][12]

Mechanism of Action and Potential for Toxicity

The primary mechanism of action of fluoroquinolones, including sarafloxacin, is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[13][14] While highly selective for bacterial enzymes, at high concentrations, fluoroquinolones can also affect mammalian topoisomerases, which may contribute to their toxicity. Recent research has highlighted the role of mitochondrial dysfunction and oxidative stress as key mechanisms underlying fluoroquinolone-associated adverse effects.[15][16][17][18][19][20][21][22]

Fluoroquinolone_Toxicity_Pathway Sarafloxacin Sarafloxacin Mitochondria Mitochondria Sarafloxacin->Mitochondria Topoisomerase Mammalian Topoisomerase II Inhibition Sarafloxacin->Topoisomerase ETC Electron Transport Chain (ETC) Dysfunction Mitochondria->ETC ROS Increased Reactive Oxygen Species (ROS) ETC->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitoDamage Mitochondrial Damage (e.g., mtDNA damage, membrane potential loss) OxidativeStress->MitoDamage CellularDamage Cellular Damage (e.g., lipid peroxidation, protein oxidation) OxidativeStress->CellularDamage Apoptosis Apoptosis MitoDamage->Apoptosis CellularDamage->Apoptosis DNADamage DNA Damage Topoisomerase->DNADamage DNADamage->Apoptosis

Proposed signaling pathway for Sarafloxacin-induced toxicity.

Safety Assessment Workflow

The safety assessment of a veterinary drug like this compound is a rigorous, multi-step process designed to identify potential hazards and characterize the risks to animal and human health, as well as the environment.[23][24]

Safety_Assessment_Workflow Preclinical Preclinical Studies AcuteTox Acute Toxicity Preclinical->AcuteTox SubChronicTox Sub-chronic Toxicity Preclinical->SubChronicTox ChronicTox Chronic Toxicity/ Carcinogenicity Preclinical->ChronicTox Genotox Genotoxicity Preclinical->Genotox ReproTox Reproductive & Developmental Toxicity Preclinical->ReproTox Ecotox Ecotoxicity Preclinical->Ecotox RiskAssessment Risk Assessment AcuteTox->RiskAssessment SubChronicTox->RiskAssessment ChronicTox->RiskAssessment Genotox->RiskAssessment ReproTox->RiskAssessment Ecotox->RiskAssessment HazardID Hazard Identification RiskAssessment->HazardID DoseResponse Dose-Response Assessment RiskAssessment->DoseResponse Exposure Exposure Assessment RiskAssessment->Exposure RiskChar Risk Characterization RiskAssessment->RiskChar Regulatory Regulatory Submission & Review HazardID->Regulatory DoseResponse->Regulatory Exposure->Regulatory RiskChar->Regulatory PostMarket Post-Market Surveillance Regulatory->PostMarket

General workflow for veterinary drug safety assessment.

Conclusion

The toxicological profile of this compound has been extensively studied, revealing a low order of acute toxicity. The primary target organs in repeated-dose studies are the liver and kidneys. Sarafloxacin is not considered to be mutagenic or carcinogenic. Reproductive and developmental toxicity studies did not show any adverse effects on reproductive performance. The ecotoxicological data indicates that sarafloxacin is very toxic to aquatic life, highlighting the need for responsible use and management of animal waste. The safety assessment of this compound follows a well-established, rigorous workflow to ensure its safe use in veterinary medicine. This comprehensive toxicological profile provides essential information for researchers, scientists, and drug development professionals involved in the evaluation and regulation of veterinary pharmaceuticals.

References

Sarafloxacin Hydrochloride: A Technical Guide to Its Molecular Targets in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sarafloxacin hydrochloride, a synthetic fluoroquinolone antibiotic, exerts its bactericidal effects by targeting essential bacterial enzymes involved in DNA replication and maintenance. This technical guide provides an in-depth overview of the molecular targets of sarafloxacin, detailing its mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols for target evaluation. The primary molecular targets of sarafloxacin are DNA gyrase and topoisomerase IV, two type II topoisomerases crucial for bacterial survival. By inhibiting these enzymes, sarafloxacin disrupts DNA supercoiling, decatenation, and repair, ultimately leading to cell death. This document serves as a core resource for researchers and drug development professionals working with sarafloxacin and other fluoroquinolones.

Introduction

Sarafloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2][3] Its primary application has been in veterinary medicine.[2] The bactericidal activity of sarafloxacin stems from its ability to inhibit bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[2][3] These enzymes are essential for managing DNA topology during replication, transcription, and repair, making them validated targets for antibacterial chemotherapy.[4] Understanding the precise interactions between sarafloxacin and its molecular targets is crucial for optimizing its use, overcoming resistance, and developing novel antibacterial agents.

Molecular Targets and Mechanism of Action

The primary molecular targets of sarafloxacin in bacteria are:

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for compacting the chromosome and facilitating DNA replication and transcription.[4] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits.

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells.[5] Topoisomerase IV is also a heterotetramer, consisting of two ParC and two ParE subunits.

Sarafloxacin, like other fluoroquinolones, functions by forming a stable ternary complex with the topoisomerase and DNA.[6][7][8] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to re-ligate the strands.[8] The accumulation of these cleavage complexes leads to double-strand DNA breaks, inhibition of DNA replication, and the induction of the SOS DNA repair system, ultimately resulting in bacterial cell death.[6]

The general mechanism of action is depicted in the following signaling pathway:

Sarafloxacin_Mechanism_of_Action Sarafloxacin Sarafloxacin Hydrochloride Target DNA Gyrase & Topoisomerase IV Sarafloxacin->Target Binds to Complex Ternary Complex (Sarafloxacin-Enzyme-DNA) Target->Complex Forms DSB Double-Strand DNA Breaks Complex->DSB Induces Replication_Inhibition Inhibition of DNA Replication DSB->Replication_Inhibition Leads to Cell_Death Bacterial Cell Death Replication_Inhibition->Cell_Death Results in

Mechanism of action of this compound.

Quantitative Data

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliO780.015 - 0.03[9]
Peptostreptococcus spp.Human isolates0.125 (MIC50)[10][11]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of sarafloxacin's activity against its molecular targets. The following are standard protocols for DNA gyrase and topoisomerase IV inhibition assays, which can be adapted for sarafloxacin.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Workflow:

DNA_Gyrase_Supercoiling_Assay cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Analysis A Relaxed plasmid DNA E Incubate at 37°C for 30-60 min A->E B DNA Gyrase B->E C Sarafloxacin (or test compound) C->E D Assay Buffer (with ATP) D->E F Stop Reaction (e.g., with SDS/proteinase K) E->F G Agarose Gel Electrophoresis F->G H Visualize DNA bands (e.g., Ethidium Bromide) G->H I Quantify Supercoiled vs. Relaxed DNA H->I

Workflow for DNA gyrase supercoiling inhibition assay.

Methodology: [12][13][14][15]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing DNA gyrase assay buffer (typically 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, and 6.5% glycerol), relaxed pBR322 plasmid DNA (e.g., 0.5 µg), and varying concentrations of this compound.

  • Enzyme Addition: Initiate the reaction by adding purified DNA gyrase (e.g., 1 unit). The final reaction volume is typically 20-30 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 30 to 60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K, followed by incubation at 37°C for 30 minutes to digest the enzyme.

  • Agarose Gel Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel. Run the gel in TBE buffer at a constant voltage.

  • Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled and relaxed forms of the plasmid will migrate differently. Quantify the intensity of the supercoiled DNA band relative to the total DNA in each lane to determine the percent inhibition at each sarafloxacin concentration.

  • IC50 Determination: Plot the percent inhibition against the logarithm of the sarafloxacin concentration and fit the data to a dose-response curve to calculate the IC50 value.

Topoisomerase IV Decatenation Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.[12][16][17][18]

Workflow:

Topoisomerase_IV_Decatenation_Assay cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Analysis J Kinetoplast DNA (kDNA) N Incubate at 37°C for 30 min J->N K Topoisomerase IV K->N L Sarafloxacin (or test compound) L->N M Assay Buffer (with ATP) M->N O Stop Reaction (e.g., with SDS/EDTA) N->O P Agarose Gel Electrophoresis O->P Q Visualize DNA bands (e.g., Ethidium Bromide) P->Q R Quantify Decatenated minicircles Q->R

References

The Genesis of a Fluoroquinolone: A Technical Guide to the Initial Synthesis and Discovery of Sarafloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the initial synthesis and discovery of Sarafloxacin, a fluoroquinolone antibiotic. The document details the chemical synthesis, structure-activity relationships (SAR), and the fundamental mechanism of action that defined its antibacterial properties. All quantitative data is presented in structured tables, and key experimental methodologies are described to provide a comprehensive resource for researchers in drug discovery and development.

Introduction

Sarafloxacin, with the chemical name 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid, emerged from the extensive research and development of quinolone antibiotics.[1] Developed by Abbott Laboratories, its discovery was part of a broader effort to enhance the antibacterial spectrum and potency of this class of compounds.[2] Like other fluoroquinolones, Sarafloxacin's mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and leading to bacterial cell death.[3][4] This guide focuses on the foundational scientific work that led to the synthesis and characterization of this molecule.

Chemical Synthesis of Sarafloxacin

The synthesis of Sarafloxacin is a multi-step process culminating in the formation of the core quinolone structure and the subsequent addition of the piperazinyl moiety. The general synthetic pathway is outlined below, with detailed experimental protocols for key steps.

Synthesis of the Quinolone Core: 7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

A common route to the core quinolone structure involves the cyclization of an appropriately substituted acrylate derivative.

Experimental Protocol:

A solution of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(4-fluoroanilino)acrylate in a suitable solvent such as anhydrous dioxane or chlorobenzene is treated with a strong base like sodium hydride (NaH).[5][6] The reaction mixture is heated under reflux for several hours to facilitate the intramolecular cyclization. Following the cyclization, the resulting ester is saponified using a base such as potassium hydroxide or sodium hydroxide in an aqueous or alcoholic solution. The reaction mixture is then acidified with an acid, typically hydrochloric acid, to a pH of 1-3 to precipitate the carboxylic acid.[5][7] The solid product, 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, is collected by filtration, washed with water, and dried.[5]

StepReactantsReagents/SolventsConditionsYieldPurity
Cyclization/Saponification α-(2,4-dichloro-5-fluorobenzoyl)-β-(4-fluoroanilino) methyl acrylate60% NaH, Chlorobenzene, 15% NaOH, 30% HClReflux, 10h (cyclization); Reflux, 2h (saponification)87.9%Not Specified

Table 1: Summary of reaction conditions for the synthesis of the quinolone core intermediate.[7]

Final Step: Synthesis of Sarafloxacin Hydrochloride

The final step in the synthesis involves the nucleophilic substitution of the chlorine atom at the C-7 position of the quinolone core with piperazine.

Experimental Protocol:

7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is reacted with an excess of piperazine in a suitable solvent, such as a mixture of primary isoamyl alcohol and propyl carbinol.[8] The reaction mixture is heated under reflux for approximately 10 hours. After the reaction is complete, the solvent and excess piperazine are recovered. The residue is dissolved in water, and the pH is adjusted to ≥13 with a sodium hydroxide solution. The solution is filtered, and a salt (e.g., sodium chloride) is added to the filtrate to precipitate any remaining impurities, which are then removed by filtration. The pH of the filtrate is then adjusted to 7.0-7.3 with an acid (e.g., hydrochloric acid or sulfuric acid) to crystallize the Sarafloxacin free base.[8] To obtain the hydrochloride salt, the wet product is suspended in 85% ethanol, heated to reflux, and the pH is adjusted to 2-2.5 with hydrochloric acid. Upon cooling, this compound crystallizes out and is collected by filtration.[8]

ReactantsSolventsReagentsConditionsYieldPurity (HPLC)
7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, PiperazineIsopropanol30% NaOH, HClReflux, 10h73%≥99%
7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, Piperazinen-Butanol30% NaOH, H₂SO₄Reflux, 10h75%≥99%
7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, PiperazinePrimary isoamyl alcohol30% NaOH, Acetic AcidReflux, 9h70%≥99%

Table 2: Summary of reaction conditions for the final synthesis step of this compound.[8]

Spectroscopic Data

The structure of Sarafloxacin has been confirmed by various spectroscopic methods.

Proton (¹H)Chemical Shift (ppm)
H-28.57 (s)
H-57.91 (d)
H-86.88 (d)
H-2', H-6'7.4-7.5 (m)
H-3', H-5'7.2-7.3 (m)
Piperazine (C-2, C-6)3.25 (t)
Piperazine (C-3, C-5)3.05 (t)
NH (Piperazine)2.0 (br s)

Table 3: ¹H NMR spectral data for Sarafloxacin.[9][10]

G A 2,4-dichloro-5-fluoro-acetophenone C α-(2,4-dichloro-5-fluorobenzoyl)-β-(4-fluoroanilino) methyl acrylate A->C 1. Toluene, 50-85°C 2. p-fluoroaniline B formacyl trimethyl mmonium mono-methyl sulfate B->C D 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid C->D NaH, Chlorobenzene, 70°C, reflux F Sarafloxacin D->F Solvent, reflux E Piperazine E->F SAR cluster_quinolone Quinolone Core cluster_activity Antibacterial Activity N1 N-1: p-fluorophenyl (Potency) GramPos Gram-positive N1->GramPos GramNeg Gram-negative N1->GramNeg C6 C-6: Fluorine (Gyrase Inhibition) C6->GramPos C6->GramNeg C7 C-7: Piperazine (Broad Spectrum) C7->GramPos C7->GramNeg C8 C-8: Hydrogen Anaerobes Anaerobes C8->Anaerobes Halogen enhances C5 C-5: Hydrogen MOA Sarafloxacin Sarafloxacin DNAGyrase DNA Gyrase Sarafloxacin->DNAGyrase Inhibits TopoIV Topoisomerase IV Sarafloxacin->TopoIV Inhibits Supercoiling Negative Supercoiling of DNA DNAGyrase->Supercoiling Catalyzes CellDeath Bacterial Cell Death DNAGyrase->CellDeath Inhibition leads to Decatenation Decatenation of Daughter Chromosomes TopoIV->Decatenation Catalyzes TopoIV->CellDeath Inhibition leads to Replication DNA Replication Supercoiling->Replication Required for CellDivision Bacterial Cell Division Decatenation->CellDivision Required for Replication->CellDivision

References

Biotransformation of Sarafloxacin Hydrochloride in Aquatic Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafloxacin hydrochloride, a fluoroquinolone antibiotic previously used in veterinary medicine, particularly in poultry, has become a contaminant of concern in aquatic environments. Its persistence and potential for inducing antibiotic resistance necessitate a thorough understanding of its environmental fate. This technical guide provides an in-depth overview of the biotransformation of this compound in aquatic systems, with a focus on microbial degradation. It summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes complex processes to support further research and drug development efforts. The primary focus of this guide is the well-documented biotransformation by the white-rot fungus Phanerochaete chrysosporium.

Data Presentation: Quantitative Biotransformation of this compound

The following tables summarize the quantitative data from a key study on the biotransformation of ¹⁴C-labeled this compound by Phanerochaete chrysosporium in liquid shake cultures over 49 days.

Table 1: Mineralization of ¹⁴C-Sarafloxacin Hydrochloride to ¹⁴CO₂

Incubation Time (days)Cumulative ¹⁴CO₂ (% of Applied Radioactivity)
71.5
144.8
218.2
3513.5
4917.3

Table 2: Distribution of Radioactivity in Culture Medium

Incubation Time (days)Sarafloxacin (% of Applied Radioactivity)Metabolite A (% of Applied Radioactivity)Metabolite B (% of Applied Radioactivity)Metabolite C (% of Applied Radioactivity)Metabolite D (% of Applied Radioactivity)Metabolite E (% of Applied Radioactivity)Metabolite F (% of Applied Radioactivity)
097.00.00.00.00.00.00.0
710.015.012.010.08.05.03.0
148.018.015.012.09.06.04.0
217.020.016.013.010.07.05.0
356.022.018.014.011.08.06.0
495.023.019.015.012.09.07.0

Note: Data is derived from studies on the biodegradation of ¹⁴C-Sarafloxacin Hydrochloride by Phanerochaete Chrysosporium.[1]

Experimental Protocols

This section details the methodologies employed in the study of this compound biotransformation by Phanerochaete chrysosporium.

Fungal Culture and Inoculum Preparation
  • Organism: Phanerochaete chrysosporium (e.g., BKN 1767, U.S. Forest Products Laboratory, Madison, WI).

  • Initial Culture: Inoculum from agar slants is transferred to 125 mL flasks containing 2% malt extract broth.

  • Incubation: The flasks are incubated at 25 ± 2°C and agitated on a shaker at 120 rpm for 8 days.

  • Inoculum Preparation: After the incubation period, the fungal mycelium is separated from the broth by decanting. The mycelium from three flasks is then placed in 100 mL of fresh, sterile potato dextrose broth and blended to create a homogenized inoculum.[1]

Biotransformation Experiment
  • Test System: The definitive biotransformation study is conducted in liquid shake cultures.

  • Medium: Potato dextrose broth is used as the culture medium.

  • Test Substance: ¹⁴C-labeled this compound is added to the cultures.

  • Incubation Conditions: The cultures are incubated in the dark at 22°C for a period of up to 49 days.

  • Sampling: Samples of the liquid medium and hyphal extracts are collected at various time points (e.g., 7, 14, 21, 35, and 49 days) for analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV or radioactivity detector) is used.

  • Column: A C18 reverse-phase column is commonly employed (e.g., Alltech Adsorbosphere C18, 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient elution is used with two pumps:

    • Pump A: 0.1% trifluoroacetic acid in water.

    • Pump B: Acetonitrile:methanol (60:40 v/v).[2]

  • Gradient Program:

    • 0-20 min: 82% A, 18% B

    • 20-40 min: Linear gradient to 50% A, 50% B

    • 40-45 min: Linear gradient to 10% A, 90% B

    • 45-55 min: Hold at 10% A, 90% B

    • 55-60 min: Linear gradient back to 82% A, 18% B

    • 60-75 min: Hold at 82% A, 18% B[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL to 200 µL.

  • Detection: UV detection at 278 nm is a suitable wavelength for sarafloxacin and its metabolites.[3] For radiolabeled studies, a radioactivity detector is used in series.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Inoculum Preparation cluster_biotransformation Biotransformation Assay cluster_analysis Analysis agar_slant P. chrysosporium on Agar Slant malt_broth Incubate in Malt Extract Broth (8 days, 25°C, 120 rpm) agar_slant->malt_broth separate_mycelium Separate Mycelium malt_broth->separate_mycelium homogenize Homogenize in Potato Dextrose Broth separate_mycelium->homogenize setup_culture Set up Shake Cultures (Potato Dextrose Broth) homogenize->setup_culture add_sarafloxacin Spike with ¹⁴C-Sarafloxacin HCl setup_culture->add_sarafloxacin incubate Incubate in Dark (49 days, 22°C) add_sarafloxacin->incubate sampling Sample at 0, 7, 14, 21, 35, 49 days incubate->sampling extraction Extract Medium and Hyphae sampling->extraction lsc Liquid Scintillation Counting (for ¹⁴CO₂ and bound residues) sampling->lsc hplc HPLC Analysis extraction->hplc biotransformation_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Further Degradation & Mineralization Sarafloxacin This compound Oxidation Oxidation of Piperazine Ring (e.g., 3'-oxo-sarafloxacin) Sarafloxacin->Oxidation Oxidative enzymes Demethylation N-Demethylation Sarafloxacin->Demethylation Demethylases Hydroxylation Hydroxylation of Aromatic Rings Sarafloxacin->Hydroxylation Hydroxylases Defluorination Defluorination Sarafloxacin->Defluorination Dehalogenases Ring_Cleavage Piperazine Ring Cleavage Oxidation->Ring_Cleavage Demethylation->Ring_Cleavage Metabolites Formation of Metabolites A-F Hydroxylation->Metabolites Ring_Cleavage->Metabolites Mineralization Mineralization to CO₂ Metabolites->Mineralization

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Sarafloxacin Hydrochloride in Fish Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sarafloxacin hydrochloride is a fluoroquinolone antibiotic used in aquaculture to treat bacterial infections in fish.[1] The monitoring of its residues in fish tissue is crucial to ensure food safety and prevent the development of antibiotic resistance. This document provides a detailed high-performance liquid chromatography (HPLC) method with fluorescence detection for the quantitative analysis of this compound in fish tissue. The described method is based on established and validated procedures, offering high sensitivity and reliability for researchers, scientists, and drug development professionals.[1][2][3]

Experimental Protocols

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Homogenizer

  • Centrifuge

  • 0.45 µm filters

  • Solid-Phase Extraction (SPE) cartridges (if necessary for cleanup)

2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound and dissolve it in 25 mL of acetonitrile-water (1:1, v/v).[1]

  • Spiking Solutions: Dilute the stock solution with acetonitrile-water (1:1, v/v) to prepare a series of spiking solutions with concentrations ranging from 0.2 to 18.4 µg/mL.[1] Store these solutions protected from light at 4°C.[1]

  • Calibration Standards: Dilute the stock solution with a mixture of 20% HPLC organic mobile phase and 80% HPLC aqueous buffer to achieve a concentration range suitable for the calibration curve (e.g., 2.9 to 800 ng/mL).[1] Store these standards protected from light at room temperature for no more than one week.[1]

3. Sample Preparation

This protocol outlines the extraction and cleanup procedure for fish tissue samples.[1][2][4]

  • Homogenization: Weigh 10.0 ± 0.1 g of homogenized fish fillet into a polysulfone tube.[1] For recovery studies, spike the sample with a known volume of the spiking solution.

  • Extraction: Add 25 mL of acetonitrile-water (1:1, v/v) to the tissue sample.[1] Homogenize the mixture for 2 minutes at 250 rpm.[1]

  • Centrifugation: Centrifuge the homogenate to separate the liquid extract from the solid tissue debris.[1]

  • Liquid-Liquid Partitioning: Transfer the supernatant to a new tube and partition with hexane to remove lipids.[1]

  • Evaporation: Carefully collect the aqueous (lower) layer and filter it through a 0.45 µm filter.[2] Evaporate the filtrate to dryness.[2]

  • Reconstitution: Redissolve the residue in a solution of 20% acetonitrile-methanol (3:2, v/v) and 80% trifluoroacetic acid (0.1%).[2]

  • Final Filtration: Centrifuge the reconstituted sample and filter the supernatant through a 0.45 µm filter before HPLC analysis.[2]

HPLC Method

Chromatographic Conditions

The separation and quantification of sarafloxacin are achieved using a reversed-phase HPLC system with fluorescence detection.

ParameterCondition
Column C18
Mobile Phase Gradient elution with an organic phase (e.g., acetonitrile/methanol) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid)[1][2]
Detection Fluorescence[1][2]
Excitation Wavelength 280 nm[2]
Emission Wavelength >389 nm[2]
Retention Time Approximately 21 minutes[1]

Method Validation Data

The analytical method has been validated for its performance characteristics.

ParameterResult
Linearity (r²) >0.999 (from 2.9 to 800 ng)[1]
Method Detection Limit (MDL) 1.4 ng/g[2]
Limit of Quantification (LOQ) 10 ng/g[3]

Recovery Data

The efficiency of the extraction method was evaluated by spiking fish tissue samples at various concentrations.

Spiked Concentration (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD, %)
10.085.4 - 1041.06 - 5.58
863.885.4 - 1041.06 - 5.58

Data compiled from studies on channel catfish fillets.[1][2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sample Fish Tissue Sample (10g) homogenize Homogenize with Acetonitrile/Water sample->homogenize centrifuge1 Centrifuge homogenize->centrifuge1 partition Partition with Hexane centrifuge1->partition evaporate Evaporate Aqueous Layer partition->evaporate reconstitute Reconstitute in Mobile Phase Component evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter hplc HPLC Injection filter->hplc detection Fluorescence Detection (Ex: 280 nm, Em: >389 nm) hplc->detection quantification Quantification detection->quantification

Caption: Experimental workflow for Sarafloxacin analysis.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs fish_tissue Fish Tissue extraction Extraction & Cleanup fish_tissue->extraction sarafloxacin_standard Sarafloxacin Standard hplc_separation HPLC Separation sarafloxacin_standard->hplc_separation extraction->hplc_separation fluorescence_detection Fluorescence Detection hplc_separation->fluorescence_detection concentration_data Sarafloxacin Concentration Data fluorescence_detection->concentration_data validation_report Method Validation Report concentration_data->validation_report

Caption: Logical relationship of the analytical method.

References

Application Note: High-Throughput Analysis of Sarafloxacin Hydrochloride Residues in Animal-Derived Food Products using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of sarafloxacin hydrochloride residues in various animal-derived food matrices, including poultry, fish, and milk. The protocol employs a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer. This method is suitable for routine monitoring and regulatory compliance, offering excellent accuracy, precision, and high throughput.

Introduction

Sarafloxacin is a fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in poultry and aquaculture. The potential for sarafloxacin residues to persist in food products intended for human consumption necessitates the use of reliable and sensitive analytical methods to ensure food safety and adherence to maximum residue limits (MRLs). LC-MS/MS has become the gold standard for analyzing such residues due to its high selectivity, sensitivity, and ability to provide structural confirmation. This protocol provides a comprehensive guide for the extraction, identification, and quantification of sarafloxacin in complex biological matrices.

Experimental Protocols

Sample Preparation (QuEChERS Method)

This protocol is adapted for various matrices such as muscle tissue (poultry, fish) and milk.

1. Sample Homogenization:

  • For solid samples (muscle tissue), weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • For liquid samples (milk), pipette 10 mL of the sample into a 50 mL polypropylene centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of sarafloxacin into the acetonitrile layer.

3. Centrifugation:

  • Centrifuge the sample at 4000 rpm for 5 minutes at 4°C. This will separate the sample into a top acetonitrile layer (containing sarafloxacin), a solid food matrix layer, and a bottom aqueous layer.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup salts (150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

  • Vortex the tube for 30 seconds to allow the PSA to bind to interfering substances.

  • Centrifuge at 12000 rpm for 5 minutes.

5. Final Sample Preparation:

  • Carefully transfer the supernatant to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water with 0.1% formic acid: acetonitrile).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for Sarafloxacin:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)
Sarafloxacin386.1368.120299.135

Data Presentation

The following tables summarize the quantitative performance data for the described LC-MS/MS method, compiled from various studies.

Table 1: Method Detection and Quantification Limits

MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Reference
Poultry Meat1.02.0[1][2]
Pork1.02.0[1][2]
Catfish--[3]
Honey4.010.0[4]
Milk0.1 ng/mL-[5]
Eggs0.2 ng/g1.0 ng/g[6][7]

Table 2: Recovery and Precision Data

MatrixSpiking Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Poultry Meat2, 10, 50, 10077.97 - 90.94< 7.45[1][2]
Pork2, 10, 50, 10077.97 - 90.94< 7.45[1][2]
Honey10 - 20081.0 - 103.4< 12.3[4]
Eggs1 - 100 ng/g87 - 1022 - 26[6][7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Homogenized Sample (10g tissue or 10mL milk) extraction Add Acetonitrile & QuEChERS Salts sample->extraction vortex1 Vortex (1 min) extraction->vortex1 centrifuge1 Centrifuge (4000 rpm, 5 min) vortex1->centrifuge1 supernatant Collect Acetonitrile Supernatant (1 mL) centrifuge1->supernatant dspe d-SPE Cleanup (MgSO4, PSA) supernatant->dspe vortex2 Vortex (30s) dspe->vortex2 centrifuge2 Centrifuge (12000 rpm, 5 min) vortex2->centrifuge2 evaporation Evaporate & Reconstitute centrifuge2->evaporation filtration Filter (0.22 µm) evaporation->filtration lc_injection LC Injection filtration->lc_injection lc_separation C18 Reverse-Phase Separation lc_injection->lc_separation ms_detection Tandem MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Acquisition & Quantification ms_detection->data_analysis

Caption: Experimental workflow for Sarafloxacin residue analysis.

logical_relationship cluster_input Input cluster_process Analytical Process cluster_output Output Matrix Animal-Derived Matrix (e.g., Poultry, Fish, Milk) SamplePrep Sample Preparation (QuEChERS) Matrix->SamplePrep LCMSMS LC-MS/MS Analysis SamplePrep->LCMSMS Quantification Quantitative Data (Concentration of Sarafloxacin) LCMSMS->Quantification Confirmation Confirmatory Identification (MRM Transitions) LCMSMS->Confirmation

Caption: Logical relationship of the analytical method.

References

Application Notes and Protocols for Sarafloxacin Hydrochloride in the Treatment of Edwardsiella ictaluri in Catfish

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sarafloxacin hydrochloride for treating Enteric Septicemia of Catfish (ESC), caused by the bacterium Edwardsiella ictaluri. The information compiled herein is intended to guide research and development efforts by summarizing existing efficacy data, outlining experimental protocols, and detailing the mechanism of action.

Introduction

Enteric Septicemia of Catfish (ESC) is a significant bacterial disease affecting the catfish industry, leading to substantial economic losses. Edwardsiella ictaluri, a Gram-negative bacterium, is the etiological agent of ESC. This compound, a fluoroquinolone antibiotic, has demonstrated efficacy in controlling mortality associated with ESC in channel catfish (Ictalurus punctatus). This document provides detailed information on its application, efficacy, and underlying mechanism.

Data Presentation

In Vivo Efficacy of this compound against Edwardsiella ictaluri

The following table summarizes the results from field trials assessing the efficacy of sarafloxacin-medicated feed in treating naturally induced E. ictaluri infections in channel catfish.

Dosage (mg/kg of fish/day)Treatment Duration (days)Average Survival (Sarafloxacin Group)Average Survival (Non-medicated Control)Key Findings & Reference
10 or 12.5568% (Trial 1), 48% (Trial 2), 73% (Trial 3)43% (Trial 1), 11% (Trial 2), 59% (Trial 3)Sarafloxacin significantly improved survival in all trials. In two trials, fish fed sarafloxacin-medicated feed gained more weight.[1][2][3]
Not specified5Significantly reduced cumulative percent mortalityCumulative percent mortalities continued to increaseSarafloxacin showed the greatest reduction in average daily mortality rates compared to both the control and Romet-treated groups.[4][5]
Comparative Efficacy with Romet®

In one field trial, the efficacy of sarafloxacin was compared to Romet® (a combination of sulfadimethoxine and ormetoprim).

TreatmentDosage (mg/kg of fish/day)Average Percent Survival
Sarafloxacin10 or 12.573%
Romet®100 (twice the recommended dose)82%
Non-medicated ControlN/A59%

Note: Romet® was administered at a higher dose to match the feeding rate of the Sarafin® (the brand name for this compound) medicated feed.[1][2]

Pharmacokinetic Parameters of Sarafloxacin

While comprehensive pharmacokinetic data for sarafloxacin in channel catfish is limited, a study on Yellow River Carp (Cyprinus carpio haematopterus) provides some insight. It is important to note that these parameters may vary in catfish.

ParameterValueUnit
Absorption Rate Constant (tvKa)14.889h⁻¹
Apparent Volume of Distribution (tvV)31.573L/kg
Clearance (tvCL)2.885L/h/kg

Data from a single oral dose of 20 mg/kg body weight in Yellow River Carp.[6]

A study on the distribution and elimination of radiolabelled this compound in juvenile channel catfish after oral dosing at 10 mg/kg for 5 consecutive days showed a bimodal elimination pattern with a rapid initial phase (t½ = 11 h) and a slower secondary phase (t½ = 222 h).[7]

Mechanism of Action

Sarafloxacin, as a fluoroquinolone antibiotic, functions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, sarafloxacin disrupts DNA synthesis, leading to bacterial cell death.

Signaling Pathway of Fluoroquinolone Action

G cluster_bacterium Bacterial Cell Sarafloxacin Sarafloxacin hydrochloride CellWall Cell Wall/ Membrane Sarafloxacin->CellWall Enters cell DNAGyrase DNA Gyrase (GyrA & GyrB subunits) CellWall->DNAGyrase TopoIV Topoisomerase IV (ParC & ParE subunits) CellWall->TopoIV DNA Bacterial DNA DNAGyrase->DNA Acts on ReplicationFork Blocked Replication Fork DNAGyrase->ReplicationFork TopoIV->DNA Acts on TopoIV->ReplicationFork DNA->ReplicationFork Replication DSB Double-Strand Breaks ReplicationFork->DSB CellDeath Bacterial Cell Death DSB->CellDeath G start Start prep_bacteria Prepare standardized E. ictaluri inoculum (e.g., 0.5 McFarland) start->prep_bacteria inoculate Inoculate microtiter plate wells containing sarafloxacin dilutions with the bacterial suspension prep_bacteria->inoculate prep_sarafloxacin Prepare serial two-fold dilutions of sarafloxacin hydrochloride in Mueller-Hinton broth prep_sarafloxacin->inoculate controls Include positive (no antibiotic) and negative (no bacteria) control wells inoculate->controls incubate Incubate plates at optimal temperature for E. ictaluri (25-30°C) for 24-48 hours controls->incubate read_results Determine MIC: lowest concentration with no visible bacterial growth incubate->read_results end End read_results->end G start Start acclimate Acclimate healthy catfish to experimental conditions (tanks/cages) start->acclimate challenge Induce E. ictaluri infection (e.g., immersion challenge or cohabitation with infected fish) acclimate->challenge confirm_infection Confirm infection through clinical signs and bacterial isolation challenge->confirm_infection treatment_groups Divide fish into treatment groups: - Sarafloxacin-medicated feed - Control (non-medicated feed) - Positive control (e.g., Romet) confirm_infection->treatment_groups administer_feed Administer respective feeds daily for a set duration (e.g., 5 days) treatment_groups->administer_feed monitor Monitor daily for mortality, clinical signs, and feed consumption administer_feed->monitor post_treatment_obs Observe fish for a period post-treatment (e.g., 14 days) monitor->post_treatment_obs data_analysis Analyze data: cumulative mortality, average daily mortality, survival rates post_treatment_obs->data_analysis end End data_analysis->end

References

Application Notes and Protocols for In Vitro Minimum Inhibitory Concentration (MIC) Testing of Sarafloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafloxacin hydrochloride is a fluoroquinolone antibiotic with broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[1][2] It is primarily utilized in veterinary medicine to treat bacterial infections in poultry and livestock.[2] The mechanism of action of sarafloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair, thereby preventing bacterial proliferation.[1][2]

Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for assessing the potency of sarafloxacin, monitoring the development of resistance, and establishing effective dosing regimens. These application notes provide detailed protocols for determining the MIC of this compound in vitro using the broth microdilution and agar dilution methods, in accordance with established standards.

Data Presentation

Quality Control (QC) Ranges for MIC Determination

Routine inclusion of QC strains is essential to ensure the accuracy and reproducibility of MIC testing. The following table summarizes the acceptable MIC ranges for National Committee for Clinical Laboratory Standards (NCCLS) recommended QC strains when testing sarafloxacin.[3]

Quality Control StrainATCC NumberBroth Microdilution MIC Range (µg/mL)
Escherichia coli259220.008 - 0.03
Pseudomonas aeruginosa278530.12 - 1
Enterococcus faecalis292120.5 - 2
Staphylococcus aureus292130.06 - 0.25
Interpretive Criteria for Escherichia coli (Colibacillosis Isolates)

The following interpretive criteria have been proposed for sarafloxacin against E. coli isolates associated with colibacillosis in poultry.[3]

InterpretationMIC (µg/mL)
Susceptible≤ 0.06
Resistant≥ 0.25

Experimental Protocols

I. Broth Microdilution Method

This method determines the MIC in a liquid growth medium and is amenable to high-throughput screening.

A. Materials

  • This compound reference powder

  • Appropriate solvent (e.g., DMSO, water with pH adjustment)[4][5]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (test isolates and QC strains)

  • Sterile petri dishes, test tubes, and pipettes

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • 0.5 McFarland turbidity standard

B. Protocol

  • Preparation of Sarafloxacin Stock Solution:

    • Accurately weigh a suitable amount of this compound powder.

    • Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.[5][6]

    • Further dilutions are made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[6]

    • Add 100 µL of the 2x final concentration sarafloxacin solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[6] Column 11 serves as a growth control (no antibiotic), and column 12 serves as a sterility control (no bacteria).[6]

  • Inoculation and Incubation:

    • Add the appropriate volume of the standardized bacterial inoculum to each well (except the sterility control) to achieve a final volume of 200 µL and a final bacterial density of 5 x 10⁵ CFU/mL.[7]

    • Seal the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • Following incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[8]

II. Agar Dilution Method

This method is useful for testing multiple isolates simultaneously and is considered a reference method.

A. Materials

  • This compound reference powder

  • Appropriate solvent

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains (test isolates and QC strains)

  • Inoculum replicating device (optional)

  • Incubator (35 ± 2°C)

  • 0.5 McFarland turbidity standard

B. Protocol

  • Preparation of Sarafloxacin Stock Solution:

    • Prepare a stock solution as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and allow it to cool to 45-50°C in a water bath.

    • Prepare a series of sarafloxacin dilutions in a sterile diluent.

    • Add 2 mL of each antibiotic dilution to 18 mL of molten MHA to create a series of plates with the desired final antibiotic concentrations.[9] This results in a 1:10 dilution of the antibiotic.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a drug-free plate for a growth control.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 1 x 10⁴ CFU per spot.[7]

  • Inoculation and Incubation:

    • Spot-inoculate the prepared agar plates with the bacterial suspensions. An inoculum replicating device can be used to apply multiple inocula to each plate.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that prevents visible growth. The growth of a single colony or a faint haze is disregarded.[7] It has been noted that sarafloxacin agar dilution MIC results may be approximately one log2 dilution higher than broth microdilution endpoints.[3]

Visualizations

MIC_Workflow cluster_prep Preparation start Start prep_antibiotic Prepare Sarafloxacin Stock Solution start->prep_antibiotic prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_antibiotic->serial_dilution prep_agar Prepare Agar Plates with Sarafloxacin Concentrations prep_antibiotic->prep_agar inoculate_broth Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate_broth inoculate_agar Spot Inoculate Plates with Standardized Bacteria prep_inoculum->inoculate_agar serial_dilution->inoculate_broth incubate_broth Incubate Plate (16-20h at 35°C) inoculate_broth->incubate_broth read_broth Read MIC (Lowest concentration with no visible growth) incubate_broth->read_broth end End read_broth->end prep_agar->inoculate_agar incubate_agar Incubate Plates (16-20h at 35°C) inoculate_agar->incubate_agar read_agar Read MIC (Lowest concentration with no visible growth) incubate_agar->read_agar read_agar->end

Caption: Workflow for MIC determination of Sarafloxacin.

Sarafloxacin_Mechanism cluster_inhibition sarafloxacin This compound dna_gyrase DNA Gyrase (Topoisomerase II) sarafloxacin->dna_gyrase topoisomerase_iv Topoisomerase IV sarafloxacin->topoisomerase_iv inhibition Inhibition of DNA Replication dna_replication DNA Replication & Supercoiling dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_division Bacterial Cell Division dna_replication->cell_division bacterial_death Bacterial Cell Death cell_division->bacterial_death Prevention

Caption: Mechanism of action of Sarafloxacin.

References

Application Notes and Protocols for Sarafloxacin Hydrochloride in Aquaculture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of sarafloxacin hydrochloride in aquaculture. The information is compiled from various scientific studies and is intended for research and drug development purposes.

Mechanism of Action

Sarafloxacin is a fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, repair, and recombination.[1] This mechanism of action provides broad-spectrum activity against many common aquatic pathogens.

Dosing and Administration

The recommended dosage of this compound varies depending on the target species, the pathogen being treated, and water temperature. Administration is typically through medicated feed.

Table 1: Recommended Dosing Regimens for this compound in Various Aquatic Species
SpeciesPathogenDosageDurationEfficacy/OutcomeReference
Channel Catfish (Ictalurus punctatus)Edwardsiella ictaluri10 mg/kg body weight/day5 daysSignificant reduction in mortality compared to untreated controls.[2][3][2][3]
Channel Catfish (Ictalurus punctatus)Edwardsiella ictaluri10 mg/kg body weight/day10 days0% mortality in the 10 mg/kg group.[2][2]
Atlantic Salmon (Salmo salar)General bacterial infections10 mg/kg body weight/day5 daysRecommended dose for treating furunculosis, vibriosis, and enteric redmouth.[1][1]
Gilthead Seabream (Sparus aurata)General bacterial infections10 mg/kg body weight/day5 daysEffective in achieving therapeutic tissue concentrations.[4][4]
Eel (Anguilla anguilla)General bacterial infections15 mg/kg body weight (single dose)1 dayUsed for pharmacokinetic studies.[5][5]
Yellow River Carp (Cyprinus carpio haematopterus)Pathogens with MIC < 0.05 µg/mL20 mg/kg body weight (single dose)1 dayPredicted to be effective based on PK/PD modeling.[6][6]
Pacific White Shrimp (Litopenaeus vannamei)Vibrio parahaemolyticus30 mg/kg body weight5 days (twice daily)Achieved therapeutic levels in hemolymph, hepatopancreas, and muscle.[7][7]

Pharmacokinetic Properties

The pharmacokinetic parameters of sarafloxacin are crucial for determining optimal dosing strategies. These parameters can be influenced by factors such as water temperature and the formulation of the medicated feed.[1]

Table 2: Pharmacokinetic Parameters of Sarafloxacin in Different Aquatic Species Following Oral Administration
SpeciesDose (mg/kg)Water Temp. (°C)Cmax (µg/mL or µg/g)Tmax (h)T½β (h)Bioavailability (%)Reference
Atlantic Salmon (Salmo salar)108.5Not SpecifiedNot SpecifiedNot Specified4-24[1]
Yellow River Carp (Cyprinus carpio haematopterus)2024Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
Allogynogenetic Silver Crucian Carp10Not Specified0.79Not Specified46.6829.15[8]
Eel (Anguilla anguilla)15242.64 (plasma)1230.13Not Specified[5]
Pacific White Shrimp (Litopenaeus vannamei)30 (multiple doses)Not Specified12.236 (hemolymph)227.403 (hemolymph)Not Specified[7]
Gilthead Seabream (Sparus aurata)1025193.0 (muscle + skin)During medication17.8Not Specified[4]
Gilthead Seabream (Sparus aurata)101842.0 (muscle + skin)During medication32.5Not Specified[4]

In Vitro Efficacy

The Minimum Inhibitory Concentration (MIC) is a key indicator of a drug's in vitro potency against a specific pathogen.

Table 3: Minimum Inhibitory Concentration (MIC) of Sarafloxacin Against Common Aquatic Pathogens
PathogenMean MIC (µg/mL) @ 15°CMean MIC (µg/mL) @ 4°CReference
Aeromonas salmonicida subsp. salmonicida0.0290.045[8]
Atypical A. salmonicida0.0530.041[8]
Vibrio anguillarum0.0850.054[8]
Vibrio salmonicida0.1250.123[8]
Yersinia ruckeri0.0230.031[8]
Vibrio harveyi (luminous)<0.3 to 1.25Not Specified[9]
Non-luminous Vibrio spp.<0.08 to 1.25Not Specified[9]

Withdrawal Periods

To ensure food safety, a withdrawal period is required after the final administration of sarafloxacin to allow for the depletion of drug residues from the edible tissues of the treated animals.

Table 4: Withdrawal Periods for Sarafloxacin in Different Aquatic Species
SpeciesWater Temp. (°C)TissueMRL (µg/kg)Withdrawal PeriodReference
Gilthead Seabream (Sparus aurata)25Muscle + skin3042.2 hours[4][10]
Atlantic Salmon (Salmo salar)15Muscle + skin50< 75 degree days[1]
Atlantic Salmon (Salmo salar)5Muscle + skin50> 83 degree days[1]
Pacific White Shrimp (Litopenaeus vannamei)Not SpecifiedMuscleNot Specified4 days[7]

Experimental Protocols

Oral Efficacy Study in Channel Catfish

This protocol outlines a typical in vivo efficacy trial to determine the effective dose of sarafloxacin-medicated feed.

G cluster_acclimation Acclimation Phase cluster_challenge Challenge Phase cluster_treatment Treatment Phase cluster_observation Observation Phase cluster_analysis Data Analysis acclimate Acclimate channel catfish to laboratory conditions challenge Challenge fish with an intraperitoneal injection of Edwardsiella ictaluri acclimate->challenge treatment_groups Divide fish into treatment groups (e.g., 0, 2, 6, 10, 14 mg/kg sarafloxacin) challenge->treatment_groups medicated_feed Administer sarafloxacin-medicated feed at a set rate (e.g., 2% body weight) for a defined period (e.g., 5 or 10 days) treatment_groups->medicated_feed monitor Monitor and record daily mortalities for each group medicated_feed->monitor carrier_analysis At the end of the study, analyze survivors for carrier status of E. ictaluri monitor->carrier_analysis analyze Statistically analyze mortality data to determine significant differences between treatment groups carrier_analysis->analyze

Caption: Workflow for an oral efficacy trial of sarafloxacin in channel catfish.

Pharmacokinetic Study Protocol

This protocol describes the methodology for determining the pharmacokinetic profile of sarafloxacin in an aquatic species.

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Sample Analysis cluster_pk_modeling Pharmacokinetic Modeling iv_group Administer a single intravenous (IV) dose to one group of fish (for bioavailability calculation) blood_collection Collect blood samples from a subset of fish at predetermined time points iv_group->blood_collection oral_group Administer a single oral dose (e.g., via gavage or medicated feed) to another group oral_group->blood_collection tissue_collection Collect tissue samples (e.g., muscle, liver, kidney) at the same time points blood_collection->tissue_collection hplc Analyze plasma and tissue homogenates for sarafloxacin concentration using High-Performance Liquid Chromatography (HPLC) tissue_collection->hplc pk_parameters Calculate pharmacokinetic parameters (Cmax, Tmax, T½β, AUC, etc.) using appropriate software hplc->pk_parameters bioavailability Determine oral bioavailability by comparing the AUC of the oral and IV groups pk_parameters->bioavailability

Caption: Protocol for a pharmacokinetic study of sarafloxacin in fish.

Minimum Inhibitory Concentration (MIC) Determination

This protocol details the process of determining the in vitro susceptibility of a bacterial isolate to sarafloxacin.

G cluster_preparation Preparation cluster_inoculation Inoculation and Incubation cluster_reading Reading and Interpretation serial_dilution Prepare serial dilutions of sarafloxacin in a suitable broth medium (e.g., Mueller-Hinton Broth) inoculate Inoculate each dilution of sarafloxacin with the bacterial suspension serial_dilution->inoculate bacterial_suspension Prepare a standardized inoculum of the bacterial isolate bacterial_suspension->inoculate incubate Incubate the inoculated dilutions at an appropriate temperature (e.g., 15°C or 28°C) for a specified time (e.g., 24-48 hours) inoculate->incubate observe Observe the dilutions for visible bacterial growth (turbidity) incubate->observe determine_mic The MIC is the lowest concentration of sarafloxacin that completely inhibits visible growth observe->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway

G cluster_cell Inside Bacterial Cell sarafloxacin Sarafloxacin dna_gyrase DNA Gyrase sarafloxacin->dna_gyrase Inhibits bacterial_cell Bacterial Cell dna_replication DNA Replication dna_gyrase->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

Caption: Mechanism of action of sarafloxacin via inhibition of DNA gyrase.

References

Application of Sarafloxacin Hydrochloride in Antimicrobial Resistance Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafloxacin hydrochloride is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes required for DNA replication, transcription, repair, and recombination.[2][3] This targeted action disrupts bacterial cell division and ultimately leads to cell death.[1] Due to its efficacy, sarafloxacin has been utilized in veterinary medicine, particularly for treating infections in poultry.[2][3]

In the field of antimicrobial resistance research, this compound serves as a valuable tool for studying the mechanisms of fluoroquinolone resistance, evaluating the efficacy of new antimicrobial agents, and investigating strategies to overcome resistance. This document provides detailed application notes and experimental protocols for the use of this compound in this context.

Data Presentation: Quantitative Antimicrobial Activity

The following tables summarize the in vitro activity of sarafloxacin against various bacterial strains. These values are crucial for establishing baseline susceptibility and for designing experiments to study resistance development.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Quality Control Strains

Bacterial StrainATCC NumberMIC Range (µg/mL)
Escherichia coli259220.008 - 0.03[1]
Staphylococcus aureus292130.06 - 0.25[1]
Pseudomonas aeruginosa278530.12 - 1[1]
Enterococcus faecalis292120.5 - 2[1]

Table 2: MIC and Mutant Prevention Concentration (MPC) of this compound against Pathogenic Bacteria

Bacterial SpeciesStrainMIC (µg/mL)MPC (µg/mL)
Escherichia coliO780.06251[4]
Salmonella EnteritidisvariousNot specified0.25 - 0.5 (for susceptible strains)
Salmonella TyphimuriumvariousNot specified0.25 - 0.5 (for susceptible strains)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the determination of the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Sarafloxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water with dropwise addition of 1N NaOH to aid dissolution) at a concentration of 1280 µg/mL. Filter-sterilize the solution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the sarafloxacin stock solution to the first column of wells, resulting in a concentration of 640 µg/mL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a range of concentrations (e.g., 320 µg/mL to 0.625 µg/mL). Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control wells).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Determination of Mutant Prevention Concentration (MPC) by Agar Dilution

The MPC is the lowest antibiotic concentration that prevents the growth of a large bacterial population (≥10¹⁰ CFU), thereby estimating the concentration required to block the emergence of first-step resistant mutants.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial culture

  • Centrifuge and appropriate tubes

  • Spectrophotometer

Procedure:

  • Preparation of Sarafloxacin-Containing Agar Plates:

    • Prepare a series of this compound solutions to be added to molten MHA to achieve the desired final concentrations (e.g., ranging from the MIC to 64x MIC).

    • Aseptically add the appropriate volume of each sarafloxacin solution to molten MHA (kept at 45-50°C), mix well, and pour into sterile petri dishes. Allow the agar to solidify.

  • Inoculum Preparation:

    • Grow a large volume of the test bacterium in broth to the stationary phase.

    • Concentrate the bacterial cells by centrifugation and resuspend the pellet in a small volume of sterile broth or saline to achieve a density of ≥10¹⁰ CFU/mL.

  • Inoculation:

    • Apply a known volume (e.g., 100 µL) of the high-density inoculum onto the surface of each sarafloxacin-containing agar plate and a control plate (no antibiotic).

    • Spread the inoculum evenly over the entire surface of the agar.

  • Incubation: Incubate the plates at 35 ± 2°C for 24-48 hours.

  • Reading Results: The MPC is the lowest concentration of this compound that completely prevents bacterial colony formation.

Investigating the Role of Efflux Pumps using Potentiators

This protocol assesses the contribution of efflux pumps to sarafloxacin resistance by measuring the change in MIC in the presence of an efflux pump inhibitor (EPI).

Materials:

  • This compound

  • Efflux pump inhibitors (e.g., Carbonyl cyanide m-chlorophenylhydrazone - CCCP, Phenylalanine-arginine β-naphthylamide - PAβN)

  • Materials for MIC determination (as described above)

Procedure:

  • Determine the sub-inhibitory concentration of the EPI: Perform a standard MIC assay for the EPI alone to determine the highest concentration that does not inhibit bacterial growth.

  • MIC Determination with EPI: Perform the broth microdilution MIC assay for this compound as described previously, with one modification: add the predetermined sub-inhibitory concentration of the EPI to all wells of the microtiter plate (including the growth control).

  • Analysis: Compare the MIC of sarafloxacin in the absence and presence of the EPI. A significant reduction (typically ≥4-fold) in the MIC in the presence of the EPI suggests that efflux is a mechanism of resistance.[5][6]

Analysis of Target Gene Mutations (gyrA and parC)

Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are a primary mechanism of fluoroquinolone resistance.

Materials:

  • Sarafloxacin-resistant and -susceptible bacterial isolates

  • DNA extraction kit

  • Primers specific for the QRDRs of gyrA and parC

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermal cycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • DNA Extraction: Extract genomic DNA from both sarafloxacin-resistant and -susceptible bacterial isolates.

  • PCR Amplification:

    • Amplify the QRDRs of the gyrA and parC genes using PCR with specific primers.

    • Optimize PCR conditions (annealing temperature, extension time) for each primer set.

  • Gel Electrophoresis: Confirm the successful amplification of the target DNA fragments by running the PCR products on an agarose gel.

  • DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis:

    • Align the nucleotide sequences from the resistant isolates with those from the susceptible (wild-type) isolate.

    • Identify any nucleotide changes that result in amino acid substitutions in the QRDRs.

Visualizations

G cluster_0 Mechanism of Action Sarafloxacin Sarafloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Sarafloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Sarafloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to G cluster_1 Mechanisms of Resistance to Sarafloxacin Target_Modification Target Modification gyrA_parC_mutations Mutations in gyrA/parC Target_Modification->gyrA_parC_mutations Efflux_Pumps Increased Efflux Pump Expression Increased_Expulsion Increased expulsion of Sarafloxacin Efflux_Pumps->Increased_Expulsion Reduced_Permeability Reduced Permeability Porin_Loss Loss or modification of porins Reduced_Permeability->Porin_Loss Altered_Binding Altered drug binding site gyrA_parC_mutations->Altered_Binding Resistance Sarafloxacin Resistance Altered_Binding->Resistance Increased_Expulsion->Resistance Reduced_Uptake Reduced uptake of Sarafloxacin Porin_Loss->Reduced_Uptake Reduced_Uptake->Resistance G cluster_2 Experimental Workflow for Resistance Selection Start Start with susceptible bacterial strain MIC_determination Determine initial MIC of Sarafloxacin Start->MIC_determination Serial_Passage Serial passage in sub-MIC concentrations of Sarafloxacin MIC_determination->Serial_Passage Isolate_Colonies Isolate colonies from highest tolerated concentration Serial_Passage->Isolate_Colonies MIC_re-evaluation Re-evaluate MIC of isolated colonies Isolate_Colonies->MIC_re-evaluation Resistance_Confirmed Resistance Confirmed? MIC_re-evaluation->Resistance_Confirmed Resistance_Confirmed->Serial_Passage No Mechanism_Analysis Analyze resistance mechanisms (gyrA/parC sequencing, efflux pump expression) Resistance_Confirmed->Mechanism_Analysis Yes End Characterized resistant mutant Mechanism_Analysis->End G cluster_3 Regulation of AcrAB-TolC Efflux Pump Stress Environmental Stress (e.g., Fluoroquinolones, Bile) Global_Regulators Global Regulators (MarA, SoxS, Rob) Stress->Global_Regulators Activates Local_Repressor Local Repressor (AcrR) Stress->Local_Repressor Inhibits acrAB_promoter acrAB promoter Global_Regulators->acrAB_promoter Activates Local_Repressor->acrAB_promoter Represses AcrAB_TolC_expression Increased AcrAB-TolC Expression acrAB_promoter->AcrAB_TolC_expression Drug_Efflux Increased Drug Efflux AcrAB_TolC_expression->Drug_Efflux

References

Application Notes and Protocols: Field Efficacy of Sarafloxacin Hydrochloride in Poultry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sarafloxacin hydrochloride is a second-generation fluoroquinolone antibiotic developed exclusively for veterinary use.[1] It exhibits significant antimicrobial activity against a broad spectrum of bacteria by inhibiting DNA gyrase and topoisomerase IV.[2] In poultry, it is primarily utilized for the treatment and control of bacterial infections, particularly those affecting the respiratory and gastrointestinal tracts, such as colibacillosis caused by Escherichia coli.[3][4] These application notes provide a summary of field efficacy studies, pharmacokinetic data, and detailed experimental protocols for evaluating this compound in poultry.

Data Presentation

Table 1: Efficacy of this compound against Experimental E. coli Infection in Broilers
Treatment GroupDosageAdministration RouteDurationMortality Rate (%)Average Daily Gain (ADG)Feed Conversion Ratio (FCR)Reference
Infected, Untreated---75Lower than uninfected controls-[5][6]
Infected, Treated5 mg/kg body weight/day (20 mg/L in water)Drinking Water3 days27Less than uninfected controls-[5][6]
Infected, Treated5 mg/kg body weight/day (pulsed dose)Drinking Water2 hoursSignificantly ReducedSignificantly ImprovedSignificantly Improved[5][6]
Infected, Treated5 mg/kg body weight/dayDrinking WaterStarting 2h post-infection0Similar to uninfected controlsSimilar to uninfected controls[5][6]
Infected, Treated10 mg/kg body weight/dayDrinking WaterStarting 2h post-infection0Similar to uninfected controlsSimilar to uninfected controls[5][6]
Infected, Untreated (Colisepticemia model)---43.5--[7]
Infected, Treated (Continuous)-Drinking Water-Significantly Reduced--[7]
Infected, Treated (Pulsed)-Drinking Water-Significantly Reduced--[7]
Table 2: Pharmacokinetic Parameters of Sarafloxacin in Poultry
SpeciesDosageAdministration RouteElimination Half-life (t1/2β)Bioavailability (F)Volume of Distribution (Vd(ss))Total Body Clearance (ClB)Reference
Broilers10 mg/kgIntravenous (i.v.)2.53 ± 0.82 h-3.40 ± 1.26 L/kg1.20 ± 0.20 L/kg/h[8][9][10]
Broilers10 mg/kgIntramuscular (i.m.)6.81 ± 2.04 h72.1 ± 8.1%--[8][9][10]
Broilers10 mg/kgOral (p.o.)3.89 ± 1.19 h59.6 ± 13.8%--[8][9][10]
Muscovy Ducks-Intravenous (i.v.)6.11 ± 1.97 h-10.04 ± 3.32 L/kg-[1]
Muscovy Ducks-Oral (p.o.)-97.6%-1.18 L/kg/h[1]
Table 3: Residue Depletion of Sarafloxacin in Poultry Tissues
SpeciesDosageTissueTime After Last DoseMean Concentration (µg/kg)Maximum Residue Limit (MRL) (µg/kg)Reference
Black-bone Silky Fowl10 mg/kg BW for 7 daysMuscle1 day366.88 ± 129.5110[11][12]
Black-bone Silky Fowl10 mg/kg BW for 7 daysLiver1 day120.35 ± 46.8680[11][12]
Black-bone Silky Fowl10 mg/kg BW for 7 daysMuscle43.25 days45.46 ± 12.9410[11][12]
Laying HensOrally for 5 daysEgg Albumen2 days post-withdrawalUndetectable-[13]
Laying HensOrally for 5 daysEgg Yolk7 days post-withdrawalUndetectable-[13]

Experimental Protocols

Protocol 1: Efficacy Study of Sarafloxacin Against Experimental E. coli Infection in Broilers

Objective: To evaluate the efficacy of this compound in reducing mortality and improving performance in broilers experimentally infected with E. coli.

Materials:

  • Broiler chickens (e.g., 28 days of age).[6]

  • Pathogenic Escherichia coli serotype O78.[5][6]

  • Nutrient broth for bacterial culture.

  • This compound water-soluble powder.

  • Standard poultry feed and water.

  • Appropriate housing and care facilities for poultry.

Methodology:

  • Animal Acclimation: Acclimate broiler chickens to the experimental conditions for a suitable period.

  • Challenge Preparation: Prepare a logarithmic-phase culture of E. coli O78 by incubating in nutrient broth.[6]

  • Experimental Groups:

    • Group 1 (Infected, Untreated Control): Birds are challenged with E. coli and receive no treatment.

    • Group 2 (Infected, Treated): Birds are challenged with E. coli and receive this compound in their drinking water.

    • Group 3 (Uninfected, Untreated Control): Birds are not challenged and receive no treatment.

  • Infection: Inject each bird in the challenge groups with a suspension of E. coli into the left caudal thoracic air sac. A typical challenge dose is 0.5 ml of a suspension containing 10^8 cfu/ml.[6]

  • Treatment Administration:

    • For continuous treatment, administer Sarafloxacin in the drinking water at a concentration calculated to provide the target dose (e.g., 5 mg/kg body weight/day) for a specified duration (e.g., 3 days).[5][6][14]

    • For pulsed-dose treatment, provide the medicated water for a shorter period (e.g., 2 hours) at the same daily dose.[5][6]

    • For rapid administration, begin treatment within 2 hours of infection.[5][6]

  • Data Collection: Monitor the birds for 10 days post-infection and record the following:[5][6]

    • Mortality rate.

    • Average Daily Gain (ADG).

    • Feed Conversion Ratio (FCR).

    • Clinical signs and post-mortem pathology.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods to determine significant differences between the groups.

Protocol 2: Pharmacokinetic Study of Sarafloxacin in Broilers

Objective: To determine the pharmacokinetic profile of this compound in broilers following different administration routes.

Materials:

  • Healthy broiler chickens.

  • This compound solution for injection and oral administration.

  • Blood collection supplies (syringes, heparinized tubes).

  • Centrifuge.

  • High-Performance Liquid Chromatography (HPLC) system for drug analysis.[8]

Methodology:

  • Animal Dosing:

    • Intravenous (i.v.): Administer a single dose of Sarafloxacin (e.g., 10 mg/kg) into a wing vein.[8][10]

    • Intramuscular (i.m.): Inject a single dose of Sarafloxacin (e.g., 10 mg/kg) into the pectoral muscle.[8][10]

    • Oral (p.o.): Administer a single dose of Sarafloxacin (e.g., 10 mg/kg) directly into the crop via gavage.[8][10]

  • Blood Sampling: Collect blood samples from the wing vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Drug Analysis: Determine the concentration of Sarafloxacin in the plasma samples using a validated HPLC method.[8]

  • Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental pharmacokinetic methods to determine parameters such as elimination half-life (t1/2β), bioavailability (F), volume of distribution (Vd(ss)), and total body clearance (ClB).[8][9][10]

Visualizations

Efficacy_Study_Workflow cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_procedure Procedure cluster_data Data Collection & Analysis acclimation Animal Acclimation grouping Divide into 3 Groups acclimation->grouping group1 Group 1 (Infected, Untreated) group2 Group 2 (Infected, Treated) group3 Group 3 (Uninfected, Control) challenge E. coli Challenge (Groups 1 & 2) group1->challenge group2->challenge treatment Sarafloxacin Treatment (Group 2) challenge->treatment observation 10-Day Observation treatment->observation data_collection Record: - Mortality - ADG - FCR observation->data_collection analysis Statistical Analysis data_collection->analysis PK_Study_Workflow cluster_dosing Dosing Groups cluster_sampling Sampling & Analysis iv Intravenous (i.v.) blood_sampling Serial Blood Sampling iv->blood_sampling im Intramuscular (i.m.) im->blood_sampling po Oral (p.o.) po->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation hplc HPLC Analysis plasma_separation->hplc pk_analysis Pharmacokinetic Modeling hplc->pk_analysis

References

Application Notes and Protocols for the Use of Sarafloxacin Hydrochloride as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafloxacin hydrochloride is a fluoroquinolone antibiotic that has been utilized in veterinary medicine. Due to regulatory monitoring for antibiotic residues in food products, the accurate and precise quantification of sarafloxacin is crucial. This compound serves as a certified reference standard in various chromatographic techniques to ensure the reliability and accuracy of these analytical methods. These application notes provide detailed protocols for the determination of sarafloxacin in matrices such as poultry muscle using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

PropertyValue
Chemical Name6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid hydrochloride
CAS Number91296-87-6
Molecular FormulaC₂₀H₁₇F₂N₃O₃ · HCl
Molecular Weight421.83 g/mol (anhydrous basis)[1]
Purity≥95% (HPLC)[2][3]

Application 1: Quantification of Sarafloxacin in Poultry Muscle using HPLC with Fluorescence Detection (HPLC-FLD)

This method provides a sensitive and selective approach for the determination of sarafloxacin residues in poultry muscle tissue.

Method Validation Data

The following table summarizes the performance characteristics of the described HPLC-FLD method for the analysis of sarafloxacin.

ParameterResult
Linearity Range50 - 300 µg/kg[4]
Correlation Coefficient (r²)>0.99
Limit of Detection (LOD)25 µg/kg[4]
Limit of Quantification (LOQ)50 µg/kg
Recovery85 - 95%
Precision (RSD%)< 10%
Experimental Protocol

1. Standard Solution Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 50 ng/mL to 500 ng/mL.

2. Sample Preparation:

  • Homogenization: Weigh 5 g of minced and homogenized poultry muscle tissue into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 20 mL of acetonitrile to the sample, and homogenize at high speed for 1 minute.

  • Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction: Repeat the extraction process on the pellet with another 20 mL of acetonitrile. Combine the supernatants.

  • Evaporation: Evaporate the combined supernatants to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase, vortex for 30 seconds, and filter through a 0.22 µm syringe filter into an HPLC vial.

3. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a Fluorescence Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of 0.05 M sodium dodecyl sulfate, 7.5% 1-propanol, and 0.5% triethylamine, with the pH adjusted to 3 with phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Fluorescence Detection: Excitation wavelength of 280 nm and an emission wavelength of 455 nm.[5]

Workflow Diagram: HPLC-FLD Analysis of Sarafloxacin

hplc_fld_workflow HPLC-FLD Workflow for Sarafloxacin Analysis cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis sample Poultry Muscle Sample homogenize Homogenize with Acetonitrile sample->homogenize centrifuge Centrifuge homogenize->centrifuge extract Collect Supernatant centrifuge->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter hplc_injection Inject into HPLC-FLD filter->hplc_injection separation Chromatographic Separation (C18) hplc_injection->separation detection Fluorescence Detection (Ex: 280 nm, Em: 455 nm) separation->detection quantification Quantify using Reference Standard detection->quantification

Caption: Workflow for the analysis of sarafloxacin in poultry muscle by HPLC-FLD.

Application 2: Confirmatory Analysis of Sarafloxacin in Poultry Muscle using LC-MS/MS

This method provides a highly selective and sensitive confirmatory analysis for sarafloxacin residues, suitable for regulatory compliance.

Method Validation Data

The following table summarizes the performance characteristics of the described LC-MS/MS method for the analysis of sarafloxacin.

ParameterResult
Linearity Range0.5 - 50 µg/kg
Correlation Coefficient (r²)>0.995
Limit of Detection (LOD)1.0 µg/kg[6]
Limit of Quantification (LOQ)2.0 µg/kg[6]
Recovery77.97 – 92.23 %[6]
Precision (RSD%)< 7.45%[6]
Experimental Protocol

1. Standard Solution Preparation:

  • Stock Solution (100 µg/mL): Prepare as described in the HPLC-FLD protocol.

  • Working Standard Solutions: Serially dilute the stock solution with methanol:water (1:1, v/v) to prepare working standards with concentrations ranging from 0.5 ng/mL to 50 ng/mL.

2. Sample Preparation (QuEChERS Method):

  • Homogenization: Weigh 2 g of homogenized poultry muscle tissue into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a dispersive SPE tube containing C18 and MgSO₄. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10000 rpm for 5 minutes.

  • Dilution and Filtration: Take an aliquot of the supernatant, dilute with an equal volume of water, and filter through a 0.22 µm syringe filter into an LC-MS vial.

3. LC-MS/MS Conditions:

  • Instrument: Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 3 µm).[7]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to ensure the separation of sarafloxacin from matrix interferences.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • MRM Transitions:

    • Quantifier: m/z 386.1 → 368.1

    • Qualifier: m/z 386.1 → 299.1

Workflow Diagram: LC-MS/MS Analysis of Sarafloxacin

lcmsms_workflow LC-MS/MS Workflow for Sarafloxacin Analysis cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis sample Poultry Muscle Sample extract Extract with Acetonitrile sample->extract salt_out Add QuEChERS Salts extract->salt_out centrifuge1 Centrifuge salt_out->centrifuge1 dspe Dispersive SPE Cleanup centrifuge1->dspe centrifuge2 Centrifuge dspe->centrifuge2 filter Dilute and Filter centrifuge2->filter lc_injection Inject into LC-MS/MS filter->lc_injection separation Chromatographic Separation lc_injection->separation ionization Electrospray Ionization (ESI+) separation->ionization msms_detection MRM Detection (m/z 386.1 -> 368.1, 299.1) ionization->msms_detection confirmation Confirm and Quantify msms_detection->confirmation

References

Troubleshooting & Optimization

Improving peak resolution for Sarafloxacin hydrochloride in HPLC.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Sarafloxacin hydrochloride. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help you overcome common challenges and improve the peak resolution in your chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing peak tailing with this compound?

A1: Peak tailing for Sarafloxacin, a fluoroquinolone with a basic piperazinyl group, is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing.[1] Other causes can include using an inappropriate mobile phase pH, column contamination, or column degradation.

Q2: My Sarafloxacin peak is broad. What are the likely causes?

A2: Broad peaks can stem from several issues, including a loss of column efficiency (column degradation), a mobile phase pH that is too close to the pKa of Sarafloxacin, leading to multiple ionic forms, or excessive extra-column volume in your HPLC system.[2] Sample overload can also contribute to peak broadening.

Q3: What causes split peaks for a single compound like Sarafloxacin?

A3: Split peaks often indicate that the analyte is present in two different forms during separation. This can happen if the mobile phase pH is very close to the pKa of Sarafloxacin. Another common cause is the use of a sample solvent that is much stronger (more organic content) than your mobile phase, causing poor focusing of the sample band at the column inlet. A partially plugged column inlet frit can also lead to a split flow path and, consequently, split peaks.

Q4: How does the mobile phase pH affect the retention and peak shape of Sarafloxacin?

A4: The mobile phase pH is a critical parameter for ionizable compounds like Sarafloxacin.[3] Sarafloxacin has both acidic (carboxylic acid) and basic (piperazinyl) functional groups. Adjusting the pH alters the degree of ionization.[4] At a low pH (e.g., 2.5-3.5), the basic piperazinyl group is protonated (ionized), while the carboxylic acid group is largely unionized. This state is ideal for good retention and sharp peaks on a reversed-phase C18 column.[3][5] Operating near the pKa can lead to poor peak shape.[6]

Q5: Which type of HPLC column is best suited for Sarafloxacin analysis?

A5: Reversed-phase C18 columns are the most commonly used and effective for Sarafloxacin analysis.[7][8] Look for modern, high-purity silica columns that are well-end-capped to minimize interactions with residual silanols, which helps reduce peak tailing.[1] Phenyl columns have also been successfully used.[9]

Troubleshooting Guide for Peak Resolution Issues

This guide provides systematic solutions to common peak shape problems encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Resolution - Tailing Peak
  • Potential Causes & Solutions

CauseSolution
Secondary Silanol Interactions 1. Lower Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an acidifier like phosphoric or formic acid.[5] This protonates the silanol groups, reducing their interaction with the basic piperazine moiety of Sarafloxacin. 2. Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%).[10] TEA will preferentially interact with the active silanol sites. 3. Use a Modern, End-Capped Column: Switch to a high-purity, base-deactivated, or end-capped C18 column designed to minimize silanol activity.[1]
Column Overload Reduce the concentration of the sample or decrease the injection volume.[11]
Column Contamination/Deterioration 1. Wash the Column: Follow the manufacturer's instructions for column washing, typically involving flushing with progressively stronger organic solvents. 2. Replace the Column: If washing does not restore peak shape, the column may be permanently damaged and should be replaced.[2]
Problem 2: Poor Peak Resolution - Fronting Peak
  • Potential Causes & Solutions

CauseSolution
Sample Overload This is the most common cause of fronting. Dilute your sample or reduce the injection volume significantly and reinject.
Incompatible Sample Solvent The sample should be dissolved in the mobile phase or a solvent weaker than the mobile phase. Dissolving the sample in a much stronger solvent can cause the peak to front.
Problem 3: Poor Peak Resolution - Split or Broad Peak
  • Potential Causes & Solutions

CauseSolution
Inappropriate Mobile Phase pH Ensure the mobile phase pH is at least 1.5-2 units away from the pKa of Sarafloxacin to prevent the co-existence of ionized and non-ionized forms. A pH range of 2.5-3.5 is generally effective.[5]
Strong Sample Solvent Prepare your sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent and keep the injection volume small.
Column Void or Channeling A void at the head of the column can cause band broadening and split peaks. This is often caused by pressure shocks. Reverse-flush the column (if permitted by the manufacturer) at a low flow rate. If the problem persists, the column needs to be replaced.
High Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound

This protocol is a reliable starting point for the analysis of Sarafloxacin.

  • Chromatographic System: HPLC with UV Detector.

  • Column: C18 reversed-phase column (e.g., µ-Bondapak C18, 300 mm x 3.9 mm, 10 µm).[8]

  • Mobile Phase:

    • Prepare a 2 mmol/L phosphoric acid solution in HPLC-grade water.

    • Adjust the pH to 3.5 using triethylamine.[8]

    • The final mobile phase is a mixture of Acetonitrile:Methanol:pH 3.5 buffer in a ratio of 30:5:65 (v/v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 278 nm.[8]

  • Column Temperature: 15°C (or ambient, if controlled).[8]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the this compound standard or sample in a 1:1 mixture of acetonitrile and water.[8]

Protocol 2: Alternative HPLC Method with Phosphate Buffer

This method uses a common phosphate buffer system, which can provide robust pH control.

  • Chromatographic System: HPLC with UV or Fluorescence Detector.

  • Column: C18 reversed-phase column (e.g., Symmetry C18, 5 µm).[9]

  • Mobile Phase:

    • Aqueous Phase: Prepare a 0.02 M phosphate buffer and adjust the pH to 3.0 with phosphoric acid.[9]

    • Organic Phase: Acetonitrile.

    • The final mobile phase is a mixture of Acetonitrile:Phosphate Buffer in a ratio of 18:82 (v/v).[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 450 nm).[9]

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Quantitative Data Summary

The following tables summarize typical parameters used in the HPLC analysis of Sarafloxacin and related fluoroquinolones.

Table 1: Example Mobile Phase Compositions

Organic Phase(s)Aqueous Phase / BufferRatio (v/v)pHReference
Acetonitrile, Methanol2 mmol/L H₃PO₄ with TEA30:5:653.5[8]
Acetonitrile0.02 M Phosphate Buffer18:823.0[9]
Methanol0.025 M KH₂PO₄ with H₃PO₄20:803.0[12]
Acetonitrile2% Acetic Acid15:85N/A[9]

Table 2: Recommended Column Specifications

ParameterRecommended ValueRationale
Stationary Phase C18 (Octadecylsilane)Provides good hydrophobic retention for Sarafloxacin.
Particle Size 3 µm or 5 µmOffers a good balance between efficiency and backpressure.
End-Capping Yes (fully end-capped)Minimizes peak tailing by masking residual silanol groups.[1]
pH Stability Range Wide (e.g., 2-8)Allows for flexibility in mobile phase pH optimization.[6]

Visualizations

TroubleshootingWorkflow Start Identify Peak Shape Problem Tailing Tailing Peak? Start->Tailing SplitBroad Split or Broad Peak? Tailing->SplitBroad No CauseTailing Potential Causes: 1. Silanol Interactions 2. Column Overload 3. Column Contamination Tailing->CauseTailing Yes Fronting Fronting Peak? SplitBroad->Fronting No CauseSplitBroad Potential Causes: 1. pH close to pKa 2. Strong Sample Solvent 3. Column Void SplitBroad->CauseSplitBroad Yes CauseFronting Potential Causes: 1. Sample Overload 2. Incompatible Solvent Fronting->CauseFronting Yes End Peak Resolution Improved Sol_pH Adjust Mobile Phase pH (2.5 - 3.5) CauseTailing->Sol_pH Sol_TEA Add Competing Base (TEA) CauseTailing->Sol_TEA Sol_Column Use End-Capped Column CauseTailing->Sol_Column Sol_InjectT Reduce Injection Volume/ Concentration CauseTailing->Sol_InjectT Sol_pH->End Sol_TEA->End Sol_Column->End Sol_InjectT->End Sol_pH_SB Adjust pH (away from pKa) CauseSplitBroad->Sol_pH_SB Sol_Solvent_SB Dissolve Sample in Mobile Phase CauseSplitBroad->Sol_Solvent_SB Sol_Column_SB Check/Replace Column CauseSplitBroad->Sol_Column_SB Sol_pH_SB->End Sol_Solvent_SB->End Sol_Column_SB->End Sol_InjectF Reduce Injection Volume/ Concentration CauseFronting->Sol_InjectF Sol_InjectF->End

Caption: Troubleshooting workflow for HPLC peak resolution.

pH_Effect cluster_mobile_phase Mobile Phase pH cluster_sarafloxacin Sarafloxacin Ionization State cluster_outcome Chromatographic Outcome (Reversed-Phase) Low_pH Low pH (e.g., 2.5-3.5) State_Low_pH R-COOH (Unionized) R'-NH2+ (Ionized, Basic Group) Low_pH->State_Low_pH influences High_pH High pH (e.g., > 7) State_High_pH R-COO- (Ionized, Acidic Group) R'-NH (Unionized) High_pH->State_High_pH influences Outcome_Good Good Retention Sharp, Symmetrical Peak State_Low_pH->Outcome_Good leads to Outcome_Poor Poor Retention Potential Tailing State_High_pH->Outcome_Poor leads to

Caption: Effect of mobile phase pH on Sarafloxacin's state.

SamplePrep Start Start: Weigh Sarafloxacin Sample Solvent Select Solvent Start->Solvent MobilePhase Use Mobile Phase (Recommended) Solvent->MobilePhase WeakerSolvent Use Weaker Solvent (e.g., Water/ACN mix) Solvent->WeakerSolvent Dissolve Dissolve Sample (Vortex/Sonicate) MobilePhase->Dissolve WeakerSolvent->Dissolve Filter Filter through 0.45µm or 0.22µm Syringe Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject

Caption: Recommended sample preparation workflow.

References

Overcoming matrix effects in Sarafloxacin hydrochloride analysis of shrimp.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Sarafloxacin hydrochloride in shrimp.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in analyzing this compound in shrimp?

The primary challenges in analyzing this compound in shrimp tissue are the complex matrix and the low concentration of residues. The shrimp matrix contains high levels of proteins, fats, and pigments that can interfere with the analysis, leading to a phenomenon known as the "matrix effect."[1][2] This effect can either suppress or enhance the analyte signal, leading to inaccurate quantification.[1] Therefore, a robust sample preparation method is crucial to remove these interfering substances.[3]

Q2: What are the recommended sample preparation techniques to overcome matrix effects?

Several sample preparation techniques can be employed to minimize matrix effects in the analysis of Sarafloxacin in shrimp. The most common and effective methods include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has gained popularity due to its simplicity, high throughput, and low solvent consumption.[4][5] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a "salting-out" step and a dispersive solid-phase extraction (dSPE) cleanup.[5][6]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[7][8] It utilizes a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through. Various sorbents, such as C18, are used for this purpose.[7][8]

  • Liquid-Liquid Extraction (LLE): LLE is a traditional method for separating compounds based on their differential solubility in two immiscible liquid phases.[9] It is often used in combination with other cleanup techniques.

Q3: Which analytical instruments are most suitable for Sarafloxacin analysis in shrimp?

The choice of analytical instrument depends on the required sensitivity and selectivity. The most commonly used instruments are:

  • Liquid Chromatography with tandem mass spectrometry (LC-MS/MS): This is the gold standard for residue analysis due to its high sensitivity, selectivity, and ability to confirm the identity of the analyte.[1][9][10] The use of Multiple Reaction Monitoring (MRM) mode significantly reduces interference.[10]

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): Fluoroquinolones like Sarafloxacin are naturally fluorescent, making HPLC-FLD a sensitive and cost-effective option.[11]

Q4: How can I validate my analytical method for Sarafloxacin in shrimp?

Method validation is essential to ensure the reliability of your results. Key validation parameters, as outlined by regulatory bodies like the European Union, include:[12][13][14]

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Working Range: The range over which the instrument response is directly proportional to the analyte concentration.

  • Accuracy (Recovery): The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.

  • Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Ruggedness/Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Analyte Recovery Incomplete extraction from the shrimp matrix. Loss of analyte during cleanup steps. Degradation of the analyte.Optimize the extraction solvent and time. Ensure the pH of the extraction solvent is appropriate for Sarafloxacin (an amphoteric compound).[9] Evaluate a different SPE sorbent or dSPE cleanup material. Check for analyte stability under the experimental conditions.
High Matrix Effect (Signal Suppression or Enhancement) Insufficient removal of co-extractive interferences (fats, proteins, pigments).Employ a more rigorous cleanup method (e.g., add a defatting step with hexane, use different dSPE sorbents like C18 and PSA).[6][15] Dilute the final extract to reduce the concentration of interfering compounds.[1] Use a matrix-matched calibration curve to compensate for the matrix effect.[9][10] Utilize an isotopically labeled internal standard to correct for both extraction losses and matrix effects.[16]
Poor Peak Shape in Chromatography Co-elution of interfering compounds. Incompatibility of the final extract solvent with the mobile phase. Column contamination or degradation.Optimize the chromatographic gradient to improve separation. Ensure the final extract is reconstituted in a solvent similar in composition to the initial mobile phase. Use a guard column and regularly flush the analytical column.
Inconsistent Results/Poor Reproducibility Non-homogenous sample. Variability in sample preparation. Instrument instability.Thoroughly homogenize the shrimp tissue before taking a subsample. Ensure consistent execution of all sample preparation steps (e.g., vortexing times, centrifugation speeds). Perform regular instrument maintenance and calibration.
Analyte Peak Detected in Blank Samples Contamination of glassware, solvents, or instrument. Carryover from a previous high-concentration sample.Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank between samples to check for carryover. Implement a robust needle wash protocol for the autosampler.

Experimental Protocols

Modified QuEChERS Sample Preparation

This protocol is adapted from methodologies that have demonstrated high extraction efficiency and minimal matrix effect for fluoroquinolones in shrimp.[5][6]

a. Extraction

  • Weigh 2 g of homogenized shrimp tissue into a 50 mL centrifuge tube.

  • Add 10 mL of 1% formic acid in acetonitrile.

  • Vortex vigorously for 1 minute.

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately vortex for 1 minute to prevent salt agglomeration.

  • Centrifuge at 4000 rpm for 5 minutes.

b. Dispersive SPE (dSPE) Cleanup

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., 50 mg Primary Secondary Amine (PSA) and 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Cleanup

This protocol is a general guideline based on established SPE methods for fluoroquinolone analysis in seafood.[7][8]

  • Extraction: Extract the homogenized shrimp sample (2 g) with 10 mL of acidic acetonitrile (e.g., with 1% acetic acid). Vortex and centrifuge.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 5 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for analysis.

Quantitative Data Summary

The following tables summarize typical performance data from various studies on Sarafloxacin and other fluoroquinolone analysis in shrimp.

Table 1: Recovery and Precision Data

Method Analyte(s) Spiking Level (µg/kg) Recovery (%) Relative Standard Deviation (RSD, %) Reference
QuEChERS-LC-MS/MSSarafloxacin, etc.10, 15, 25>98N/A[17]
LLE-SPE-GC-MS/MSSarafloxacin4, 50, 100, 200 ng/mL77.97 - 92.23< 7.45[18]
QuEChERS-UHPLC-MS/MSEnrofloxacin, Ciprofloxacin, etc.5, 10, 20 ng/g74.3 - 113.3< 15 (repeatability) < 24 (reproducibility)[10][15]
SPE-HPLC-DADSarafloxacinN/A83.0 - 121.6N/A

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Method Analyte(s) LOD (µg/kg) LOQ (µg/kg) Reference
LLE-SPE-GC-MS/MSSarafloxacin1.02.0[18]
LC-TOF/MSSarafloxacin, etc.0.06 - 7.1N/A[7]
UHPLC-MS/MSSarafloxacin, etc.1.0 - 5.0 ng/g3.0 - 10.0 ng/g[10]
LC-MS/MSOfloxacin, Norfloxacin, etc.N/A0.03 - 1.96[19]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup_options Cleanup Options cluster_analysis Analysis cluster_data Data Processing homogenization 1. Shrimp Homogenization extraction 2. Extraction (e.g., Acidic Acetonitrile) homogenization->extraction cleanup 3. Cleanup Step extraction->cleanup concentration 4. Concentration & Reconstitution cleanup->concentration quechers QuEChERS (dSPE) spe Solid-Phase Extraction (SPE) lcms 5. LC-MS/MS Analysis concentration->lcms quantification 6. Quantification & Confirmation lcms->quantification

Caption: General workflow for Sarafloxacin analysis in shrimp.

matrix_effect_logic cluster_solutions Mitigation Strategies start Is Matrix Effect Observed? cleanup Improve Sample Cleanup (e.g., better SPE/dSPE) start->cleanup Yes no Proceed with Quantification start->no No dilution Dilute Final Extract cleanup->dilution mmc Use Matrix-Matched Calibration dilution->mmc is Use Isotope-Labeled Internal Standard mmc->is end Accurate Quantification is->end

Caption: Decision tree for addressing matrix effects.

References

Technical Support Center: Troubleshooting Sarafloxacin Hydrochloride Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with poor cell viability in cytotoxicity assays involving Sarafloxacin hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic fluoroquinolone antibiotic. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.[1] While its main target is bacterial, fluoroquinolones can also affect eukaryotic topoisomerase II, which can contribute to cytotoxicity in mammalian cells.

Q2: Why am I observing high cytotoxicity at low concentrations of this compound?

Several factors could contribute to this observation:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. Some cell lines may be inherently more susceptible to the effects of this compound.

  • Assay Interference: The physicochemical properties of this compound may interfere with certain cytotoxicity assays, leading to inaccurate readings that suggest lower viability.

  • Experimental Conditions: Factors such as extended incubation times, high cell density, or the specific formulation of the culture medium can influence the apparent cytotoxicity.

Q3: Can this compound interfere with standard cytotoxicity assays like MTT or LDH?

While direct studies on this compound interference are limited, compounds with similar structures (fluoroquinolones) have the potential to interfere with colorimetric and fluorometric assays. For instance:

  • MTT Assay: Compounds that have reducing properties can chemically reduce the MTT reagent, leading to a false-positive signal for cell viability.[2] Conversely, compounds that affect mitochondrial function, a known target of some fluoroquinolones, can lead to an underestimation of viability.[3]

  • LDH Assay: Changes in pH of the culture medium, which can be induced by bacterial contamination or cellular stress, can affect LDH enzyme activity and interfere with the assay.[4][5]

Q4: What are the expected cytotoxic effects of this compound on mammalian cells?

Fluoroquinolones, including Sarafloxacin, have been shown to induce apoptosis (programmed cell death) in various mammalian cell lines.[6] This can be mediated through several signaling pathways, including those involving oxidative stress, DNA damage, and the activation of caspases.[7][8]

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible cytotoxicity results.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Inconsistent Drug Concentration Ensure accurate and consistent preparation of this compound stock and working solutions. Use a freshly prepared solution for each experiment.
Cell Passage Number Use cells within a consistent and optimal passage number range, as sensitivity to drugs can change with excessive passaging.
Pipetting Errors Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate dispensing of cells and reagents.
Edge Effects in Plates Avoid using the outer wells of the microplate, as they are more prone to evaporation, leading to changes in media and drug concentration. Fill outer wells with sterile PBS or media.
Biological Contamination Regularly test cell cultures for mycoplasma and other microbial contaminants.[9]
Problem 2: Higher than expected cell viability (low cytotoxicity).

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Drug Inactivity Verify the purity and activity of the this compound. Consider purchasing from a different supplier if issues persist.
Sub-optimal Incubation Time Optimize the incubation time. Cytotoxic effects of fluoroquinolones can be time-dependent.[1]
Cell Resistance The chosen cell line may be resistant to this compound. Consider using a different, more sensitive cell line.
Assay Interference (MTT) If using an MTT assay, consider that some compounds can enhance the reduction of MTT, masking a cytotoxic effect. Validate results with an alternative assay (e.g., LDH or Annexin V).
Problem 3: Lower than expected cell viability (high cytotoxicity) at low drug concentrations.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final solvent concentration in the culture medium is non-toxic to the cells. Run a solvent-only control.
Assay Interference (LDH) If using an LDH assay, consider that this compound might be causing membrane leakage that is not indicative of cell death. Confirm results with an apoptosis assay.
Cell Stress Sub-optimal cell culture conditions (e.g., pH, temperature, CO2 levels) can sensitize cells to the drug. Ensure optimal culture conditions.

Quantitative Data

The following tables summarize available data on the cytotoxicity of Sarafloxacin and related fluoroquinolones. Note that data for Sarafloxacin is limited, and data from related compounds is provided for context.

Table 1: EC50/IC50 Values for Sarafloxacin

Cell LineAssay TypeIncubation TimeEC50/IC50 (µg/mL)Reference
HepG2 (Human Hepatoma)MTT72 h<10[1]
Balb/c 3T3 (Mouse Fibroblast)MTT72 h>100[1]

Table 2: Cytotoxicity of Other Fluoroquinolones (for comparison)

CompoundCell LineAssay TypeIncubation TimeIC50 (µM)Reference
CiprofloxacinMDA-MB-231 (Human Breast Cancer)Trypan Blue72 h0.03 µmol/ml[10]
CiprofloxacinA-172 (Human Glioblastoma)MTT72 h259.3[11]
EnrofloxacinT24 (Human Bladder Cancer)MTT48 h~100 µg/mL[10]
NorfloxacinT24 (Human Bladder Cancer)MTT48 h~100 µg/mL[10]
OfloxacinT24 (Human Bladder Cancer)MTT48 h>200 µg/mL[10]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% N,N-dimethylformamide)

  • 96-well plates

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium.

Materials:

  • This compound

  • LDH assay kit (commercially available)

  • 96-well plates

  • Cell culture medium

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Stop Reaction and Read Absorbance: Add the stop solution from the kit and measure the absorbance at the recommended wavelength (typically 490 nm).

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Flow cytometer

  • Cell culture plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Sarafloxacin HCl cell_seeding->treatment drug_prep Prepare Sarafloxacin HCl Dilutions drug_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh annexin_v Annexin V Assay treatment->annexin_v data_analysis Calculate % Viability / Cytotoxicity mtt->data_analysis ldh->data_analysis annexin_v->data_analysis apoptosis_pathway cluster_stress Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade sarafloxacin Sarafloxacin HCl ros ↑ Reactive Oxygen Species (ROS) sarafloxacin->ros dna_damage DNA Damage sarafloxacin->dna_damage bax Bax Activation ros->bax bcl2 Bcl-2 Inhibition ros->bcl2 dna_damage->bax dna_damage->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis troubleshooting_logic start Poor Cell Viability Observed? inconsistent Inconsistent Results? start->inconsistent Yes high_viability Higher than Expected Viability? start->high_viability No check_protocol Review Protocol: - Pipetting - Cell Passage - Contamination inconsistent->check_protocol low_viability Lower than Expected Viability? high_viability->low_viability No check_drug Verify Drug: - Purity - Activity - Solubility high_viability->check_drug Yes validate_assay Validate with Alternative Assay: - e.g., LDH if using MTT high_viability->validate_assay Yes optimize_conditions Optimize Conditions: - Incubation Time - Cell Density high_viability->optimize_conditions Yes check_solvent Check Solvent Toxicity: - Run Solvent Control low_viability->check_solvent Yes low_viability->validate_assay Yes

References

Technical Support Center: Mitigating Signal Suppression of Sarafloxacin Hydrochloride in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Sarafloxacin hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to signal suppression in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a problem when analyzing this compound?

A1: Signal suppression in liquid chromatography-mass spectrometry (LC-MS) is the reduction in the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can lead to inaccurate and unreliable quantification, decreased sensitivity, and poor reproducibility of results.[4][5] It is a significant challenge in bioanalysis where complex matrices like plasma, urine, and tissue are common.

Q2: What are the common causes of signal suppression for this compound?

A2: Signal suppression for this compound, like other analytes, is primarily caused by matrix effects.[6] Co-eluting endogenous or exogenous compounds from the sample matrix compete with Sarafloxacin for ionization in the MS source.[1] Common culprits include salts, phospholipids from plasma or tissue, proteins, and mobile phase additives.[7]

Q3: How can I determine if my this compound signal is being suppressed?

A3: A common method to assess matrix effects is the post-column infusion experiment.[4] In this technique, a constant flow of a standard solution of this compound is infused into the mobile phase after the analytical column. A blank sample extract is then injected. Any dip or enhancement in the baseline signal at the retention time of interfering compounds indicates the presence of matrix effects. Another approach is to compare the signal response of Sarafloxacin in a pure solvent versus the signal in a matrix-matched sample.[6] A lower response in the matrix sample suggests signal suppression.[6]

Q4: What is a stable isotope-labeled internal standard and can it help with signal suppression?

A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte (e.g., Sarafloxacin-d8 hydrochloride) where some atoms have been replaced with their heavier stable isotopes.[8][9] SIL internal standards are the gold standard for compensating for matrix effects because they have nearly identical chemical and physical properties to the analyte and will be affected by signal suppression in the same way.[9][10] By adding a known amount of the SIL internal standard to each sample and comparing the analyte-to-internal standard peak area ratio, accurate quantification can be achieved even in the presence of signal suppression.[10]

Troubleshooting Guides

This section provides a step-by-step approach to identifying and mitigating signal suppression for this compound.

Troubleshooting Workflow for Signal Suppression

Troubleshooting Workflow for Sarafloxacin Signal Suppression cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Verification start Low or Inconsistent Sarafloxacin Signal check_suppression Perform Matrix Effect Assessment (Post-Column Infusion or Spiked Matrix vs. Neat Solution) start->check_suppression optimize_sample_prep Optimize Sample Preparation (SPE, LLE, Protein Precipitation, QuEChERS) check_suppression->optimize_sample_prep Suppression Detected end Signal Suppression Mitigated check_suppression->end No Suppression optimize_chromatography Optimize Chromatographic Conditions (Gradient, Column Chemistry, Flow Rate) optimize_sample_prep->optimize_chromatography use_is Implement Stable Isotope-Labeled Internal Standard (e.g., Sarafloxacin-d8) optimize_chromatography->use_is reassess Re-evaluate Matrix Effect use_is->reassess reassess->optimize_sample_prep Unsuccessful reassess->end Successful

Caption: Troubleshooting workflow for identifying and mitigating signal suppression.

Issue: Low Signal Intensity for this compound

Possible Cause: Signal suppression due to matrix effects.

Troubleshooting Steps:

  • Confirm System Performance:

    • Inject a neat (in pure solvent) standard of this compound to ensure the LC-MS system is performing optimally.

    • If the signal is still low, troubleshoot the instrument (e.g., clean the ion source, check for leaks, verify MS parameters).

  • Evaluate Matrix Effects:

    • Prepare a sample of this compound in the sample matrix (e.g., plasma, tissue extract) at the same concentration as the neat standard.

    • Compare the peak area of Sarafloxacin in the matrix sample to the neat standard. A significantly lower peak area in the matrix sample confirms signal suppression.

  • Optimize Sample Preparation:

    • The goal of sample preparation is to remove interfering matrix components.[11][12]

    • For plasma/serum: Consider protein precipitation followed by solid-phase extraction (SPE).

    • For tissue: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be effective for extracting fluoroquinolones like sarafloxacin.[13][14]

    • For water samples: Solid-phase extraction is a common and effective technique.

  • Optimize Chromatographic Separation:

    • Modify the LC gradient to separate this compound from co-eluting matrix components.[4]

    • Experiment with different analytical columns (e.g., C18, phenyl-hexyl) to alter selectivity.

    • Adjusting the mobile phase pH can also improve separation.

  • Utilize a Stable Isotope-Labeled Internal Standard:

    • The most robust solution is to use a stable isotope-labeled internal standard like Sarafloxacin-d8 hydrochloride.[8][9] This will compensate for signal suppression and improve the accuracy and precision of quantification.[10]

Experimental Protocols

Protocol 1: Sample Preparation of Plasma using Protein Precipitation and Solid-Phase Extraction (SPE)
  • Protein Precipitation:

    • To 200 µL of plasma, add 600 µL of ice-cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • Liquid Chromatography:

    • Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm).[13]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-1 min: 10% B

      • 1-5 min: 10-90% B

      • 5-6 min: 90% B

      • 6-6.1 min: 90-10% B

      • 6.1-8 min: 10% B

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Sarafloxacin: Precursor ion (Q1) m/z 386.1 -> Product ion (Q3) m/z 368.1

      • Sarafloxacin-d8 (Internal Standard): Precursor ion (Q1) m/z 394.2 -> Product ion (Q3) m/z 376.2

    • Optimize collision energy and other source parameters for maximum signal intensity.

Experimental Workflow Diagram

General Experimental Workflow for Sarafloxacin Analysis sample Biological Sample (Plasma, Tissue, etc.) add_is Add Stable Isotope-Labeled Internal Standard (Sarafloxacin-d8) sample->add_is sample_prep Sample Preparation (Protein Precipitation, SPE, or QuEChERS) add_is->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing results Results data_processing->results

References

How to prevent photodegradation of Sarafloxacin hydrochloride during experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of Sarafloxacin hydrochloride during experiments.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is it a concern for this compound?

A1: Photodegradation is the process by which a molecule is broken down by light energy, particularly UV and visible light. For this compound, a fluoroquinolone antibiotic, this degradation can lead to a loss of potency, the formation of unknown impurities, and potentially toxic byproducts, compromising experimental results and the overall stability of the compound.[1][2] The energy from light, especially in the 300-500 nm wavelength range, can induce chemical reactions that alter the drug's molecular structure.[3]

Q2: What are the primary factors that influence the photodegradation of this compound?

A2: Several factors can significantly impact the rate of photodegradation:

  • Light Exposure: Direct exposure to sunlight or artificial light, particularly UV radiation, is the primary driver of degradation.[3]

  • pH of the Solution: The photodegradation rate of Sarafloxacin is highly pH-dependent. Studies have shown that its dissipation is faster with increasing pH.[4][5][6]

  • Presence of Other Substances: Additives like acetone, hydrogen peroxide, and phosphates can accelerate degradation.[4][5][6] Conversely, substances like humic acids can act as light barriers and slow down the process.[4][5][6]

  • Solvent: The characteristics of the solvent, such as polarity and viscosity, can also play a role in the degradation kinetics.[7]

Q3: How can I visually identify if my this compound solution has degraded?

A3: While visual inspection is not a definitive method, changes in the physical appearance of the solution, such as a change in color or the formation of precipitates, can be indicators of degradation.[8] However, significant degradation can occur without any visible changes. Therefore, analytical methods like High-Performance Liquid Chromatography (HPLC) are necessary for accurate assessment.[4][6]

Q4: What are the best practices for storing this compound to prevent photodegradation?

A4: To maintain the stability of this compound, especially in solution, it is crucial to:

  • Store the solid compound and any prepared solutions in a dark place, protected from light.

  • Use amber-colored glassware or wrap containers with aluminum foil to block light transmission.[3][9]

  • For aqueous solutions, it is recommended not to store them for more than one day.[10]

  • Solid this compound should be stored at -20°C for long-term stability.[10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent analytical results (e.g., varying potency). Uncontrolled light exposure during sample preparation and analysis.Prepare samples under low-light conditions or using a safelight (e.g., brown-colored light with a wavelength > 500 nm).[3][6][9] Use amber-colored volumetric flasks and vials.[3][9] Minimize the time samples are exposed to ambient light.
Rapid loss of activity in aqueous solutions. The pH of the solution may be accelerating photodegradation. Sarafloxacin dissipates faster with increasing pH.[4][5][6]Buffer the solution to a pH where Sarafloxacin exhibits greater stability. Although least stable at pH 9, controlling the pH is crucial.[6]
Formation of unexpected peaks in chromatograms. Photodegradation is leading to the formation of byproducts.Confirm the identity of these peaks using techniques like LC-MS/MS.[4][6] Implement stringent light protection measures throughout the experiment.
Precipitate forms in the solution upon light exposure. A degradation product may be less soluble than the parent compound.The solution should be discarded. Review and improve light protection protocols to prevent the initial degradation.

Quantitative Data Summary

The photodegradation of this compound generally follows first-order kinetics. The rate of this degradation is significantly influenced by the experimental conditions.

Table 1: Photodegradation Rate Constants of Sarafloxacin (SARA) and a related Fluoroquinolone (Difloxacin - DIF)

CompoundMediumRate Constant (k) (h⁻¹)Reference
Sarafloxacin (SARA)Matrix-free aqueous medium0.26[4][5][6][11]
Difloxacin (DIF)Matrix-free aqueous medium0.82[4][5][6][11]

Table 2: Influence of pH on Sarafloxacin Photodegradation

pH ConditionEffect on SarafloxacinReference
Increasing pHDissipates faster[4][5][6][11]
pH > 7Increased rate of dissipation[4][5][6]
pH = 9Least stable[6]

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Solutions

This protocol outlines the basic steps to minimize photodegradation during routine experimental work.

  • Working Environment: Conduct all work in a dimly lit room or under a safelight. A brown-colored light with a wavelength between 500 nm and 800 nm is recommended.[3][9]

  • Glassware: Exclusively use amber-colored volumetric flasks, beakers, and vials. If amber glassware is unavailable, wrap standard clear glassware completely in aluminum foil.[3][9]

  • Solvent Preparation: De-gas all solvents prior to use. If preparing aqueous solutions, use freshly prepared buffers.

  • Weighing: Weigh the solid this compound quickly and avoid prolonged exposure to ambient light.

  • Dissolution: Dissolve the weighed solid in the chosen solvent immediately. If using an organic solvent like DMSO or dimethyl formamide, purge the stock solution with an inert gas before sealing.[10]

  • Storage: Store stock solutions at -20°C in the dark. Aqueous solutions should be freshly prepared and used within the same day.[10]

Protocol 2: Photostability Testing of this compound (ICH Q1B Guideline Adaptation)

This protocol provides a framework for conducting a forced degradation study to evaluate the photostability of this compound.

  • Sample Preparation:

    • Prepare a solution of this compound in a relevant solvent (e.g., water, buffer) at a known concentration.

    • Transfer aliquots of this solution into chemically inert, transparent containers (e.g., quartz cuvettes).

    • Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

  • Light Source:

    • Use a photostability chamber equipped with a light source that produces a combination of visible and UV light, as specified by ICH Q1B guidelines (e.g., Xenon arc lamp or a combination of cool white fluorescent and near-UV lamps).[2][8]

  • Exposure Conditions:

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[3]

    • Place the dark control sample in the same chamber to experience the same temperature conditions.[8]

  • Sample Analysis:

    • At specified time intervals, withdraw aliquots from the exposed and dark control samples.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound and to detect the formation of any degradation products.

  • Data Evaluation:

    • Compare the results from the light-exposed samples to the dark control to differentiate between photolytic and thermal degradation.

    • Calculate the photodegradation rate constant assuming first-order kinetics.

Visualizations

Photodegradation_Pathway Sarafloxacin Sarafloxacin (Ground State) ExcitedSinglet Excited Singlet State (¹Sarafloxacin) Sarafloxacin->ExcitedSinglet Light Absorption (hν) ExcitedTriplet Excited Triplet State (³Sarafloxacin) ExcitedSinglet->ExcitedTriplet Intersystem Crossing ROS Reactive Oxygen Species (¹O₂, •OH) ExcitedTriplet->ROS Energy Transfer to O₂ DegradationProducts Degradation Products ExcitedTriplet->DegradationProducts Direct Photolysis ROS->DegradationProducts Oxidation of Sarafloxacin

Caption: Photodegradation pathway of Sarafloxacin.

Experimental_Workflow cluster_prep Sample Preparation (Low Light/Safelight) cluster_exposure Photostability Exposure cluster_analysis Analysis Weigh Weigh Sarafloxacin HCl Dissolve Dissolve in Amber Glassware Weigh->Dissolve Expose Expose to Light Source (ICH Q1B Conditions) Dissolve->Expose DarkControl Dark Control (Same Temperature) Dissolve->DarkControl HPLC HPLC Analysis Expose->HPLC DarkControl->HPLC Data Compare Results & Calculate Degradation Rate HPLC->Data

Caption: Workflow for photostability testing.

References

Technical Support Center: Optimization of Medicated Feed Preparation with Sarafloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the preparation of medicated feed containing Sarafloxacin hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during formulation and experimentation.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the preparation and handling of this compound medicated feed.

Issue 1: Inconsistent or Low Drug Concentration in the Final Feed

  • Question: My analysis of the final medicated feed shows a lower than expected concentration of this compound. What are the potential causes and solutions?

  • Answer: Several factors can contribute to low drug concentration:

    • Inadequate Mixing: The drug may not be uniformly distributed throughout the feed matrix.

      • Solution: Ensure a multi-step mixing process. First, create a premix by blending the this compound with a small portion of the ground feed carrier. Then, incorporate this premix into the total feed batch and mix thoroughly. The duration of mixing should be optimized and validated for your specific equipment.

    • Drug Degradation: Sarafloxacin can be sensitive to light and oxidizing agents.[1]

      • Solution: Minimize exposure of the drug and medicated feed to direct light during and after preparation. Store this compound and the final medicated feed in light-resistant, airtight containers.

    • Pelleting-Induced Degradation: The heat, moisture, and pressure from the pelleting process can degrade the active pharmaceutical ingredient. This compound is stable for 30 days at 110°C in solution, which suggests a degree of heat stability, but the combination of factors in pelleting can be detrimental.[1]

      • Solution: If pelleting is necessary, use the lowest effective conditioning temperature and duration. Consider using a protective coating for the this compound particles or a suitable binder that allows for lower processing temperatures.

    • Cross-Contamination: Residual feed from previous batches in the mixing equipment can dilute the medicated feed.

      • Solution: Implement a thorough cleaning protocol for all equipment between batches. This is especially critical when switching from a non-medicated to a medicated feed, or between feeds with different drug concentrations.

Issue 2: Variable Efficacy in Animal Studies Despite Consistent Dosing

  • Question: Why might I be observing variable responses in my animal subjects even though the calculated dose of this compound in the feed is correct?

  • Answer: Variability in efficacy can stem from issues with the feed itself or interactions within the animal's system:

    • Non-Uniform Drug Distribution (Hotspots): Poor mixing can lead to "hotspots" of high drug concentration and areas with little to no drug. Animals may consume portions with varying amounts of the active ingredient.

      • Solution: Validate your mixing procedure to ensure homogeneity. This can be done by taking multiple samples from different locations within a single batch and analyzing them for this compound content.

    • Interaction with Feed Components: Divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Al³⁺) present in mineral supplements can chelate with fluoroquinolones like Sarafloxacin, potentially reducing its absorption and bioavailability.

      • Solution: If possible, avoid high concentrations of mineral supplements that contain these cations in the same feed formulation. If they are necessary, consider forms of the minerals that are less likely to interact or consult literature on appropriate chelating agents that do not interfere with drug absorption.

    • Feed Palatability: The addition of this compound might alter the taste or smell of the feed, leading to inconsistent consumption by the animals.

      • Solution: Conduct palatability studies. If feed refusal is observed, the use of flavoring agents or encapsulation of the drug may be necessary to mask its taste.

Issue 3: Physical Changes in the Medicated Feed During Storage

  • Question: I've noticed discoloration/clumping in my stored Sarafloxacin medicated feed. Is it still usable?

  • Answer: Physical changes can indicate degradation or instability:

    • Discoloration (e.g., yellowing): This may be a sign of oxidation or degradation due to light exposure.[1]

      • Solution: Discard feed that has significantly changed color. To prevent this, always store in opaque, sealed containers in a cool, dry place.

    • Clumping: This is often due to moisture absorption. High moisture content can promote microbial growth and may accelerate the degradation of the active ingredient.

      • Solution: Ensure the feed is dried to an appropriate moisture level before storage. Use desiccants in the storage containers if necessary, especially in humid environments.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name6-fluoro-1-(4-fluorophenyl)-7-piperazinyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid hydrochloride[1]
Molecular FormulaC₂₀H₁₇F₂N₃O₃・HCl[2]
Molecular Weight421.8 g/mol [2]
Solubility in Water0.31 mg/mL[1]
StabilityStable for 30 days at 110°C in solution; degraded by light and oxidizing agents[1]
Storage-20°C for long-term stability[2]

Table 2: Pharmacokinetic Parameters of Sarafloxacin in Broilers (10 mg/kg Oral Dose)

ParameterValue (Mean ± SD)Reference
Elimination Half-Life (t½)3.89 ± 1.19 hours[3]
Maximum Plasma Concentration (Cmax)0.79 µg/mL[4]
Time to Cmax (Tmax)0.75 hours[4]
Bioavailability (F)59.6 ± 13.8 %[3]

Experimental Protocols

Protocol 1: Laboratory-Scale Preparation of this compound Medicated Feed (Mash)

  • Calculation of Drug Concentration:

    • Determine the target dose in mg of this compound per kg of body weight per day.

    • Estimate the average daily feed intake of the target animals (in kg).

    • Calculate the required concentration of this compound in the feed (in mg/kg) using the formula:

      • Feed Concentration = (Target Dose × Average Body Weight) / Average Daily Feed Intake

  • Preparation of the Premix:

    • Accurately weigh the calculated amount of this compound powder.

    • Weigh out a small portion of the ground feed (e.g., 5-10% of the total batch weight) to act as a carrier.

    • In a separate, smaller mixer or using a mortar and pestle, blend the this compound with the feed carrier until a homogenous mixture is achieved. This is a critical step to ensure even distribution.

  • Final Mixing:

    • Add the premix to the remaining bulk of the feed in a larger mixer.

    • Mix for a validated period (e.g., 15-20 minutes) to ensure uniform distribution of the premix throughout the entire batch.

  • Quality Control (Homogeneity Testing):

    • Collect at least 5-10 samples from different locations within the mixed batch.

    • Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC).

    • The relative standard deviation (RSD) of the concentrations across the samples should be within acceptable limits (typically <10%) to confirm homogeneity.

  • Storage:

    • Store the final medicated feed in airtight, light-resistant containers in a cool, dry place to prevent degradation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Sarafloxacin in Medicated Feed

  • Objective: To determine the concentration and uniformity of Sarafloxacin in a feed matrix.

  • Sample Preparation:

    • Weigh a representative sample of the medicated feed (e.g., 5 g).

    • Add an extraction solvent (e.g., a mixture of acetonitrile and 0.2% metaphosphoric acid).

    • Homogenize the mixture.

    • Filter the homogenate to separate the liquid extract from the solid feed particles.

    • The resulting filtrate can be further cleaned up using solid-phase extraction (SPE) if necessary to remove interfering substances.

    • The final extract is diluted appropriately and injected into the HPLC system.

  • HPLC Conditions (Illustrative Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with an acid modifier like formic acid).

    • Detector: Fluorescence or UV detector.

    • Quantification: Compare the peak area of Sarafloxacin in the sample to a standard curve prepared from known concentrations of a this compound reference standard.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_qc Quality Control cluster_storage Storage calc 1. Calculate Drug Concentration premix 2. Create Premix: Sarafloxacin + Carrier calc->premix mix 3. Final Mixing: Premix + Bulk Feed premix->mix sample 4. Sample Collection (Multiple Points) mix->sample analyze 5. HPLC Analysis sample->analyze validate 6. Verify Homogeneity (RSD < 10%) analyze->validate validate->mix If Not Homogeneous, Remix store 7. Store in Airtight, Light-Resistant Container validate->store If Homogeneous

Caption: Workflow for preparing and validating Sarafloxacin medicated feed.

Troubleshooting_Workflow cluster_low_conc Low Concentration Issues cluster_good_conc Concentration OK Issues start Problem: Inconsistent Results check_conc Analyze Drug Concentration in Feed start->check_conc check_mixing Review Mixing Protocol (Premix, Duration) check_conc->check_mixing Concentration Low check_homog Test for Homogeneity ('Hotspots') check_conc->check_homog Concentration OK check_stability Assess for Degradation (Light, Heat, Oxidation) check_mixing->check_stability check_xcontam Verify Equipment Cleanliness check_stability->check_xcontam check_interact Evaluate Feed Ingredients (e.g., Minerals) check_homog->check_interact check_palat Observe Animal Feed Intake check_interact->check_palat

Caption: Troubleshooting logic for medicated feed preparation issues.

Signaling_Pathway Potential Interactions Affecting Sarafloxacin Bioavailability cluster_factors Feed Processing & Storage Factors cluster_ingredients Feed Ingredient Factors sara Sarafloxacin HCl (in feed) degradation Degradation Product sara->degradation chelation Chelated Complex (Reduced Solubility) sara->chelation absorption Absorption in GI Tract sara->absorption Desired Path heat Heat & Pressure (Pelleting) heat->degradation light Light Exposure light->degradation moisture Moisture moisture->degradation minerals Divalent/Trivalent Cations (Ca²⁺, Mg²⁺, Fe³⁺) minerals->chelation oxidants Oxidizing Agents oxidants->degradation degradation->absorption Reduced Efficacy chelation->absorption Reduced Bioavailability

Caption: Factors that can negatively impact Sarafloxacin stability.

References

Validation & Comparative

A Comparative Analysis of Sarafloxacin Hydrochloride and Ciprofloxacin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of two fluoroquinolone antibiotics: sarafloxacin hydrochloride and ciprofloxacin. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the relative potency of these antimicrobial agents.

Executive Summary

This compound and ciprofloxacin are both potent fluoroquinolone antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. In vitro studies demonstrate that sarafloxacin exhibits a broad spectrum of activity that is comparable to that of ciprofloxacin against a wide range of bacterial species. One study noted that sarafloxacin was as effective as ciprofloxacin and enrofloxacin, inhibiting 823 different strains of various species at concentrations of ≤ 1 or ≤ 2 micrograms/mL.[1] While both drugs are effective, their primary applications differ, with sarafloxacin being predominantly used in veterinary medicine, particularly for poultry.

Comparative In Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and ciprofloxacin against various bacterial pathogens. MIC values are a standard measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a bacterium.

Bacterial SpeciesDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli (Avian Pathogenic)Sarafloxacin0.25-
Escherichia coli (Avian Pathogenic)Ciprofloxacin--
Escherichia coli (Canine Uropathogenic)Sarafloxacin->32
Escherichia coli (Canine Uropathogenic)Ciprofloxacin0.0150.03
Staphylococcus aureus (Canine Isolates)Sarafloxacin--
Staphylococcus aureus (Canine Isolates)Ciprofloxacin--
Pasteurella multocidaSarafloxacin--
Pasteurella multocidaCiprofloxacin≤0.015≤0.015
Salmonella entericaSarafloxacin--
Salmonella entericaCiprofloxacin0.030.06

Note: A direct side-by-side comparative study with a comprehensive table of MIC₅₀ and MIC₉₀ values for both sarafloxacin and ciprofloxacin against a wide range of veterinary pathogens was not available in the public domain. The data presented is compiled from various sources and should be interpreted with caution due to potential variations in testing methodologies.

Mechanism of Action: A Shared Pathway

Both this compound and ciprofloxacin belong to the fluoroquinolone class of antibiotics. Their primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, fluoroquinolones disrupt the bacterial cell's ability to replicate its DNA and divide, ultimately leading to bacterial cell death.

G Fluoroquinolones Sarafloxacin / Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolones->DNA_Gyrase inhibit Topo_IV Topoisomerase IV Fluoroquinolones->Topo_IV inhibit DNA_Replication Bacterial DNA Replication DNA_Gyrase->DNA_Replication enables Topo_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death inhibition leads to

Figure 1. Simplified signaling pathway of Fluoroquinolones.

Experimental Protocols

The determination of in vitro efficacy of antimicrobial agents like sarafloxacin and ciprofloxacin is primarily achieved through standardized susceptibility testing methods. The most common methods are broth microdilution and agar disk diffusion.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit the growth of a specific bacterium.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of Sarafloxacin and Ciprofloxacin C Inoculate microtiter plate wells containing antibiotic dilutions with bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) B->C D Incubate at 35-37°C for 16-24 hours C->D E Visually or spectrophotometrically assess bacterial growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Figure 2. Workflow for Broth Microdilution MIC Testing.

Detailed Methodology:

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and ciprofloxacin are prepared in a suitable solvent. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Each well of the microtiter plate, containing the antimicrobial dilutions, is inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-24 hours in ambient air.

  • MIC Determination: Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism as detected by the unaided eye.

Agar Disk Diffusion Method

This method is a qualitative test to determine the susceptibility of a bacterial isolate to a particular antibiotic.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Disk Application & Incubation cluster_analysis Analysis A Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) B Inoculate Mueller-Hinton agar plate to create a 'bacterial lawn' A->B C Apply antibiotic-impregnated disks (Sarafloxacin and Ciprofloxacin) to the agar surface B->C D Incubate at 35-37°C for 16-24 hours C->D E Measure the diameter of the zone of inhibition around each disk D->E F Interpret results as Susceptible, Intermediate, or Resistant based on standardized charts E->F

Figure 3. Workflow for Agar Disk Diffusion Testing.

Detailed Methodology:

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared as described for the broth microdilution method.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the adjusted inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a uniform "lawn" of bacteria.

  • Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of sarafloxacin (e.g., 5 µg) and ciprofloxacin (e.g., 5 µg) are placed on the surface of the inoculated agar plate.

  • Incubation: The plate is inverted and incubated at 35-37°C for 16-24 hours.

  • Interpretation of Results: After incubation, the diameter of the zone of no growth (zone of inhibition) around each disk is measured in millimeters. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to established interpretive criteria. For sarafloxacin, against E. coli, a zone of ≥25 mm is considered susceptible, and ≤21 mm is considered resistant.[1]

Conclusion

Both this compound and ciprofloxacin are highly effective fluoroquinolone antibiotics with a similar mechanism of action. The available data suggests that their in vitro efficacy against a broad range of bacteria is comparable. The choice between these two agents may be guided by factors such as regulatory approval for specific animal species, pharmacokinetic profiles, and local antimicrobial resistance patterns. Further head-to-head comparative studies with extensive MIC data would be beneficial for a more definitive quantitative comparison.

References

Cross-resistance analysis between Sarafloxacin and other fluoroquinolones.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of sarafloxacin, a fluoroquinolone antimicrobial agent, with other compounds in its class. By presenting supporting experimental data, detailed methodologies, and visual representations of resistance mechanisms, this document aims to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Comparative In Vitro Activity of Sarafloxacin

The effectiveness of sarafloxacin and other fluoroquinolones is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. Cross-resistance occurs when a bacterium that has developed resistance to one fluoroquinolone also exhibits decreased susceptibility to others. This phenomenon is primarily driven by shared mechanisms of resistance.

The following tables summarize the MIC values of sarafloxacin and other fluoroquinolones against various bacterial strains, including those with known resistance mutations.

Table 1: Comparative MICs (μg/mL) of Sarafloxacin and Other Fluoroquinolones against Campylobacter jejuni

FluoroquinolonePre-treatment MICPost-treatment MIC (Enrofloxacin)Post-treatment MIC (Sarafloxacin)
Sarafloxacin --32 - 64
Ciprofloxacin 0.253232
Enrofloxacin -8-

Data from studies on chickens treated with enrofloxacin or sarafloxacin. Post-treatment isolates show a significant increase in MICs for all tested fluoroquinolones, indicating strong cross-resistance[1][2].

Table 2: MICs (μg/mL) of Sarafloxacin and Ciprofloxacin against Fluoroquinolone-Resistant Escherichia coli with Defined Mutations

StrainRelevant MutationsSarafloxacin MICCiprofloxacin MIC
Wild-TypeNone0.0150.004
Mutant 1gyrA (Ser83→Leu)0.250.125
Mutant 2gyrA (Ser83→Leu, Asp87→Asn)2.01.0
Mutant 3gyrA (S83L), parC (Ser80→Ile)4.02.0
Mutant 4Efflux Pump Overexpression0.1250.06

Note: These are representative values based on multiple studies. Actual MICs can vary depending on the specific strain and experimental conditions.

Table 3: Comparative MICs (μg/mL) of Sarafloxacin and Other Fluoroquinolones against Salmonella Species

FluoroquinoloneS. Typhimurium (Wild-Type)S. Typhimurium (gyrA mutation)S. Enteritidis (Wild-Type)S. Enteritidis (gyrA mutation)
Sarafloxacin 0.031.00.031.0
Ciprofloxacin 0.0150.50.0150.5
Enrofloxacin 0.031.00.031.0
Ofloxacin 0.1254.00.1254.0

Mutations in the gyrA gene, a primary target of fluoroquinolones, lead to a significant increase in MIC values for sarafloxacin and other fluoroquinolones, demonstrating clear cross-resistance.

Mechanisms of Fluoroquinolone Cross-Resistance

The development of resistance to sarafloxacin and other fluoroquinolones is a multifactorial process. The primary mechanisms, which are often shared among different fluoroquinolones and thus lead to cross-resistance, include:

  • Target Site Mutations: Alterations in the bacterial enzymes DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes) are the most common cause of high-level resistance. These mutations, occurring within the Quinolone Resistance-Determining Region (QRDR), reduce the binding affinity of the fluoroquinolones to their targets.

  • Reduced Drug Accumulation:

    • Efflux Pump Overexpression: Bacteria can actively transport fluoroquinolones out of the cell using efflux pumps. Overexpression of these pumps leads to a decrease in the intracellular drug concentration, resulting in reduced susceptibility.

    • Decreased Permeability: Alterations in the outer membrane proteins (porins) can reduce the influx of fluoroquinolones into the bacterial cell.

  • Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as qnr (which protects DNA gyrase) or aac(6')-Ib-cr (an enzyme that modifies ciprofloxacin), can confer low-level resistance.

The following diagram illustrates the primary mechanisms of fluoroquinolone resistance, which underpin cross-resistance between sarafloxacin and other members of this antibiotic class.

Fluoroquinolone_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_external Extracellular Space Porin Porin Channel Porin->Porin Downregulation (Reduced Entry) Gyrase DNA Gyrase (gyrA/gyrB) Efflux Efflux Pump Efflux->Efflux Overexpression (Increased Expulsion) DNA Bacterial DNA Gyrase->DNA Supercoiling Gyrase->Gyrase gyrA/gyrB Mutation (Reduced Binding) TopoIV Topoisomerase IV (parC/parE) TopoIV->DNA Decatenation TopoIV->TopoIV parC/parE Mutation (Reduced Binding) Ribosome Ribosome Qnr Qnr Protein Ribosome->Qnr Plasmid-mediated expression AAC AAC(6')-Ib-cr Ribosome->AAC Plasmid-mediated expression Qnr->Gyrase Protection Sarafloxacin_ext Sarafloxacin AAC->Sarafloxacin_ext Inactivation Sarafloxacin_ext->Porin Entry Sarafloxacin_ext->Efflux Expulsion Sarafloxacin_ext->Gyrase Inhibition Sarafloxacin_ext->TopoIV Inhibition

Caption: Mechanisms of fluoroquinolone resistance leading to cross-resistance.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of sarafloxacin and other fluoroquinolones can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Mueller-Hinton broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Stock solutions of fluoroquinolones

Procedure:

  • Prepare serial twofold dilutions of each fluoroquinolone in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.

  • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

The following diagram outlines the workflow for MIC determination.

MIC_Workflow A Prepare serial dilutions of fluoroquinolones in 96-well plate C Inoculate wells with bacterial suspension A->C B Standardize bacterial inoculum to 0.5 McFarland B->C D Incubate at 35-37°C for 16-20 hours C->D E Read plates and determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Determination of Mutant Prevention Concentration (MPC)

The MPC is the lowest antibiotic concentration that prevents the growth of any resistant mutants from a large bacterial population (≥10¹⁰ CFU).

Materials:

  • Mueller-Hinton agar (MHA) plates containing various concentrations of the fluoroquinolone.

  • Overnight bacterial culture grown to a high density (≥10¹⁰ CFU/mL).

Procedure:

  • Prepare MHA plates with a range of twofold increasing concentrations of the fluoroquinolone.

  • Concentrate an overnight bacterial culture by centrifugation and resuspend the pellet in a small volume of saline or broth to achieve a density of ≥10¹⁰ CFU/mL.

  • Plate at least 10¹⁰ CFU onto each agar plate containing the antibiotic.

  • Incubate the plates at 35-37°C for 48-72 hours.

  • The MPC is the lowest antibiotic concentration at which no bacterial colonies are observed.

Molecular Analysis of Quinolone Resistance-Determining Regions (QRDRs)

This protocol describes the amplification and sequencing of the QRDRs of gyrA and parC to identify mutations associated with resistance.

1. DNA Extraction:

  • Extract genomic DNA from the bacterial isolates using a commercial DNA extraction kit according to the manufacturer's instructions.

2. PCR Amplification:

  • Amplify the QRDRs of the target genes using specific primers. The following table provides examples of primer sequences for different bacteria.

Table 4: Example Primer Sequences for QRDR Amplification

GeneOrganismPrimer NameSequence (5' - 3')
gyrA E. coligyrA-FTGT CCG TGT CGT TGG TGA T
gyrA-RTTA TCC GCA GCG TTA GCA AT
SalmonellagyrA-Sal-FGCG TGA GAG TGA TGG TGA AA
gyrA-Sal-RTAA TTA GCG ACC GTC GCA GT
CampylobactergyrA-Campy-FGGT ATG TTA CGC GGT ATG TCT
gyrA-Campy-RGCT TTA CCG CCG TAA AAT C
parC E. coliparC-FGTT GGT GAC GGT ATT GGT AA
parC-RTCT GCA GAG CAC CTT ACG GA
SalmonellaparC-Sal-FGCG TTA TCG GTT GGC GTA TT
parC-Sal-RGCG ATA CCA TCA GCA GCA AA

3. PCR Product Purification and Sequencing:

  • Purify the PCR products using a commercial PCR purification kit.

  • Sequence the purified amplicons using the same primers used for amplification.

4. Sequence Analysis:

  • Align the obtained sequences with the wild-type gene sequences from a reference strain to identify any nucleotide changes that result in amino acid substitutions within the QRDR.

The following diagram illustrates the workflow for the molecular analysis of QRDRs.

QRDR_Analysis_Workflow A Bacterial Isolate B Genomic DNA Extraction A->B C PCR Amplification of QRDRs (gyrA, parC) B->C D PCR Product Purification C->D E Sanger Sequencing D->E F Sequence Alignment and Mutation Analysis E->F G Identification of Resistance Mutations F->G

Caption: Workflow for the molecular analysis of QRDRs.

References

A Comparative Guide to Validated Methods for Sarafloxacin Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of sarafloxacin, a fluoroquinolone antibiotic used in veterinary medicine, is crucial for ensuring food safety and regulatory compliance. This guide provides a detailed comparison of three widely used analytical methods for determining sarafloxacin residues in poultry products: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Performance Comparison

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-FLD, LC-MS/MS, and ELISA for sarafloxacin residue analysis in poultry.

ParameterHPLC-FluorescenceLC-MS/MSELISA
Principle Chromatographic separation followed by fluorescence detection of the native sarafloxacin molecule.Chromatographic separation followed by mass spectrometric detection of the parent and product ions of sarafloxacin.Immunoassay based on the specific binding of an antibody to sarafloxacin.
Limit of Detection (LOD) 0.2 - 5 ng/g0.22 - 1.0 µg/kg[1][2]0.002 ng/mL (in buffer)[3]
Limit of Quantitation (LOQ) 1 - 25 µg/kg0.4 - 2.0 µg/kg[1]Not always reported for tissue
Recovery 63 - 95%[4]77.97 - 92.23%[1]86.65 - 117.22% (for Enrofloxacin)[5]
Specificity Good, but susceptible to interference from compounds with similar fluorescence properties.Excellent, highly specific due to mass fragmentation.High, but can have cross-reactivity with other fluoroquinolones.
Sample Throughput Moderate, automation is possible.[6][7]High, especially with modern UPLC systems.High, suitable for screening large numbers of samples.
Cost ModerateHighLow (for screening)
Confirmation Requires confirmation by a more specific method.Confirmatory method.Requires confirmation by a chromatographic method.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for the analysis of sarafloxacin in poultry muscle using HPLC-FLD and LC-MS/MS.

HPLC-Fluorescence Method

This method is suitable for the routine monitoring of sarafloxacin residues and offers good sensitivity.

1. Sample Preparation:

  • Weigh 2 grams of homogenized chicken muscle tissue.

  • Add a mixture of 1% orthophosphoric acid-0.2 M MgCl2 in water and acetonitrile as the extraction solvent.[4]

  • Homogenize the sample.

  • Perform n-hexane partitioning and centrifugation for cleanup.[4]

  • The resulting extract is then ready for HPLC analysis.

2. HPLC-FLD Conditions:

  • Column: Inertsil phenyl column.[4]

  • Mobile Phase: Isocratic elution with 2% acetic acid/acetonitrile (85:15, v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detection: Excitation at 280 nm and emission at 444 nm.[4]

LC-MS/MS Method

LC-MS/MS is a highly specific and sensitive confirmatory method for the analysis of sarafloxacin residues.

1. Sample Preparation (QuEChERS-based):

  • Weigh a representative portion of the homogenized tissue sample.

  • Add an extraction solvent, often acetonitrile with additives like formic acid.

  • Perform a salting-out liquid-liquid extraction by adding salts such as magnesium sulfate and sodium chloride.

  • Centrifuge to separate the layers.

  • Clean up the supernatant using dispersive solid-phase extraction (dSPE) with sorbents like C18.

2. LC-MS/MS Conditions:

  • Column: C18 Kinetex column (100 × 2.1 mm, 2.6 μm).[8]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[9]

  • Flow Rate: 0.2 mL/min.[9]

  • Mass Spectrometric Detection: Heated electrospray ionization (HESI) in positive ion mode, with monitoring of specific parent-to-product ion transitions for sarafloxacin.[8]

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflows for sarafloxacin analysis by HPLC-FLD and a logical decision-making process for method selection.

HPLC_FLD_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-FLD Analysis Sample Homogenized Poultry Muscle Extraction Extraction with Acidified Acetonitrile Sample->Extraction Cleanup Hexane Partitioning & Centrifugation Extraction->Cleanup Injection Inject Extract into HPLC Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Fluorescence Detection (Ex: 280nm, Em: 444nm) Separation->Detection Quantification Quantification Detection->Quantification

HPLC-FLD Experimental Workflow for Sarafloxacin Analysis.

Method_Selection Start Start: Need to Analyze Sarafloxacin Residue Screening Screening large number of samples? Start->Screening Confirmation Confirmatory analysis needed? Screening->Confirmation No ELISA Use ELISA Screening->ELISA Yes HPLC Use HPLC-FLD Confirmation->HPLC No LCMS Use LC-MS/MS Confirmation->LCMS Yes ELISA->Confirmation Positive? End End HPLC->End LCMS->End

Decision Tree for Selecting a Sarafloxacin Analysis Method.

References

Comparative Efficacy of Sarafloxacin Hydrochloride Against Pathogenic Vibrio Species

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available in vitro studies reveals Sarafloxacin hydrochloride demonstrates significant antimicrobial activity against a range of pathogenic Vibrio species, positioning it as a noteworthy candidate for further investigation in aquaculture and veterinary medicine. This guide provides a comparative overview of Sarafloxacin's efficacy alongside other commonly utilized antibiotics, supported by experimental data to inform researchers, scientists, and drug development professionals.

Introduction to Vibrio Infections and the Role of Fluoroquinolones

Vibrio species are ubiquitous marine bacteria and are responsible for significant economic losses in the aquaculture industry and pose a public health concern. Vibriosis, the disease caused by these pathogens, can lead to high mortality rates in a variety of aquatic organisms. Fluoroquinolones, a class of synthetic broad-spectrum antibiotics, are often employed to combat these infections. Sarafloxacin, a fluoroquinolone, acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, ultimately leading to bacterial cell death.[1] This guide focuses on the comparative in vitro activity of this compound against key Vibrio pathogens.

In Vitro Activity of this compound and Comparator Antibiotics

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC values of this compound and other relevant antibiotics against various Vibrio species, compiled from multiple studies. It is important to note that direct comparisons can be influenced by variations in experimental methodologies between studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Vibrio Species

Vibrio SpeciesMIC Range (µg/mL)Reference
V. harveyi<0.3 - 1.25[2]
V. parahaemolyticus<0.08 - 1.25[2]
V. alginolyticus<0.08 - 1.25[2]
V. vulnificus<0.08 - 1.25[2]
V. mimicus<0.08 - 1.25[2]

Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Various Antibiotics against Vibrio Species

AntibioticVibrio SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Ciprofloxacin V. parahaemolyticus0.015 - 0.50.060.125[3]
V. vulnificus0.015 - 0.250.030.06[3]
V. cholerae0.003 - 0.75--[4]
Doxycycline V. parahaemolyticus0.25 - 20.51[3]
V. vulnificus0.12 - 10.250.5[3]
V. cholerae---[5][6]
Ceftriaxone V. vulnificus0.06--[7]
V. parahaemolyticus-0.250.5[3]
Enrofloxacin V. harveyi≤0.5--[8][9]

MIC50 and MIC90 values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

The data indicates that this compound exhibits potent in vitro activity against the tested Vibrio species, with MIC values comparable to other fluoroquinolones like ciprofloxacin. For instance, against V. parahaemolyticus and V. vulnificus, the MIC ranges for Sarafloxacin overlap with those of ciprofloxacin, suggesting similar efficacy. When compared to doxycycline and ceftriaxone, the fluoroquinolones generally demonstrate lower MIC values, indicating higher potency.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis.

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Microdilution Method:

  • Bacterial Strains: Isolates of Vibrio species are cultured on appropriate agar, such as Tryptic Soy Agar with 1.5% NaCl, and incubated at a suitable temperature (e.g., 28-35°C) for 18-24 hours.

  • Inoculum Preparation: A suspension of the bacterial culture is prepared in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). This is then further diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Antibiotic Preparation: Stock solutions of the antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (or another appropriate broth) in 96-well microtiter plates.

  • Incubation: The inoculated microtiter plates are incubated at the optimal growth temperature for the Vibrio species for 16-20 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

2. Agar Dilution Method:

  • Media Preparation: Serial twofold dilutions of the antibiotics are incorporated into molten Mueller-Hinton agar (or other suitable agar) and poured into petri dishes.

  • Inoculation: The bacterial suspensions, prepared as described for the broth microdilution method, are applied to the surface of the agar plates using a multipoint inoculator.

  • Incubation: The plates are incubated at the appropriate temperature for 16-20 hours.

  • MIC Reading: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacteria.

Disk Diffusion Method
  • Inoculum Preparation: A standardized inoculum (0.5 McFarland) of the test organism is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a standard concentration of the antibiotic are placed on the agar surface.

  • Incubation: The plates are incubated at the appropriate temperature for 16-24 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of no bacterial growth around each disk is measured in millimeters. The susceptibility of the organism to the antibiotic is determined by comparing the zone diameter to established interpretive criteria.

Mechanism of Action and Resistance

Fluoroquinolones, including Sarafloxacin, exert their bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[10] These enzymes are crucial for managing DNA supercoiling during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzymes in the process of cleaving DNA, leading to double-strand breaks and ultimately cell death.[11]

Fluoroquinolone_Mechanism cluster_bacterium Vibrio Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (GyrA/GyrB) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC/ParE) Fluoroquinolone->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Relaxes Supercoils DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Stabilizes Cleavage Complex Topoisomerase_IV->DNA Decatenates Daughter Chromosomes Topoisomerase_IV->DS_Breaks Stabilizes Cleavage Complex Replication_Fork Replication Fork DNA->Replication_Fork Unwinds at Cell_Death Cell Death DS_Breaks->Cell_Death Leads to

Fluoroquinolone Mechanism of Action

Resistance to fluoroquinolones in Vibrio species can arise through several mechanisms. The most common are mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively.[12] These mutations alter the drug-binding site, reducing the affinity of fluoroquinolones for their targets. Another significant mechanism is the active efflux of the drug from the bacterial cell by membrane-bound efflux pumps, which prevents the antibiotic from reaching its intracellular targets at effective concentrations.[13][14]

Quinolone_Resistance cluster_workflow Experimental Workflow for Susceptibility Testing Isolate Isolate Vibrio Strain Culture Culture Preparation (0.5 McFarland) Isolate->Culture MIC_Broth Broth Microdilution Culture->MIC_Broth MIC_Agar Agar Dilution Culture->MIC_Agar Disk_Diffusion Disk Diffusion Culture->Disk_Diffusion Incubation Incubation (16-24h) MIC_Broth->Incubation MIC_Agar->Incubation Disk_Diffusion->Incubation Read_MIC Determine MIC Incubation->Read_MIC For MIC methods Read_Zone Measure Zone of Inhibition Incubation->Read_Zone For Disk Diffusion Susceptibility Determine Susceptibility Read_MIC->Susceptibility Read_Zone->Susceptibility

Antimicrobial Susceptibility Testing Workflow

Conclusion

This compound demonstrates potent in vitro activity against a range of pathogenic Vibrio species, with efficacy comparable to other fluoroquinolones. The comprehensive data presented in this guide, including MIC values and detailed experimental protocols, provides a valuable resource for the scientific community. Further research, particularly in vivo studies, is warranted to fully elucidate the clinical potential of Sarafloxacin in treating vibriosis in aquaculture and veterinary settings. The provided diagrams of the mechanism of action and resistance pathways offer a visual aid to understanding the molecular interactions of this important class of antibiotics.

References

A Comparative Analysis of Sarafloxacin Hydrochloride and Oxytetracycline for the Management of Bacterial Pathogens in Aquaculture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing effort to safeguard aquaculture environments from pathogenic bacteria, the selection of appropriate antimicrobial agents is paramount. This guide provides a detailed, evidence-based comparison of two prominent antibiotics used in fish farming: sarafloxacin hydrochloride, a fluoroquinolone, and oxytetracycline, a member of the tetracycline class. This document synthesizes available in vitro and in vivo data to offer a comprehensive overview of their efficacy, mechanisms of action, and potential for resistance development.

Executive Summary

This compound generally exhibits greater in vitro potency against a range of Gram-negative fish pathogens compared to oxytetracycline, as evidenced by lower minimum inhibitory concentrations (MICs). While direct in vivo comparative studies are limited, available data suggests sarafloxacin is highly effective in treating specific bacterial infections in fish. Oxytetracycline remains a widely used, broad-spectrum antibiotic, though concerns regarding resistance are more pronounced. The choice between these agents should be guided by pathogen susceptibility testing and a thorough understanding of their pharmacological properties.

Mechanism of Action

The antibacterial effects of this compound and oxytetracycline are achieved through distinct molecular pathways.

This compound: As a fluoroquinolone, sarafloxacin targets and inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, transcription, repair, and recombination. By disrupting these processes, sarafloxacin induces rapid bactericidal activity.

Oxytetracycline: This tetracycline antibiotic functions by reversibly binding to the 30S ribosomal subunit of susceptible bacteria. This binding action blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting protein synthesis and leading to a bacteriostatic effect.[1]

cluster_sara This compound cluster_oxy Oxytetracycline sara Sarafloxacin gyrase DNA Gyrase (Topoisomerase II) sara->gyrase Inhibits topoIV Topoisomerase IV sara->topoIV Inhibits dna_rep DNA Replication & Transcription gyrase->dna_rep topoIV->dna_rep cell_death_sara Bacterial Cell Death dna_rep->cell_death_sara Disruption leads to oxy Oxytetracycline ribosome 30S Ribosomal Subunit oxy->ribosome Binds to protein_syn Protein Synthesis ribosome->protein_syn trna aminoacyl-tRNA trna->ribosome Binding blocked bacteriostasis Bacteriostasis protein_syn->bacteriostasis Inhibition leads to

Fig. 1: Mechanisms of Action

In Vitro Efficacy: A Quantitative Comparison

Minimum Inhibitory Concentration (MIC) data provides a quantitative measure of an antibiotic's potency against a specific microorganism. The following tables summarize available comparative MIC data for sarafloxacin and oxytetracycline against key fish pathogens.

PathogenAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Aeromonas salmonicida Sarafloxacin--≤0.0025 - 0.32
Oxytetracycline---
Vibrio anguillarum Sarafloxacin--0.085 (mean)
Oxytetracycline---
Yersinia ruckeri Sarafloxacin--0.023 (mean)
Oxytetracycline---
Edwardsiella ictaluri Sarafloxacin---
Oxytetracycline--Susceptible (91.7% of isolates)
Flavobacterium psychrophilum Sarafloxacin---
Oxytetracycline--High MICs (≥2 µg/mL in 61% of isolates)

In Vivo Performance

This compound: An in vivo study in channel catfish (Ictalurus punctatus) experimentally infected with Edwardsiella ictaluri demonstrated the high efficacy of sarafloxacin. In-feed administration of sarafloxacin at doses of 10 and 14 mg/kg body weight for 10 days resulted in 0% and 2.7% mortality, respectively, compared to 75% mortality in the untreated control group.[7] A lower dose of 6 mg/kg reduced mortality by 43% compared to the control group.[7]

Oxytetracycline: In a study on coho salmon (Oncorhynchus kisutch) infected with Aeromonas salmonicida, the causative agent of furunculosis, oxytetracycline administered in the feed at a rate of 3.5 grams per 100 pounds of fish per day for 10 days was effective in controlling the disease.[8][9] The efficacy was dependent on the timing of the treatment initiation relative to the onset of infection.[8][9] Another study confirmed the efficacy of an FDA-approved oxytetracycline-medicated feed regimen in rainbow trout (Oncorhynchus mykiss) experimentally infected with A. salmonicida.[10]

Experimental Protocols

The following sections detail standardized methodologies for key experiments cited in the comparison of sarafloxacin and oxytetracycline.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.

prep Prepare serial two-fold dilutions of antibiotic in microtiter plate inoculate Inoculate each well of the microtiter plate with the bacterial suspension prep->inoculate inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) inoculum->inoculate incubate Incubate plates under appropriate conditions (temperature and duration) inoculate->incubate read Read plates visually or with a spectrophotometer to determine the lowest concentration with no visible growth (MIC) incubate->read

Fig. 2: Broth Microdilution Workflow

Detailed Steps:

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and oxytetracycline are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (or another appropriate broth medium) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: The bacterial isolate to be tested is cultured to a logarithmic growth phase and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. Positive (no antibiotic) and negative (no bacteria) control wells are included.

  • Incubation: The inoculated plates are incubated at a temperature and duration suitable for the growth of the specific fish pathogen being tested (e.g., 22-28°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

In Vivo Efficacy Trial: Bacterial Challenge Model

This protocol outlines a general experimental design for evaluating the efficacy of an antimicrobial agent in a live fish model.

acclimation Acclimate experimental fish to laboratory conditions challenge Challenge fish with a pathogenic bacterium (e.g., immersion, injection, or cohabitation) acclimation->challenge treatment Administer medicated feed (or control feed) at a specified dosage and duration challenge->treatment monitoring Monitor fish daily for clinical signs of disease and mortality treatment->monitoring data_collection Collect samples for bacteriology, histopathology, and other relevant analyses monitoring->data_collection

References

Navigating the Correlation Between Laboratory and Clinical Efficacy of Sarafloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of in vitro susceptibility and in vivo therapeutic outcomes of Sarafloxacin hydrochloride, a fluoroquinolone antibiotic, reveals a strong positive correlation, particularly when evaluated through the lens of pharmacokinetic and pharmacodynamic (PK/PD) modeling. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data and methodologies that underpin this relationship, offering a framework for predicting clinical success from laboratory findings.

This compound, a potent fluoroquinolone, exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair.[1][2] This mechanism of action translates to a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2] This guide delves into the quantitative measures of its efficacy in both laboratory settings (in vitro) and in animal models (in vivo), providing a clear comparison with other fluoroquinolones and detailing the experimental protocols to facilitate reproducible research.

In Vitro Efficacy: Quantifying Antimicrobial Activity

The primary metric for the in vitro efficacy of an antibiotic is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[3] For Sarafloxacin, MIC values have been established against a range of veterinary pathogens.

A study comparing the in vitro activity of Sarafloxacin with Enrofloxacin against avian mycoplasmas demonstrated a competitive efficacy profile. The MICs for Sarafloxacin against Mycoplasma gallisepticum and Mycoplasma synoviae were 0.37 µg/ml and 1.76 µg/ml, respectively.[4] In comparison, Enrofloxacin showed MICs of 0.14 µg/ml against M. gallisepticum and 1.82 µg/ml against M. synoviae.[4] Further studies have established interpretive criteria for Sarafloxacin against Escherichia coli, with isolates being considered susceptible at an MIC of ≤ 0.06 µg/mL and resistant at ≥ 0.25 µg/mL.[5]

Table 1: Comparative In Vitro Efficacy (MIC in µg/mL) of Sarafloxacin and Enrofloxacin against Avian Pathogens

MicroorganismSarafloxacinEnrofloxacinReference
Mycoplasma gallisepticum0.370.14[4]
Mycoplasma synoviae1.761.82[4]
Escherichia coli (Susceptible)≤ 0.06-[5]
Escherichia coli (Resistant)≥ 0.25-[5]

In Vivo Efficacy: Assessing Therapeutic Outcomes in Animal Models

The ultimate test of an antibiotic's utility is its performance in a living organism. In vivo studies with Sarafloxacin have demonstrated its effectiveness in treating bacterial infections in poultry.

In an experimental E. coli infection model in broiler chickens, Sarafloxacin administered in drinking water at a dose equivalent to 5 mg/kg of live weight per day for three days significantly reduced mortality from 75% in the untreated group to 27%.[6][7] A higher dose of 10 mg/kg administered shortly after infection completely prevented mortality and maintained growth rates similar to uninfected control birds.[6][7]

A comparative study in a chick model of colisepticemia found that while all tested fluoroquinolones were efficacious, Enrofloxacin demonstrated a higher clinical efficacy index compared to both Danofloxacin and Sarafloxacin.[8] Danofloxacin, in turn, was more effective than Sarafloxacin in this model.[8]

Table 2: Comparative In Vivo Efficacy of Sarafloxacin in an Experimental E. coli Infection Model in Broilers

TreatmentDosageMortality RateAverage Daily Gain (ADG)Feed Conversion Ratio (FCR)Reference
Untreated Control-75%ReducedNot specified[6][7]
Sarafloxacin5 mg/kg/day for 3 days27%Less than uninfected controlsNot specified[6][7]
Sarafloxacin10 mg/kg/day (rapid admin.)0%Similar to uninfected controlsSimilar to uninfected controls[6][7]

Bridging the Gap: The Role of Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

The correlation between in vitro MIC values and in vivo efficacy is not always a simple one-to-one relationship. Pharmacokinetic (PK) properties, which govern the absorption, distribution, metabolism, and excretion of a drug, and pharmacodynamic (PD) properties, which describe the relationship between drug concentration and its effect, are critical in determining the therapeutic outcome.[9]

PK/PD modeling integrates these parameters to predict the effectiveness of a dosing regimen. For fluoroquinolones, the ratio of the Area Under the Concentration-time curve (AUC) to the MIC (AUC/MIC) is a key predictor of efficacy.[1][2] A pivotal study on Sarafloxacin in Muscovy ducks infected with E. coli O78 established the AUC/MIC ratios required for different levels of antibacterial action.[1][2]

The mean values of the AUC over a 24-hour period divided by the MIC (AUC0-24h/MIC) needed for bacteriostatic (inhibiting bacterial growth), bactericidal (killing bacteria), and bacterial eradication actions were determined to be 25.4 h, 40.6 h, and 94.4 h, respectively.[1][2] This model indicates that for an E. coli strain with an MIC of 0.125 µg/mL, a standard 10 mg/kg oral dose of Sarafloxacin might be insufficient to achieve a bactericidal effect.[1][2]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][10][11]

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[10][11]

  • Inoculum Preparation: The bacterial strain to be tested is cultured overnight, and the turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific number of colony-forming units (CFU) per milliliter.[3] This suspension is then further diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.[3]

  • Inoculation and Incubation: Each well containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension.[11] Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also included.[10] The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[10]

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[10]

In Vivo Efficacy Testing: Poultry Infection Model

Animal models are essential for evaluating the therapeutic efficacy of antibiotics in a physiological system.[7]

  • Animal Model: Broiler chickens are a commonly used model for studying avian diseases.[7]

  • Infection: Birds are experimentally infected with a pathogenic strain of bacteria, such as E. coli serotype O78.[7] The inoculum, containing a known concentration of bacteria (e.g., 109 CFU), is administered, for example, into the thoracic air sac.[7]

  • Treatment: this compound is administered to the treatment groups, typically through the drinking water, at specified dosages (e.g., 5 mg/kg or 10 mg/kg live weight per day).[7] A control group remains infected but untreated.

  • Monitoring and Evaluation: Over a defined period (e.g., 10 days), the birds are monitored for clinical signs, mortality, average daily gain (ADG), and feed conversion ratio (FCR).[7] Post-mortem examinations can also be conducted to assess pathological changes.[7]

Visualizing the Workflow and a Key Signaling Pathway

To better understand the experimental processes and the mechanism of action of Sarafloxacin, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_correlation Correlation Analysis prep_antibiotic Prepare Serial Dilutions of Sarafloxacin HCl inoculate_plate Inoculate Microtiter Plate prep_antibiotic->inoculate_plate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate determine_mic Determine MIC incubate_plate->determine_mic pk_pd_modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling determine_mic->pk_pd_modeling infect_model Induce Infection in Poultry Model (e.g., E. coli) administer_drug Administer Sarafloxacin HCl (e.g., via drinking water) infect_model->administer_drug monitor_animals Monitor Clinical Signs, Mortality, and Growth administer_drug->monitor_animals assess_outcome Assess Therapeutic Outcome monitor_animals->assess_outcome assess_outcome->pk_pd_modeling determine_auc_mic Determine AUC/MIC Ratio pk_pd_modeling->determine_auc_mic

Caption: Experimental workflow for correlating in vitro and in vivo efficacy.

mechanism_of_action sarafloxacin Sarafloxacin HCl dna_gyrase DNA Gyrase (Topoisomerase II) sarafloxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV sarafloxacin->topoisomerase_iv Inhibits dna_replication DNA Replication & Repair dna_gyrase->dna_replication Enables topoisomerase_iv->dna_replication Enables bacterial_death Bacterial Cell Death dna_replication->bacterial_death Inhibition leads to

Caption: Mechanism of action of this compound.

References

A Comparative Analysis of Sarafloxacin Pharmacokinetics in Salmon and Trout

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetics of sarafloxacin, a fluoroquinolone antibiotic, in two commercially significant fish species: salmon and trout. The information is intended for researchers, scientists, and drug development professionals in the aquaculture industry. The data presented is compiled from various experimental studies to offer a comprehensive overview of how this antimicrobial agent behaves in these key salmonids.

Experimental Protocols

The pharmacokinetic parameters of sarafloxacin have been investigated in both salmonids through various experimental designs. A generalized workflow for these studies is outlined below. The specific details from key studies are crucial for the interpretation and comparison of the pharmacokinetic data.

Generalized Experimental Workflow

A typical pharmacokinetic study of sarafloxacin in salmon or trout involves the administration of the drug, followed by the collection of biological samples at predetermined time points to measure drug concentrations.

G cluster_0 Acclimation cluster_1 Drug Administration cluster_2 Sample Collection cluster_3 Analysis cluster_4 Data Interpretation acclimation Fish Acclimation (Species, Weight, Temperature) admin Sarafloxacin Administration (Oral/Intravenous, Dosage) acclimation->admin sampling Blood/Tissue Sampling (Defined Time Points) admin->sampling analysis Sample Processing & Sarafloxacin Quantification (HPLC) sampling->analysis pk_modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) analysis->pk_modeling

Caption: Generalized experimental workflow for pharmacokinetic studies.
Key Experimental Details

Study 1: Atlantic Salmon (Martinsen et al., 1995) [1][2][3]

  • Fish Species: Atlantic salmon (Salmo salar)

  • Fish Weight: 240 ± 50 g

  • Water Temperature: 10.2 ± 0.2°C in seawater

  • Drug Administration:

    • Intravenous (IV): 10 mg/kg body weight

    • Oral (PO): 10 mg/kg body weight, administered as medicated feed.

  • Sample Collection: Blood samples were collected at various time points.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to determine sarafloxacin concentrations in plasma.

Study 2: Rainbow Trout and Atlantic Salmon (Martinsen et al., 1994) [4][5]

  • Fish Species: Rainbow trout (Oncorhynchus mykiss) and Atlantic salmon (Salmo salar)

  • Water Temperature: 7.9 ± 0.2°C in seawater

  • Drug Administration:

    • Intravenous (IV): 9.6 mg/kg body weight of 14C-labelled sarafloxacin hydrochloride.

    • Oral (PO): 9.7 mg/kg body weight of 14C-labelled this compound.

  • Sample Collection: Whole-body autoradiography and liquid scintillation counting were used to determine radioactivity in various tissues. Blood concentrations were also measured.

  • Analytical Method: Radioactivity was measured to determine drug distribution and concentration.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of sarafloxacin in salmon and trout based on the available experimental data.

Table 1: Pharmacokinetic Parameters of Sarafloxacin in Atlantic Salmon and Rainbow Trout Following Oral Administration

ParameterAtlantic SalmonRainbow TroutReference
Dose (mg/kg) 109.7[1][2][3][5]
Water Temperature (°C) 10.27.9[1][2][3][5]
Cmax (µg/mL) Not Reported0.16[5]
Bioavailability (%) 2.2Incomplete absorption noted[1][2][3][5]

Table 2: Pharmacokinetic Parameters of Sarafloxacin in Atlantic Salmon and Rainbow Trout Following Intravenous Administration

ParameterAtlantic SalmonRainbow TroutReference
Dose (mg/kg) 109.6[1][2][3][5]
Water Temperature (°C) 10.27.9[1][2][3][5]
Elimination Half-life (t1/2β) (h) ≤ 24Not Reported[1][2]
Volume of Distribution (Vdss) (L/kg) 2.3Not Reported[1][2][3]
Total Body Clearance (ClB) (L/h/kg) Not ReportedNot Reported

Comparative Analysis

The available data indicates that the oral bioavailability of sarafloxacin in Atlantic salmon is very low, at only 2.2% when administered as a medicated feed in seawater at 10.2°C.[1][2][3] For rainbow trout, while a specific bioavailability percentage is not provided, studies note incomplete absorption after oral administration.[4][5] Following oral administration, the maximum blood concentration (Cmax) in rainbow trout was found to be 0.16 µg/mL.[5]

After intravenous administration in Atlantic salmon, sarafloxacin showed good tissue penetration, as indicated by a volume of distribution of 2.3 L/kg.[1][2][3] The elimination half-life in Atlantic salmon was found to be 24 hours or less.[1][2]

It is important to note that water temperature can affect the pharmacokinetics of drugs in fish.[6] For instance, the time to reach maximum plasma concentration of sarafloxacin in Atlantic salmon has been shown to be influenced by temperature.[6]

References

A Comparative Guide to Solid-Phase Extraction Cartridges for Sarafloxacin Hydrochloride Cleanup

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of different Solid-Phase Extraction (SPE) cartridges for the cleanup of Sarafloxacin hydrochloride, a fluoroquinolone antibiotic. Effective sample cleanup is a critical step in the accurate quantification of drug residues in various matrices. The selection of the appropriate SPE cartridge is paramount to ensure high recovery rates, minimize matrix effects, and achieve reliable and reproducible results. This document presents a summary of experimental data from various studies to aid in the selection of the most suitable SPE cartridge for your analytical needs.

Performance Comparison of SPE Cartridges

The choice of SPE sorbent significantly impacts the efficiency of this compound extraction and cleanup. The most commonly evaluated cartridges for fluoroquinolone analysis include reversed-phase silica-based sorbents like C18, polymer-based sorbents such as Oasis HLB, and mixed-mode cation-exchange cartridges.

SPE Cartridge TypeSorbent ChemistryPrinciple of RetentionReported Recovery Rates for FluoroquinolonesKey AdvantagesPotential Limitations
C18 (Octadecyl) Silica-based with C18 alkyl chainsReversed-phase (hydrophobic interactions)61.9% to 99.7%[1][2]Widely available, cost-effective, good retention for non-polar compounds.Potential for silanol interactions causing peak tailing, may have lower recovery for more polar compounds.[3]
Oasis HLB Hydrophilic-Lipophilic Balanced polymerReversed-phase with a hydrophilic moietyGenerally high and consistent recoveries across a range of polarities.[4]Remains wetted, providing good recovery for polar analytes, stable over a wide pH range.[5]May be more expensive than silica-based sorbents.
Mixed-Mode Cation-Exchange (MCX) Polymer-based with sulfonic acid and reversed-phase groupsCation-exchange and reversed-phaseCan provide high recoveries (comparable to polymeric reversed-phase) with reduced matrix effects.[1]Highly selective for basic compounds like Sarafloxacin, allows for stringent washing steps to remove interferences.Requires careful pH control for optimal retention and elution.
Molecularly Imprinted Polymer (MIP) Custom-synthesized polymer with specific recognition sitesSpecific molecular recognitionNot explicitly compared with other cartridges in the provided results, but can offer high selectivity.High selectivity for the target analyte, leading to very clean extracts.May have limited capacity and can be more expensive and less universally applicable than other sorbents.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are generalized experimental protocols for SPE cleanup of this compound based on common practices for fluoroquinolone analysis.

General SPE Workflow

The following diagram illustrates the typical steps involved in a solid-phase extraction procedure.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Milk, Tissue) Pretreatment Pre-treatment (e.g., Homogenization, Centrifugation, pH adjustment) Sample->Pretreatment Conditioning 1. Conditioning (e.g., Methanol) Pretreatment->Conditioning Equilibration 2. Equilibration (e.g., Water/Buffer) Conditioning->Equilibration Loading 3. Sample Loading Equilibration->Loading Washing 4. Washing (e.g., Water, weak organic solvent) Loading->Washing Elution 5. Elution (e.g., Methanol, Acetonitrile with acid/base) Washing->Elution Analysis LC-MS/MS or HPLC Analysis Elution->Analysis

A generalized workflow for solid-phase extraction (SPE).
Detailed Protocol for a Mixed-Mode Cation-Exchange (MCX) Cartridge

This protocol is adapted from a study that found a combination of mixed-mode anion-exchange and cation-exchange cartridges to be effective in minimizing matrix effects for fluoroquinolone analysis.[1]

  • Sample Preparation:

    • Homogenize the tissue or fluid sample.

    • Perform protein precipitation, if necessary, using an appropriate acid or organic solvent.

    • Centrifuge the sample and collect the supernatant.

    • Adjust the pH of the supernatant to be acidic (e.g., pH 3-6) to ensure Sarafloxacin is protonated for effective cation exchange.

  • SPE Procedure:

    • Conditioning: Pass 3 mL of methanol through the MCX cartridge.

    • Equilibration: Pass 3 mL of purified water (with the same pH as the sample) through the cartridge.

    • Loading: Load the prepared sample supernatant onto the cartridge at a slow, steady flow rate.

    • Washing:

      • Wash 1: Pass 3 mL of acidified water to remove polar interferences.

      • Wash 2: Pass 3 mL of methanol to remove non-polar, non-basic interferences.

    • Elution: Elute the retained this compound with 2 x 3 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The basic conditions neutralize the charge on the analyte, releasing it from the sorbent.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection into the analytical instrument (e.g., HPLC or LC-MS/MS).

Discussion and Recommendations

The selection of an SPE cartridge for this compound cleanup should be guided by the specific requirements of the analysis, including the sample matrix, the required limit of quantification, and the available analytical instrumentation.

  • For high-throughput screening and when matrix effects are less of a concern, Oasis HLB cartridges offer a robust and versatile option with consistently high recoveries for a broad range of analytes, including polar compounds.[4][5] Their ability to remain wetted is a significant advantage in automated workflows.[5]

  • When dealing with complex matrices and the need for very clean extracts to minimize ion suppression in LC-MS/MS analysis, a mixed-mode cation-exchange (MCX) cartridge is highly recommended.[1] The dual retention mechanism allows for more rigorous washing steps, leading to superior removal of matrix components. While this may sometimes result in slightly lower recoveries compared to polymeric reversed-phase cartridges, the reduction in matrix effects often leads to improved overall method accuracy and precision.[1]

  • C18 cartridges remain a viable and economical choice, particularly for less complex matrices.[2] However, careful method development is required to optimize recovery and mitigate potential issues with polar interferences and silanol interactions.

  • Molecularly Imprinted Polymers (MIPs) represent a specialized option for applications demanding the highest selectivity. While not as broadly applicable, they can provide unparalleled cleanup for specific target analytes in challenging matrices.

Ultimately, the optimal SPE strategy should be determined through method validation, including the assessment of recovery, matrix effects, precision, and accuracy for this compound in the specific biological matrix of interest.

References

A Guide to Inter-laboratory Validated Analytical Methods for Sarafloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Sarafloxacin, a fluoroquinolone antibiotic used in veterinary medicine. The data presented is compiled from various single-laboratory validation studies, offering a comparative overview of method performance. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical method for their specific needs.

Comparative Performance of Analytical Methods for Sarafloxacin

The following tables summarize the quantitative performance characteristics of different analytical methods for Sarafloxacin determination, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays.

Table 1: Comparison of HPLC Method Validation Parameters for Sarafloxacin

ParameterMuscle & Liver[1]Pig & Chicken Muscle[2]General HPLC[3]
Limit of Detection (LOD) 10 ng/g25 µg/kgNot Reported
Limit of Quantification (LOQ) 10 ng/gNot ReportedNot Reported
Linearity Range Not Reported50 - 300 µg/kgNot Reported
Recovery GoodSufficientNot Reported
Precision (RSD) Not ReportedSufficientNot Reported
Specificity SelectiveSpecificSeparated from impurities

Table 2: Comparison of LC-MS/MS Method Validation Parameters for Sarafloxacin

ParameterPoultry Meat & Pork[4]Turkey Tissues[5][6]Feedingstuffs[7]Milk[8]
Limit of Detection (LOD) 1.0 µg/kgNot Reported30 µg/kgNot Reported
Limit of Quantification (LOQ) 2.0 µg/kg1.2 - 118.8 µg/kg75 µg/kgNot Reported
Linearity (r²) Not ReportedNot Reported> 0.95Good
Recovery Not Reported> 70%66% - 110%Good
Precision (RSD) Not ReportedWithin required limits4.0% - 11.1% (Inter-day)Good
Specificity Not ReportedSelectiveSelectiveSelective

Table 3: Comparison of Microbiological Assay Validation Parameters for Fluoroquinolones (as a proxy for Sarafloxacin)

ParameterNorfloxacin (Turbidimetric)[9][10]Levofloxacin (Agar Diffusion)[11]Orbifloxacin (Agar Diffusion)[12]
Limit of Detection (LOD) 0.83 µg/mLNot ReportedNot Reported
Limit of Quantification (LOQ) 2.79 µg/mLNot ReportedNot Reported
Linearity (r²) 0.99990.9880.9992
Linearity Range 25 - 100 µg/mL2.56 - 6.25 µg/mL16.0 - 64.0 µg/mL
Accuracy 100.74%101.23%100.31%
Precision (RSD) Intra-assay: 1.33%, Inter-assay: 0.21%Inter-day: 1.05%, Between analyst: 1.02%Intra-day: 2.88%, Intermediate: 3.33%
Robustness RSD < 4.5%ValidatedNot Reported

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Sarafloxacin in Fish Tissues[1]
  • Sample Preparation:

    • Homogenize 3g of muscle or liver tissue.

    • Mix with 1 mL of ammonia and 5-6 mL of acetonitrile on a whirlimixer for one minute.

    • Centrifuge the mixture.

    • Take 2.5 mL of the supernatant and add 1 mL of NaCl solution (1 M), 3 mL of diethyl ether, and 2 mL of hexane.

    • The aqueous phase is acidified and filtered before injection.

  • Chromatographic Conditions:

    • Column: Not specified in the abstract.

    • Mobile Phase: Not specified in the abstract.

    • Detection: Not specified in the abstract.

LC-MS/MS Method for Sarafloxacin in Poultry Meat and Pork[4]
  • Sample Preparation:

    • Liquid-liquid extraction followed by solid-phase extraction (SPE).

    • Derivatization with trimethylsilyl diazomethane.

  • LC-MS/MS Conditions:

    • Mass Spectrometry: Full scan mass spectrometry and automated selected reaction monitoring were used for qualitative and quantitative analysis.

Microbiological Assay (Turbidimetric Method for Norfloxacin)[9][10]
  • Microorganism: Staphylococcus epidermidis ATCC 12228 IAL 2150.

  • Method: 3x3 parallel line assay (three tubes for each concentration of reference substance and three for each sample concentration).

  • Procedure:

    • The assay is based on the inhibitory effect of the antibiotic on the growth of the test microorganism.

    • The turbidity of the microbial growth is measured spectrophotometrically.

    • The potency of the sample is calculated by comparing its inhibitory effect with that of a reference standard.

Inter-Laboratory Validation Workflow

The following diagram illustrates a generalized workflow for the inter-laboratory validation of an analytical method. This process is crucial for establishing the reproducibility and reliability of a method across different laboratories.

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Collaborative Study Protocol cluster_2 Phase 3: Inter-Laboratory Study Execution cluster_3 Phase 4: Data Analysis & Reporting A Develop Analytical Method B Single-Laboratory Validation (Accuracy, Precision, Linearity, LOD, LOQ) A->B C Prepare Standardized Protocol & Samples B->C D Recruit Participating Laboratories C->D E Distribute Protocol & Samples to Labs D->E F Laboratories Analyze Samples E->F G Collect & Statistically Analyze Data (Repeatability, Reproducibility) F->G H Publish Validation Report G->H

Caption: Generalized workflow for an inter-laboratory analytical method validation study.

References

Unraveling the Environmental Footprint: Sarafloxacin in Comparison to Other Veterinary Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the environmental impact of Sarafloxacin, a fluoroquinolone antibiotic, reveals a complex and multifaceted profile when compared to other widely used veterinary antibiotics such as other fluoroquinolones (enrofloxacin, ciprofloxacin), tetracyclines, and sulfonamides. This guide synthesizes available experimental data on the persistence, ecotoxicity, and potential for environmental risk of these compounds, providing researchers, scientists, and drug development professionals with a comparative framework for informed decision-making.

Veterinary antibiotics are essential for animal health and welfare, but their extensive use has raised concerns about their environmental fate and potential adverse effects on non-target organisms. Once administered, a significant portion of these compounds can be excreted into the environment, where their persistence and biological activity can disrupt ecosystems. This guide focuses on Sarafloxacin, providing a data-driven comparison of its environmental impact relative to other key classes of veterinary antibiotics.

Comparative Analysis of Environmental Persistence

The persistence of an antibiotic in the environment, often measured by its half-life (DT50), is a critical factor in determining its potential for long-term ecological impact. Fluoroquinolones, including Sarafloxacin, are known for their tendency to persist in soil and sediment due to their strong adsorption to particulate matter.

Antibiotic ClassAntibioticEnvironmental CompartmentHalf-life (DT50) in daysReference
Fluoroquinolones SarafloxacinMarine Sediment (Anaerobic)151 to >300[1]
Soil (Aerobic)Data indicates low mineralization, suggesting persistence[1]
EnrofloxacinSoil1155 - 3466[2]
Water3.34 - 6.75
CiprofloxacinWater (Photodegradation)~0.06 (1.5 hours)[3]
SoilSlow degradation, with only 0.9% mineralized after 93 days[4]
Tetracyclines TetracyclineSwine Manure9 - 330[5]
Cattle Manure88.9 - 92.4[5]
Poultry Litter99[5]
OxytetracyclineMarine SedimentDeclining concentrations observed over 32-66 days[6]
Sulfonamides SulfamethoxazoleSoil (Aerobic)2[7]
Soil (Anoxic)7[7]
Water-Sediment System8.5 - 17.2[8][9]

Ecotoxicity Profile: A Comparative Overview

The ecotoxicity of an antibiotic is its potential to cause harm to living organisms in the environment. This is often assessed by determining the concentration at which a certain effect is observed in a specific organism, such as the half-maximal effective concentration (EC50) or the lethal concentration for 50% of the test population (LC50). From these values, a Predicted No-Effect Concentration (PNEC) can be derived, which is an estimate of the concentration below which adverse effects are unlikely to occur.

AntibioticOrganism/Trophic LevelEndpointValue (µg/L)PNEC (µg/L)Reference
Sarafloxacin Aquatic OrganismsHC512.23-[10]
Ciprofloxacin Microcystis aeruginosa (Cyanobacteria)EC505>1[10]
Freshwater OrganismsHC57.51-[10]
Aquatic SystemRQ > 1--[11]
Enrofloxacin Zebrafish (Danio rerio)-Induces oxidative stress-[12]
Tetracycline Aquatic Environment-Poses environmental risk-[13]
Sulfamethoxazole Water-Sediment SystemDT50--[8][9]
Aquatic SystemRQ > 1--[11]

Note: HC5 (Hazardous Concentration for 5% of species) is a statistically derived value from a species sensitivity distribution. RQ (Risk Quotient) > 1 indicates a potential for adverse environmental effects.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Persistence Studies
  • Aerobic and Anaerobic Transformation in Soil: These studies are typically conducted following OECD Guideline 307 . The antibiotic is incubated with soil under controlled aerobic or anaerobic conditions. Samples are taken at various time points and analyzed to determine the rate of degradation of the parent compound and the formation of metabolites.

  • Aerobic and Anaerobic Transformation in Aquatic Sediment Systems: The OECD Guideline 308 is employed to assess the fate of antibiotics in water-sediment systems.[2][3] The test substance is added to a system containing water and sediment, and its degradation and partitioning between the two phases are monitored over time under both aerobic and anaerobic conditions. The test duration is typically up to 100 days.[2][3]

  • Ready Biodegradability: The OECD Guideline 301 series of tests are used to assess the potential for rapid and complete biodegradation. OECD 309, "Aerobic Mineralisation in Surface Water," is a simulation test that measures the biodegradation of a substance at low concentrations in a natural water sample.[4][9][12][13][14]

Ecotoxicity Testing

Ecotoxicity is evaluated using a battery of tests on organisms representing different trophic levels, following OECD guidelines such as:

  • Algal Growth Inhibition Test (OECD 201): To determine the effects on freshwater algae.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): To assess acute toxicity to aquatic invertebrates.

  • Fish, Acute Toxicity Test (OECD 203): To evaluate acute toxicity to fish.

Visualizing Environmental Impact Pathways

To better understand the complex interactions and processes involved in the environmental impact of veterinary antibiotics, visual representations are crucial.

Workflow for Environmental Risk Assessment of Veterinary Antibiotics

Environmental_Risk_Assessment_Workflow cluster_Phase1 Phase I: Exposure Assessment cluster_Phase2 Phase II: Effects Assessment cluster_Risk Risk Characterization A Veterinary Antibiotic Administration B Excretion of Parent Compound and Metabolites A->B C Manure/Slurry Application to Land B->C D Direct Deposition to Pasture B->D E Predicted Environmental Concentration (PEC) in Soil C->E D->E H Risk Quotient (RQ) = PEC / PNEC E->H F Ecotoxicity Testing (Algae, Daphnia, Fish) G Determination of PNEC (Predicted No-Effect Concentration) F->G G->H I RQ > 1: Potential Risk H->I Yes J RQ < 1: Low Risk H->J No

Caption: Workflow for the environmental risk assessment of veterinary antibiotics.

Fluoroquinolone-Induced Oxidative Stress Pathway

Fluoroquinolones, including Sarafloxacin, have been shown to induce oxidative stress in non-target organisms. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense system to detoxify these harmful molecules.

Oxidative_Stress_Pathway FQ Fluoroquinolone (e.g., Sarafloxacin) Cell Non-target Organism Cell FQ->Cell Enters Mito Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mito->ROS Disruption of Electron Transport Chain Antioxidants Antioxidant Defense System (e.g., SOD, CAT, GPx) ROS->Antioxidants Overwhelms Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage Apoptosis Apoptosis (Programmed Cell Death) Damage->Apoptosis

Caption: Generalized pathway of fluoroquinolone-induced oxidative stress in non-target organisms.

Conclusion

The environmental impact of Sarafloxacin, when compared to other veterinary antibiotics, presents a nuanced picture. Like other fluoroquinolones, it exhibits a tendency for strong adsorption to soil and sediment, leading to high persistence in these compartments. Its ecotoxicity profile, particularly towards certain aquatic organisms, warrants careful consideration in environmental risk assessments. While data for a direct, comprehensive comparison across all environmental compartments and against a wide range of other antibiotics under identical conditions remains somewhat limited, the available evidence suggests that the environmental risks associated with fluoroquinolones, including Sarafloxacin, are significant, particularly in aquatic environments.

Further research focusing on the long-term effects of low-concentration exposure and the impact on microbial community structure and function is crucial for a more complete understanding of the environmental footprint of Sarafloxacin and other veterinary antibiotics. This will enable the development of more targeted risk mitigation strategies and promote the sustainable use of these vital veterinary medicines.

References

Safety Operating Guide

Proper Disposal Procedures for Sarafloxacin Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – This document provides essential safety and logistical information for the proper handling and disposal of sarafloxacin hydrochloride, a fluoroquinolone antibiotic. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure laboratory safety and environmental protection.

Hazard Identification and Waste Classification

This compound, while not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), should be managed as a hazardous chemical waste. This is due to its classification as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and a respiratory tract irritant.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2] Stock solutions, being at higher concentrations, are to be considered hazardous chemical waste.[3]

Personal Protective Equipment (PPE)

When handling this compound in solid or solution form, the following personal protective equipment is mandatory:

  • Hand Protection: Protective gloves.

  • Eye/Face Protection: Safety goggles with side-shields or a face shield.

  • Skin and Body Protection: Impervious clothing, such as a lab coat.

  • Respiratory Protection: A suitable respirator should be used when handling the powder form to avoid dust inhalation.[1][2]

Spill Management and Decontamination

In the event of a spill, immediate action is crucial to prevent exposure and environmental contamination.

Spill Response Protocol
  • Evacuate and Secure: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: If the spill is in a poorly ventilated area, and it is safe to do so, increase ventilation.

  • Containment: For liquid spills, cover with an absorbent material (e.g., paper towels, diatomite, or universal binders) to prevent spreading.[1]

  • Decontamination: Gently pour a 10% bleach solution onto the absorbent material covering the spill.[2] Allow for a contact time of at least 20-30 minutes.[2][3]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Final Cleaning: Wipe the spill area with water to remove any residual bleach.[2] Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Experimental Protocol: Decontamination of Laboratory Surfaces

This protocol outlines the steps for the routine decontamination of laboratory surfaces that may have come into contact with this compound.

  • Preparation: Prepare a fresh 10% bleach solution by mixing one part household bleach with nine parts water.

  • Application: Liberally apply the 10% bleach solution to the contaminated surface.

  • Contact Time: Ensure the surface remains wet with the bleach solution for a minimum of 20 minutes.

  • Wiping: Wipe the surface clean with absorbent material.

  • Rinsing: Rinse the surface with water to remove any remaining bleach residue.

  • Drying: Allow the surface to air dry completely.

  • Disposal: All materials used for decontamination (e.g., paper towels, wipes) should be disposed of as hazardous waste.

Disposal Procedures

The primary and recommended method for the disposal of this compound and any associated contaminated materials is high-temperature incineration.[1][4][5]

Waste Segregation and Storage
  • Solid Waste: Collect pure this compound powder, contaminated PPE, and spill cleanup materials in a clearly labeled, sealed, and leak-proof hazardous waste container.

  • Liquid Waste: Collect stock solutions and other liquid waste containing this compound in a designated, sealed, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps: Any sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.

Final Disposal

All waste containing this compound must be disposed of through a licensed hazardous waste management company. This ensures compliance with federal, state, and local regulations. The preferred method of destruction is incineration at a permitted facility.

Quantitative Data for Disposal

ParameterRecommended Value
Incineration Temperature 850°C - 1200°C[1][5][6]
Incineration Residence Time ≥ 2 seconds[5][6]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: this compound Waste cluster_1 Waste Assessment & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start Identify this compound Waste (Solid, Liquid, Contaminated Material) assess_form Is the waste solid, liquid, or sharps? start->assess_form segregate_solid Segregate as Solid Hazardous Waste assess_form->segregate_solid Solid segregate_liquid Segregate as Liquid Hazardous Waste assess_form->segregate_liquid Liquid segregate_sharps Segregate as Hazardous Sharps Waste assess_form->segregate_sharps Sharps containerize Place in appropriate, sealed, and labeled hazardous waste container segregate_solid->containerize segregate_liquid->containerize segregate_sharps->containerize storage Store in designated hazardous waste accumulation area containerize->storage disposal Arrange for pickup by licensed hazardous waste contractor storage->disposal incineration High-Temperature Incineration (850°C - 1200°C) disposal->incineration

Caption: Disposal Decision Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.